Deferiprone
Descripción
This compound is an oral iron chelator used as a second line agent in thalassemia syndromes when iron overload from blood transfusions occurs. Thalassemias are a type of hereditary anaemia due a defect in the production of hemoglobin. As a result, erythropoiesis, the production of new red blood cells, is impaired. FDA approved on October 14, 2011.
This compound is an Iron Chelator. The mechanism of action of this compound is as an Iron Chelating Activity.
This compound is an oral iron chelating agent used to treat transfusion related, chronic iron overload. This compound has been linked to a low rate of transient serum aminotransferase elevations during therapy and to rare instances of clinically apparent liver injury.
This compound is an orally bioavailable bidentate ligand with iron chelating activity. This compound binds to iron in a 3:1 (ligand:iron) molar ratio. By binding to iron, this compound is able to remove excess iron from the body.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1999 and has 5 approved and 12 investigational indications. This drug has a black box warning from the FDA.
A pyridone derivative and iron chelator that is used in the treatment of IRON OVERLOAD in patients with THALASSEMIA.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3-hydroxy-1,2-dimethylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-7(10)6(9)3-4-8(5)2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXKOCQBRNJULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040666 | |
| Record name | Deferiprone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Maximum water solubility of 16–18 g/L at 24°, Solubility at 37 °C: water approx 20 mg/mL (pH 7.4) | |
| Record name | Deferiprone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08826 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Deferiprone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8335 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from water | |
CAS No. |
30652-11-0 | |
| Record name | Deferiprone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30652-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deferiprone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030652110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deferiprone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08826 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | deferiprone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Deferiprone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-1,2-dimethylpyridin-4(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEFERIPRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BTY8KH53L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Deferiprone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8335 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
272-278, 266-268 °C; also reported as MP 263-269 °C | |
| Record name | Deferiprone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08826 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Deferiprone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8335 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Deferiprone's Mechanism of Action in Neurodegeneration: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deferiprone, an orally active, blood-brain barrier-penetrating iron chelator, has emerged as a therapeutic candidate for a range of neurodegenerative disorders characterized by focal brain iron accumulation.[1][2][3] Iron dyshomeostasis is a key pathological feature in many of these diseases, contributing to oxidative stress, mitochondrial dysfunction, and a specific form of iron-dependent cell death known as ferroptosis.[2][4][5] this compound's primary mechanism of action is the chelation of excess labile iron, thereby mitigating these downstream toxic effects.[6][7] Preclinical and clinical studies have demonstrated its capacity to reduce brain iron deposits and modulate pathways related to neuroprotection.[8][9] However, its clinical efficacy has yielded mixed results, with some studies indicating potential benefits in conditions like Parkinson's Disease and Neurodegeneration with Brain Iron Accumulation (NBIA), while others have shown detrimental effects in Alzheimer's Disease, highlighting the complexity of manipulating brain iron levels.[5][10][11] This guide provides an in-depth examination of this compound's molecular mechanisms, a summary of key quantitative data from clinical trials, detailed experimental protocols, and visualizations of the core pathways involved.
Core Mechanism of Action: Iron Chelation and Neuroprotection
The central mechanism of this compound in a neurodegenerative context is its ability to bind and remove excess, redox-active iron from vulnerable brain regions.[3] As a small, lipophilic molecule, it effectively crosses the blood-brain barrier to access the central nervous system.[12] this compound is a bidentate chelator, meaning three this compound molecules bind to one ferric iron (Fe³⁺) ion to form a stable, neutral 3:1 complex that is subsequently eliminated.[13][14]
Attenuation of Oxidative Stress
Excess iron in the brain, particularly in the labile iron pool, is a potent catalyst for oxidative stress. It participates in the Fenton reaction, where ferrous iron (Fe²⁺) reacts with hydrogen peroxide (H₂O₂) to generate highly reactive and damaging hydroxyl radicals (•OH).
Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
This cascade of reactive oxygen species (ROS) production leads to widespread damage to lipids, proteins, and nucleic acids, a hallmark of neurodegenerative pathology.[2][5] this compound intervenes by sequestering the catalytic iron, thereby halting the Fenton reaction and reducing the overall oxidative burden on neuronal cells.[6][7] Studies in Parkinson's disease models have shown that this compound is highly efficient at scavenging both aqueous iron and iron loosely bound to dopamine, preventing the iron-catalyzed degradation of dopamine and the associated generation of toxic metabolites and ROS.[6][15]
Inhibition of Ferroptosis
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[4] It is increasingly implicated in the neuronal loss seen in Alzheimer's, Parkinson's, and Huntington's diseases.[4] The process is initiated by the accumulation of lipid peroxides, often due to the inactivation of the antioxidant enzyme glutathione peroxidase 4 (GPX4). This compound's ability to reduce the available pool of catalytic iron directly inhibits the propagation of lipid peroxidation, thereby acting as a ferroptosis inhibitor.[4][16] This mechanism is considered a key component of its potential neuroprotective effects.
Modulation of Signaling Pathways
Beyond direct iron chelation, this compound and its derivatives have been shown to modulate intracellular signaling pathways associated with cell survival and stress response.
-
MAPK/JNK Pathway: In response to toxic insults, this compound can inhibit the activation of pro-apoptotic stress-activated protein kinases such as p38 MAP kinase and JNK.[8]
-
PI3K/Akt Pathway: The drug has been observed to prevent the loss of PI3 kinase activity, a key pathway involved in promoting cell survival and proliferation.[8]
-
NDRG1/YAP/FTMT Pathway: A recent study in a germinal matrix hemorrhage model demonstrated that this compound upregulates mitochondrial ferritin (FTMT) by modulating the N-myc downstream-regulated gene 1 (NDRG1)/Yes-associated protein (YAP) signaling pathway.[17] FTMT is a mitochondrial protein that sequesters iron within the mitochondria, reducing oxidative stress at its primary site of generation. This suggests this compound may not only remove iron but also enhance the cell's intrinsic iron storage capabilities.[17]
Quantitative Data from Clinical and Preclinical Studies
The therapeutic effect of this compound has been assessed in various neurodegenerative diseases. The following tables summarize key quantitative outcomes from selected trials.
Table 1: Parkinson's Disease (PD)
| Study/Analysis | Patient Population | This compound Dosage | Duration | Key Quantitative Outcome | Result |
| Meta-analysis (2024)[9][12] | 431 PD patients (3 RCTs) | 15 mg/kg twice daily | 6-18 months | Change in UPDRS-III Score | No significant improvement vs. placebo (SMD -0.06) |
| Meta-analysis (2024)[9][12] | 431 PD patients (3 RCTs) | 15 mg/kg twice daily | 6-18 months | Brain Iron (T2*-weighted MRI) | Significant reduction in substantia nigra, putamen, caudate |
| Devos D, et al. (FAIRPARK-II)[5] | Early, levodopa-naive PD | 15 mg/kg twice daily | 36 weeks | Change in MDS-UPDRS total score | Worsening of symptoms vs. placebo (+3.1 points) |
Table 2: Alzheimer's Disease (AD)
| Study | Patient Population | This compound Dosage | Duration | Key Quantitative Outcome | Result |
| Ayton S, et al. (2025)[11][18] | Amyloid-confirmed early AD | 15 mg/kg twice daily | 12 months | Cognitive Decline (NTB z-score) | Accelerated decline vs. placebo (β for interaction = -0.50) |
| Ayton S, et al. (2025)[11][19] | Amyloid-confirmed early AD | 15 mg/kg twice daily | 12 months | Hippocampal Iron (QSM MRI) | Significant decrease vs. placebo (β for interaction = -0.68) |
| Ayton S, et al. (2025)[18] | Amyloid-confirmed early AD | 15 mg/kg twice daily | 12 months | Brain Volume | Increased volume loss in frontal areas |
Table 3: Other Neurodegenerative Diseases
| Study | Disease | Patient Population | This compound Dosage | Duration | Key Quantitative Outcome & Result |
| Abbruzzese G, et al. (2011)[1][10] | NBIA (PKAN) | 6 patients | 15 mg/kg twice daily | 12 months | MRI: Decreased iron in globus pallidus (2 patients).Clinical: Mild-to-moderate motor improvement (3 patients). |
| Moreau C, et al. (2018)[20] | ALS | 23 patients | 30 mg/kg/day | 12 months | Clinical: Smaller decrease in ALSFRS and BMI in first 3 months. |
| Moreau C, et al. (2018)[20] | ALS (Sod1G86R mice) | N/A | N/A | N/A | Survival: Increased mean life span vs. placebo. |
| Boddaert N, et al. (2007)[3][21] | Friedreich's Ataxia | Young patients | 20-30 mg/kg/day | 6 months | MRI: Significantly decreased iron in dentate nucleus.Clinical: Improvement in neuropathy and ataxic gait. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of findings. Below are representative protocols derived from the cited literature.
Protocol: Human Clinical Trial for Neurodegeneration
This generalized protocol is based on methodologies reported in trials for PD, AD, and NBIA.[5][10][18]
-
Patient Selection:
-
Inclusion Criteria: Diagnosis of the specific neurodegenerative disease (e.g., early PD, amyloid-confirmed AD, genetically-confirmed PKAN) based on established clinical criteria. Age and disease severity-specific criteria (e.g., Hoehn and Yahr stage for PD, MMSE score for AD).
-
Exclusion Criteria: Contraindications to this compound (e.g., history of agranulocytosis), severe comorbidities, use of other investigational drugs, inability to undergo MRI.
-
-
Study Design:
-
A multi-center, randomized, double-blind, placebo-controlled trial is the gold standard.
-
Randomization: Patients are randomly assigned to receive either this compound or a matching placebo, often in a 1:1 or 2:1 ratio.
-
-
Treatment Regimen:
-
Outcome Measures:
-
Primary Efficacy: A predefined clinical rating scale (e.g., change from baseline in the MDS-UPDRS score for PD, a neuropsychological test battery for AD).[5][11]
-
Secondary Efficacy/Target Engagement:
-
Brain Iron Quantification: Assessed using MRI, specifically T2*-weighted sequences or Quantitative Susceptibility Mapping (QSM), at baseline and specified follow-up intervals (e.g., 6 and 12 months).[1][11][22] Regions of interest (e.g., substantia nigra, hippocampus) are analyzed.
-
Brain Volume: Structural MRI to assess changes in global and regional brain atrophy.[18]
-
-
Safety and Tolerability: Monitored via regular clinical evaluation and laboratory tests. This critically includes weekly complete blood counts with differential to monitor for neutropenia and agranulocytosis, and monthly liver function tests.[1][10]
-
-
Data Analysis:
-
Statistical analysis is performed on an intention-to-treat basis.
-
Changes in primary and secondary outcomes between the this compound and placebo groups are compared using appropriate statistical models (e.g., mixed-effects models for repeated measures).
-
Protocol: Preclinical Assessment of Neuroprotection
This protocol is a composite based on methods used in animal models of neurodegeneration.[17][20][23]
-
Animal Model:
-
Treatment Administration:
-
This compound is administered to the treatment group, often via oral gavage or in drinking water. Doses are determined based on allometric scaling from human studies. A vehicle control group receives the vehicle alone.
-
-
Behavioral Analysis:
-
Assess motor function (e.g., rotarod test, grip strength), cognitive function (e.g., Morris water maze, object recognition test), and disease progression according to model-specific paradigms.
-
-
Tissue Collection and Preparation:
-
At the study endpoint, animals are euthanized. Brains are harvested, with specific regions (e.g., substantia nigra, cortex, hippocampus) dissected.
-
Tissue can be fixed for immunohistochemistry or flash-frozen for biochemical analysis.
-
-
Biochemical and Molecular Assays:
-
Iron Levels: Measure iron content in brain homogenates using techniques like atomic absorption spectroscopy.
-
Oxidative Stress Markers: Quantify levels of lipid peroxidation (e.g., malondialdehyde assay), protein carbonyls, and antioxidant enzyme activity (e.g., SOD, catalase).
-
Ferroptosis Markers: Assess the expression of key proteins like GPX4 and ACSL4 using Western blotting or qPCR.
-
Signaling Pathway Analysis: Use Western blotting to measure the phosphorylation status and total protein levels of kinases like p38, JNK, and Akt.
-
Immunohistochemistry: Stain brain sections for markers of neuronal loss (e.g., NeuN), gliosis (e.g., Iba1 for microglia, GFAP for astrocytes), and specific pathological hallmarks (e.g., alpha-synuclein in PD models).
-
Conclusion and Future Directions
This compound's mechanism of action is centered on its ability to chelate excess brain iron, thereby reducing oxidative stress and inhibiting ferroptosis—two critical pathways in neurodegeneration. Its modulation of pro-survival and stress-response signaling cascades further contributes to its neuroprotective potential. However, clinical trial results have been inconsistent. While this compound effectively reduces brain iron accumulation across multiple diseases, this does not always translate to clinical benefit.[9] The worsening of symptoms in some PD patients and the accelerated cognitive decline in AD patients suggest that reducing iron below a certain threshold may be detrimental, possibly by impairing the function of iron-dependent enzymes essential for neurotransmitter synthesis or other vital cellular processes.[5][11]
These divergent outcomes underscore the fine balance of iron homeostasis in the brain. Future research must focus on identifying patient populations who are most likely to benefit, determining optimal therapeutic windows for treatment, and developing biomarkers to guide dosing and prevent excessive iron depletion. The development of next-generation, multifunctional iron chelators with improved cell-type selectivity and the ability to target mitochondria specifically may offer a more nuanced and effective therapeutic strategy.[3]
References
- 1. A pilot trial of this compound for neurodegeneration with brain iron accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. New Perspectives in Iron Chelation Therapy for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of ferroptosis in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinician.com [clinician.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antioxidant targeting by this compound in diseases related to oxidative damage [imrpress.com]
- 8. Characterization of the neuroprotective potential of derivatives of the iron chelating drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. haematologica.org [haematologica.org]
- 11. This compound in Alzheimer Disease: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of the iron‐chelating agent, this compound, in patients with Parkinson's disease: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Mechanism Underlying the Effectiveness of this compound in Alleviating Parkinson's Disease Symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mitochondrial ferritin upregulation by this compound reduced neuronal ferroptosis and improved neurological deficits via NDRG1/Yap pathway in a neonatal rat model of germinal matrix hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound in Alzheimer DiseaseA Randomized Clinical Trial | The Medical Education Network | eLecture [meded.co.za]
- 19. From Hope to Setback: Study Reveals this compound Accelerates Cognitive Decline in Alzheimer’s Trial | medtigo [medtigo.com]
- 20. Could Conservative Iron Chelation Lead to Neuroprotection in Amyotrophic Lateral Sclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Efficacy and Safety of the Iron Chelator this compound in Parkinson's Disease [ctv.veeva.com]
- 23. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
Deferiprone: A Comprehensive Technical Guide on Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deferiprone, an orally active iron chelating agent, plays a crucial role in the management of transfusional iron overload, particularly in patients with thalassemia. Its ability to bind with ferric ions facilitates their excretion, thereby mitigating the toxic effects of iron accumulation. This technical guide provides an in-depth overview of the synthesis of this compound, its key chemical properties, and its mechanism of action. Detailed experimental protocols, quantitative data, and visualizations are presented to serve as a valuable resource for researchers and professionals in the field of drug development.
Chemical Properties
This compound (3-hydroxy-1,2-dimethylpyridin-4-one) is a white to pinkish-white crystalline powder.[1] Its chemical and physical properties are summarized in the table below, providing a quantitative overview for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉NO₂ | [2] |
| Molecular Weight | 139.15 g/mol | [2] |
| Melting Point | 272-278 °C | [1][2] |
| pKa | pKa1: 3.3, pKa2: 9.7 | [3] |
| Solubility | ||
| in Water (24 °C) | 16-18 g/L | [2][4] |
| in Water (37 °C, pH 7.4) | ~20 mg/mL | [3] |
| in Methanol | Sparingly soluble | |
| in Ethanol | Sparingly soluble | |
| in Acetone | Very slightly soluble | |
| LogP | -0.77 | [4] |
| Stability | Stable under recommended storage conditions. | [4] |
Synthesis of this compound
The most widely adopted method for the synthesis of this compound is a simple and efficient one-pot reaction involving the treatment of maltol with methylamine.[5][6] This method has largely replaced the earlier, more complex multi-step syntheses.
Synthetic Workflow
The synthesis proceeds via the reaction of maltol with methylamine, typically in a solvent mixture of water and ethanol. This straightforward, one-pot cascade reaction is favored for its simplicity, mild conditions, and high yield.[5]
Caption: Workflow for the one-pot synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on the widely cited one-pot method.
Materials:
-
Maltol (3-hydroxy-2-methyl-4-pyrone)
-
Aqueous methylamine solution (e.g., 40%)
-
Ethanol
-
Water
-
Hydrochloric acid (for pH adjustment if necessary)
-
Activated carbon
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve maltol in a mixture of ethanol and water.
-
Addition of Methylamine: Add an excess of aqueous methylamine solution to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvents under reduced pressure using a rotary evaporator.
-
Crystallization: The resulting crude product can be purified by recrystallization. Dissolve the crude solid in hot water, treat with activated carbon to remove colored impurities, and filter while hot.
-
Isolation and Drying: Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum to yield pure this compound.
Mechanism of Action: Iron Chelation
This compound's therapeutic effect is derived from its ability to act as a chelating agent with a high affinity for ferric ions (Fe³⁺).[1][7] It is a bidentate ligand, meaning that each this compound molecule can form two bonds with a central iron ion. Three this compound molecules bind to a single ferric ion to form a stable, neutral 3:1 complex.[8][9] This complex is water-soluble and is subsequently excreted from the body, primarily in the urine.[1][9] The formation of this stable complex prevents the iron from participating in harmful redox reactions that can lead to oxidative stress and cellular damage.[7]
Caption: Mechanism of iron chelation by this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The one-pot synthesis from maltol and methylamine offers an efficient and practical route for its production. The well-characterized chemical properties of this compound, particularly its ability to form a stable 3:1 complex with ferric iron, underpin its therapeutic efficacy as an iron chelator. The information presented herein is intended to support the ongoing research and development efforts in the field of iron chelation therapy.
References
- 1. Synthesis of this compound as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of this compound as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [en.civilica.com]
- 6. George J Kontoghiorghes - Google Scholar [scholar.google.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Beyond Simple Grinding: Methylammonium Chloride Promotes Sustainable, Cylinder‐Free Mechanochemical Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and Iron–Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects | MDPI [mdpi.com]
The Genesis of an Oral Iron Chelator: A Technical History of Deferiprone
A Whitepaper on the Discovery, Development, and Core Experimental Methodologies
Abstract
Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one) marked a pivotal advancement in the management of chronic iron overload, offering the first orally active alternative to the parenterally administered deferoxamine. This technical guide delineates the history of this compound's discovery, tracing its rational design, synthesis, and the cascade of preclinical and clinical investigations that established its efficacy and safety profile. We provide a detailed compilation of the core experimental protocols that were instrumental in its development, from initial in vitro chelation assays to pivotal clinical trial designs. Quantitative data from key studies are summarized in tabular format to facilitate comparative analysis. Furthermore, this document employs Graphviz visualizations to illustrate the drug's mechanism of action and the overarching workflow of its development, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: The Challenge of Chronic Iron Overload
Chronic iron overload, a pathological consequence of genetic disorders like β-thalassemia and frequent blood transfusions, poses a significant threat of organ damage and mortality. The accumulation of excess iron, particularly in the heart and liver, catalyzes the formation of reactive oxygen species, leading to cellular injury. For decades, the standard of care was limited to chelation therapy with deferoxamine (DFO), a potent iron chelator that, due to its poor oral bioavailability, required burdensome daily subcutaneous infusions, leading to significant challenges with patient adherence. This clinical need spurred the search for an effective and orally available iron chelator.
The Discovery and Synthesis of this compound
The journey to discover this compound began in the late 1970s and early 1980s, led by the pioneering work of Dr. George J. Kontoghiorghes. The research focused on a novel class of alpha-ketohydroxypyridine iron chelators. This compound, then known as L1, was designed, synthesized, and screened in 1981.[1][2] Its bidentate structure allows two molecules to bind to a single ferric iron (Fe³⁺) ion, forming a stable 3:1 (this compound:iron) complex that is water-soluble and readily excreted in the urine.[3][4]
Experimental Protocol: One-Step Synthesis of this compound
A simple and cost-effective one-step synthesis method was developed, which proved crucial for its widespread clinical trials and eventual use, particularly in developing nations.[5]
Principle: This synthesis involves the reaction of maltol (3-hydroxy-2-methyl-4-pyrone) with methylamine. The methylamine displaces the ring oxygen of the pyrone, converting it to a pyridinone.
Materials:
-
Maltol (3-hydroxy-2-methyl-4-pyrone)
-
Methylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve 3-Benzyloxy-2-methyl-4-pyrone (a protected form of maltol) and methylamine hydrochloride in a mixture of water and ethanol.[6]
-
Add a solution of sodium hydroxide to the mixture.[6]
-
Stir the mixture at room temperature for an extended period (e.g., 6 days) to allow the reaction to proceed to completion.[6]
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 2. This step protonates the product, aiding in its isolation.[6]
-
Evaporate the solvent to dryness. The resulting solid contains the benzyloxy-protected this compound.[6]
-
To deprotect the hydroxyl group, heat the intermediate product in concentrated hydrobromic acid.[6]
-
Recrystallize the final product from water to yield pure 1,2-dimethyl-3-hydroxypyrid-4-one (this compound).[6]
-
Confirm the structure of the synthesized this compound using spectroscopic methods such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR).[7]
Preclinical Development: In Vitro and In Vivo Evaluation
Following its synthesis, this compound underwent extensive preclinical evaluation to characterize its iron-chelating efficacy and safety profile.
In Vitro Assessment of Iron Chelation
Initial screening of this compound's iron-binding properties was conducted using various in vitro assays.
Principle: The formation of the stable, colored complex between this compound and ferric iron can be quantified using UV-visible spectrophotometry. The intensity of the color is directly proportional to the concentration of the iron-deferiprone complex.
Materials:
-
This compound solution of known concentration
-
Ferric chloride (FeCl₃) solution of known concentration
-
Phosphate buffer (pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of Fe(III) in a phosphate buffer at pH 7.5.
-
Allow the solutions to incubate to ensure complete complex formation.
-
Measure the absorbance of each solution at the wavelength of maximum absorption for the Fe(III)-deferiprone complex, which is approximately 460 nm.[2]
-
Create a calibration curve by plotting absorbance versus the concentration of the iron complex.
-
This method can be adapted to determine the iron content in unknown samples by measuring their absorbance after adding this compound and comparing it to the calibration curve.[2]
In Vivo Evaluation in Animal Models
Animal models were crucial for assessing the oral bioavailability, efficacy in promoting iron excretion, and the toxicological profile of this compound. Rodent models, particularly rats and mice, were widely used.
Principle: To mimic chronic iron overload, rodents are administered iron parenterally over a period of time. The efficacy of the chelating agent is then determined by measuring the amount of iron excreted in the urine and feces.
Materials:
-
Laboratory rats (e.g., Sprague-Dawley)
-
Iron dextran solution for injection
-
This compound
-
Metabolic cages for separate collection of urine and feces
-
Atomic Absorption Spectrometer for iron quantification
Procedure:
-
Induction of Iron Overload: Administer iron dextran to rats via intraperitoneal or subcutaneous injection. A typical regimen might involve repeated injections over several weeks to achieve a significant level of iron loading in the liver and other organs.[8]
-
Acclimatization: House the iron-loaded rats in metabolic cages for several days to acclimatize them to the environment.
-
Chelation Therapy: Administer this compound orally to the rats. The drug is typically given via gavage. A control group receives a placebo (vehicle).
-
Sample Collection: Collect urine and feces separately over a 24-hour period following drug administration.
-
Iron Quantification: Determine the total iron content in the collected urine and feces using atomic absorption spectrometry.
-
Efficacy Assessment: Compare the amount of iron excreted by the this compound-treated group to the control group to determine the net iron excretion induced by the drug. This allows for the assessment of the dose-response relationship.[4]
Clinical Development: From Phase I to Regulatory Approval
The first clinical trials of this compound commenced in London, UK, in 1987.[1][2] The clinical development program was designed to evaluate the drug's safety, pharmacokinetics, and efficacy in patients with transfusional iron overload, primarily those with β-thalassemia.
Key Clinical Trial Design Elements
-
Objective: To assess the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of this compound in healthy volunteers and iron-overloaded patients.
-
Design: Dose-escalation studies.
-
Key Parameters Measured: Plasma concentrations of this compound and its major metabolite (3-O-glucuronide), time to maximum concentration (Tmax), elimination half-life (t½), and adverse events.[3]
-
Objective: To evaluate the efficacy and safety of this compound in reducing iron overload in transfusion-dependent patients.
-
Design: Open-label, single-arm, or randomized controlled trials, often comparing this compound to the standard of care (deferoxamine).
-
Inclusion Criteria (Typical): Patients with transfusion-dependent thalassemia major, evidence of iron overload (e.g., serum ferritin >2500 µg/L).[9]
-
Exclusion Criteria (Typical): Severe renal or hepatic impairment, pregnancy, history of agranulocytosis.[9]
-
Treatment Regimen: this compound administered orally, typically in three divided doses, with total daily doses ranging from 75 to 100 mg/kg.[10]
-
Primary Efficacy Endpoint: Change in serum ferritin levels from baseline over a defined period (e.g., 12 months).
-
Secondary Efficacy Endpoints: Change in liver iron concentration (LIC), urinary iron excretion, and cardiac iron levels (measured by MRI T2*).[11]
-
Safety Monitoring: Regular monitoring of absolute neutrophil count (ANC) due to the risk of neutropenia and agranulocytosis, as well as monitoring of liver enzymes and other hematological and biochemical parameters.[9]
Experimental Protocol: Measurement of Liver Iron Concentration (LIC) by MRI
Principle: Non-invasive measurement of LIC using Magnetic Resonance Imaging (MRI) became a critical tool in clinical trials. Iron is a paramagnetic substance that shortens the T2 and T2* relaxation times of tissues. The degree of T2* shortening in the liver is proportional to the iron concentration.
Procedure:
-
Image Acquisition: The patient undergoes an MRI scan of the liver using a multi-echo gradient-echo sequence. Images are acquired at several different echo times (TEs).[3][7]
-
Region of Interest (ROI) Analysis: A radiologist or trained technician draws a region of interest (ROI) on the liver parenchyma on the MR images, avoiding major blood vessels.[7]
-
Signal Intensity Measurement: The average signal intensity within the ROI is measured for each echo time.
-
T2 Calculation:* The signal intensity values are plotted against the corresponding echo times, and a mono-exponential decay curve is fitted to the data. The T2* value is calculated from the decay constant of this curve.[3]
-
LIC Estimation: The calculated T2* value is converted to a liver iron concentration (in mg of iron per gram of liver tissue, dry weight) using a validated calibration curve.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₇H₉NO₂ | [12] |
| Molecular Weight | 139.15 g/mol | [12] |
| Iron Binding Ratio | 3:1 (this compound:Fe³⁺) | [3] |
| Absorption | Rapid, from upper GI tract | [3] |
| Time to Peak Plasma Conc. (Tmax) | 1-2 hours | [3] |
| Plasma Half-life (t½) | ~1.9 hours | [3] |
| Metabolism | Primarily by UGT1A6 to 3-O-glucuronide | [3] |
| Excretion | 75-90% in urine as metabolite | [3] |
| Plasma Protein Binding | <10% | [3] |
Table 2: Summary of Efficacy Data from a Pivotal Clinical Trial (vs. Deferoxamine)
| Endpoint | This compound (92 mg/kg/day) | Deferoxamine (43 mg/kg/day) | P-value | Reference |
| Change in Myocardial T2 (12 months)* | ||||
| Improvement | 27% | 13% | 0.023 | [13] |
| Change in LVEF (12 months) | ||||
| Absolute Increase | 3.1% | 0.3% | 0.003 | [13] |
| Change in Liver Iron (mg/g dw) | -0.93 | -1.54 | 0.40 | [13] |
| Change in Serum Ferritin (µg/L) | -181 | -466 | 0.16 | [13] |
Table 3: Incidence of Key Adverse Events in Clinical Trials
| Adverse Event | Incidence Rate | Reference |
| Agranulocytosis (ANC <0.5 x 10⁹/L) | ~0.5% - 1.5% | [14][15] |
| Neutropenia | 8.4% - 9.0% | [15][16] |
| Increased Transaminases | 10.4% | [16] |
| Arthropathy | ~20% | [14] |
| Gastrointestinal Symptoms (Nausea, Vomiting) | 6.4% - 12.1% | [2][16] |
Visualizing the Process: Mechanism and Development Workflow
Mechanism of Action: Iron Chelation and Excretion
The primary mechanism of this compound involves the chelation of excess iron from the body's iron stores, particularly from the plasma and within cells.
Caption: Mechanism of Action of this compound.
This compound Discovery and Development Workflow
The path from initial concept to an approved drug followed a structured, multi-year process.
Caption: this compound Discovery and Development Timeline.
Conclusion
The discovery and development of this compound represent a landmark achievement in the treatment of transfusional iron overload. Its journey from rational chemical design to a globally available oral medication was underpinned by rigorous scientific investigation. The detailed experimental protocols and quantitative data presented in this guide highlight the methodical approach taken to establish its therapeutic value. This compound not only provided a more convenient treatment option but also expanded the therapeutic arsenal, enabling combination therapies and improving cardiac outcomes for many patients. The history of this compound serves as a compelling case study in orphan drug development, demonstrating the impact of targeted research in addressing unmet medical needs.
References
- 1. pubs.rsna.org [pubs.rsna.org]
- 2. This compound, a non-toxic reagent for determination of iron in samples via sequential injection analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resonancehealth.com [resonancehealth.com]
- 4. Measurement of the liver iron concentration in transfusional iron overload by MRI R2* and by high-transition-temperature superconducting magnetic susceptometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. US4840958A - Novel 3-hydroxypyrid-2-ones and 3-hydroxyprid-4-ones useful in treating patients having a toxic concentration of iron - Google Patents [patents.google.com]
- 7. Quantification of iron concentration in the liver by MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Safety and efficacy of iron chelation therapy with this compound in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of deferoxamine, deferasirox and this compound triple iron chelator combination therapy for transfusion-dependent β-thalassaemia with very high iron overload: a protocol for randomised controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound for transfusional iron overload in sickle cell disease and other anemias: open-label study of up to 3 years - PMC [pmc.ncbi.nlm.nih.gov]
- 13. equator-network.org [equator-network.org]
- 14. cda-amc.ca [cda-amc.ca]
- 15. researchgate.net [researchgate.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
A Technical Guide to Deferiprone in the Management of Iron Overload Disorders
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of Deferiprone, an oral iron chelator used in the treatment of transfusional iron overload. The document covers its mechanism of action, clinical efficacy, safety profile, and key experimental methodologies, synthesizing data from various review articles and clinical studies.
Mechanism of Action
This compound is an orally active bidentate chelating agent that binds to ferric iron (Fe³⁺) with high affinity.[1][2] It forms a stable, neutral 3:1 complex (three this compound molecules to one iron ion) that is water-soluble and subsequently excreted, primarily in the urine.[1][3][4] This process gives the urine a characteristic reddish-brown color, indicating the removal of iron.[4]
A critical aspect of this compound's action is its ability to access and remove iron from within cells, including from the myocardium, which is a major site of iron-induced toxicity.[2][4] By binding intracellular iron, this compound reduces the labile iron pool (LIP). The LIP consists of reactive, non-protein-bound iron that catalyzes the formation of highly damaging reactive oxygen species (ROS) via the Fenton reaction. By reducing the LIP, this compound mitigates oxidative stress and subsequent cellular damage.[1]
Caption: this compound's mechanism for reducing iron-induced oxidative stress.
Pharmacokinetics and Metabolism
This compound is rapidly absorbed from the upper gastrointestinal tract, with maximum plasma concentrations occurring 1-2 hours after administration.[3][5] It has low plasma protein binding (<10%).[3] The primary metabolic pathway for this compound is glucuronidation via the UGT1A6 enzyme, which forms an inactive 3-O-glucuronide metabolite that cannot chelate iron.[3] More recently, studies have also identified a metabolic activation pathway mediated by the CYP2A6 enzyme.[6] The drug and its metabolites are predominantly eliminated through the urine, with 75% to 90% excreted as the metabolite.[3] this compound has a short plasma half-life of approximately 1.9 hours.[3]
Caption: Pharmacokinetic and metabolic pathways of this compound.
Clinical Efficacy Data
The efficacy of this compound has been evaluated as both a monotherapy and in combination with other iron chelators. Key endpoints include the reduction of serum ferritin (SF) and liver iron concentration (LIC).
This compound Monotherapy
Studies comparing this compound to Deferoxamine have shown variable results. While some trials suggest Deferoxamine is more effective at reducing hepatic iron, this compound has shown particular efficacy in removing cardiac iron.[7] A retrospective study indicated that Deferasirox monotherapy was more effective at reducing LIC than this compound monotherapy.[8]
| Parameter | This compound Monotherapy | Deferasirox Monotherapy | p-value | Reference |
| Mean Change in LIC (mg/g) | Increase: 10±2 to 18±2 | Decrease: 11±1 to 6±1 | < 0.0000002 | [8] |
| Comparison | Outcome | Odds Ratio (95% CI) | Reference |
| Desferrioxamine vs. Optimal Dose this compound | Likelihood of decreasing hepatic iron | 19.0 (2.4–151.4) | [7] |
Combination Therapy
Combining this compound with Deferoxamine or Deferasirox has been shown to be a safe and effective option for patients who respond poorly to monotherapy.[9][10] This approach can lead to significant reductions in serum ferritin and LIC.[10]
| Therapy | Efficacy Outcome | Key Findings | Reference |
| This compound + Deferasirox | Serum Ferritin (SF) Reduction | Single-arm studies showed a statistically significant reduction in SF in 3 of 7 studies. | [10] |
| Liver Iron Concentration (LIC) | Most studies reported a numerical reduction in LIC. | [10] | |
| Cardiac MRI-T2 | Most studies reported increased cardiac T2 values, indicating reduced cardiac iron. | [10] | |
| This compound + Deferoxamine | Negative Iron Balance | Patients not sufficiently chelated on monotherapy could achieve a negative iron balance. | [9] |
Safety and Tolerability
This compound is generally well-tolerated, but it is associated with several significant adverse effects that require careful monitoring.
| Adverse Event | Reported Incidence | Notes | References |
| Agranulocytosis | ~0.5% - 1.0% | The most serious adverse effect; can lead to fatal infections. Requires immediate discontinuation of the drug. | [2][3][11] |
| Neutropenia | ~9% | Reversible upon dose reduction or discontinuation. | [2] |
| Arthropathy | ~20% | Joint pain, which may require discontinuation of therapy. | [2][9] |
| Gastrointestinal Disturbances | Common | Includes nausea, vomiting, and abdominal pain. Often transient. | [12] |
| Elevated Liver Enzymes (ALT) | Variable | Can occur, requires monitoring of liver function. | [12] |
| Zinc Deficiency | Possible | May occur with long-term therapy. | [9][12] |
Experimental Protocols
Quantification of Tissue Iron Concentration
This protocol is adapted from a method used to assess retinal iron levels in mice.[11]
-
Tissue Digestion:
-
Excise and weigh the tissue sample (e.g., liver, heart).
-
Digest the tissue in an acid mixture (e.g., perchloric and nitric acids) at an elevated temperature until the solution is clear.
-
-
Sample Preparation:
-
Vigorously vortex the digested tissue-acid mixture, allow it to cool to room temperature, and centrifuge at 3500 rpm for 25 minutes.
-
-
Chromogen Reaction:
-
Add a 20 µL aliquot of the supernatant to 1 mL of chromogen reagent.
-
The chromogen reagent consists of 2.25 M sodium acetate (pretreated with Chelex 100), 0.01% bathophenanthroline (an iron-binding chromogen), and 0.1% thioglycolic acid (to reduce Fe³⁺ to Fe²⁺).
-
-
Spectrophotometry:
-
Read the absorbance of the samples at 535 nm.
-
-
Quantification:
-
Calculate the iron concentration by comparing the sample absorbances to a standard curve generated from serial dilutions of an iron standard.
-
Gene Expression Analysis via qPCR
This protocol is used to assess the cellular response to iron chelation by measuring the mRNA levels of iron-responsive genes, such as the transferrin receptor (Tfrc).[11]
-
RNA Isolation:
-
Harvest cells or tissues and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
-
RNA Quantification and Quality Control:
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., TaqMan Reverse Transcription Reagents, Applied Biosystems).
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using pre-designed gene expression assays (e.g., TaqMan probes) for the target gene (e.g., Tfrc) and a stable housekeeping gene for normalization.
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis:
-
Analyze the results using the comparative Cₜ (ΔΔCₜ) method to determine the relative fold change in gene expression between this compound-treated and control samples.
-
Clinical Monitoring Workflow
Due to the risk of serious adverse effects, particularly agranulocytosis, a strict monitoring protocol is mandatory for patients on this compound therapy.
Caption: Recommended clinical monitoring workflow for patients on this compound.
Conclusion
This compound is an established oral iron chelator that plays a significant role in managing iron overload, particularly in patients with cardiac siderosis or those who cannot tolerate other chelation therapies. Its ability to penetrate cell membranes and remove intracellular iron is a key pharmacological advantage. However, its use is tempered by the risk of serious hematological side effects, mandating rigorous patient monitoring. Combination therapy with other chelators is emerging as a highly effective strategy to maximize iron removal while potentially mitigating toxicity. Further research into its metabolic pathways and long-term outcomes will continue to refine its place in the clinical management of iron overload disorders.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Safety and efficacy of iron chelation therapy with this compound in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. macsenlab.com [macsenlab.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Metabolic activation of this compound mediated by CYP2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimates of the effect on hepatic iron of oral this compound compared with subcutaneous desferrioxamine for treatment of iron overload in thalassemia major: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Oral Iron Chelator this compound Protects against Iron Overload–Induced Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: a review of its clinical potential in iron overload « metajournal.com [metajournal.com]
Pharmacokinetics and metabolism of Deferiprone
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Deferiprone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an orally active iron chelator used in the management of transfusional iron overload. A thorough understanding of its pharmacokinetic and metabolic profile is critical for its safe and effective use. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound. It includes detailed summaries of quantitative pharmacokinetic parameters, methodologies of key clinical and analytical studies, and a visual representation of its metabolic pathways.
Pharmacokinetics
This compound exhibits rapid absorption and elimination. Its pharmacokinetic profile has been studied in healthy volunteers and in patients with thalassemia, showing some variability influenced by factors such as food intake and iron load.
Absorption
This compound is rapidly absorbed from the upper gastrointestinal tract following oral administration.[1] Peak plasma concentrations (Cmax) are typically reached within 1 to 2 hours in a fasted state.[2] The presence of food can delay the time to reach Cmax to approximately 2 hours and may decrease the Cmax by about one-third, with a smaller reduction in the total exposure (AUC) of about 10%.[2]
Distribution
This compound has a volume of distribution (Vd) of approximately 1.6 L/kg in patients with thalassemia. Plasma protein binding is low, reported to be less than 10% to 20%.[2] This low level of protein binding suggests that a significant fraction of the drug is available in its unbound, active form to chelate iron.
Metabolism
The primary metabolic pathway for this compound is glucuronidation. The major metabolite, this compound 3-O-glucuronide, is formed through the action of the UDP-glucuronosyltransferase 1A6 (UGT1A6) enzyme.[3] This metabolite is inactive and does not possess iron-chelating properties. A minor metabolic pathway involving N-demethylation mediated by the cytochrome P450 enzyme CYP2A6 has also been identified, which may lead to the formation of reactive intermediates.[4]
Excretion
This compound and its metabolites are primarily eliminated by the kidneys.[5] Approximately 75% to 90% of an administered dose is recovered in the urine within the first 24 hours, predominantly as the 3-O-glucuronide metabolite.[2][6] The elimination half-life of this compound is short, approximately 2 hours.[2]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound from various studies conducted in healthy adult volunteers and patients with thalassemia.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Adult Volunteers
| Parameter | Dose | Subjects (n) | Condition | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |
| Cmax | 1500 mg | 24 | - | 32.4 ± 13.2 | - | - | - | [7] |
| Cmax | 1000 mg | 24 | - | 12.68 | - | - | - | [8] |
| Cmax | 1500 mg (20 mg/kg) | - | Fasting | 20 | 1 | 53 | ~2 | [2] |
| Tmax | 1000 mg | 19 | Fasting | 6.17 | 2.33 | 27.5 (AUC0-t) | 1.83 | [9] |
| Tmax | 1000 mg | 21 | Fed | 6.09 | 3 | 27.6 (AUC0-t) | 1.8 | [9] |
| AUC | 500 mg | 24 | - | - | - | 17.0 ± 1.23 | 2.65 ± 0.43 | [3] |
| AUC | 1000 mg | 24 | - | - | - | 40.75 (AUC0-∞) | - | [8] |
| t½ | 500 mg | 24 | - | - | - | - | 2.65 ± 0.43 | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Patients with Thalassemia
| Parameter | Dose | Subjects (n) | Condition | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |
| Cmax | 75 mg/kg/day (twice daily) | - | - | 34.6 | - | 137.5 | 1-2.5 | [10] |
| Tmax | 25 mg/kg | 31 | Fasting | - | - | - | - | [11] |
| AUC | 25 mg/kg | - | Fasting vs. Fed | 17.5 vs. 11.8 | - | - | - | [4] |
Experimental Protocols
Clinical Pharmacokinetic Study Design
A common design for evaluating the pharmacokinetics of this compound is the single-dose, randomized, open-label, crossover study.
-
Study Population: Healthy male and non-pregnant, non-lactating female volunteers, typically between the ages of 18 and 50, with a body mass index (BMI) between 18.5 and 30.0 kg/m ². Key exclusion criteria often include a history of significant hypersensitivity to this compound, presence of gastrointestinal, liver, or kidney disease, and an absolute neutrophil count (ANC) below 1.8 x 10⁹/L. For studies in patients, individuals with transfusion-dependent thalassemia are recruited.[11]
-
Dosing and Administration: Participants typically receive a single oral dose of this compound (e.g., 1000 mg or 1500 mg) after an overnight fast.[4][8] In studies assessing the effect of food, a standardized high-fat meal is consumed before drug administration.[9] A washout period of at least one week is usually implemented between study periods in crossover designs.[1]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes pre-dose (0 h) and multiple post-dose time points, such as 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours.[4]
-
Pharmacokinetic Analysis: Plasma concentrations of this compound and its metabolites are determined using a validated analytical method. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are calculated from the plasma concentration-time data using non-compartmental analysis.[1]
Analytical Methodology: HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used method for the quantification of this compound in biological matrices.
-
Sample Preparation: Plasma samples are deproteinized, often by the addition of an acid like perchloric acid, followed by centrifugation to separate the precipitated proteins. An internal standard (e.g., caffeine) is added prior to deproteinization.[3]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[3]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer at pH 3.5) and an organic solvent like methanol is used for isocratic elution.[3]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: The UV detector is set to a wavelength where this compound has maximum absorbance, typically around 280 nm.[12]
-
-
Validation: The method is validated according to regulatory guidelines (e.g., ICH) for linearity, accuracy, precision, selectivity, and stability.[13]
Analytical Methodology: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity for the determination of this compound and its metabolites.
-
Sample Preparation: A small volume of plasma (e.g., 50 µL) is subjected to protein precipitation using a solvent like acetonitrile.[14]
-
Chromatographic Conditions:
-
Column: A reversed-phase column such as a Synergi Fusion-RP is employed.[14]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol) and an aqueous solution containing a modifier like formic acid and a chelating agent such as EDTA to improve peak shape.[14]
-
-
Mass Spectrometric Detection:
-
Validation: The assay is validated for linearity, accuracy, precision, recovery, and stability to ensure reliable results.[14]
Visualization of Metabolic Pathways and Experimental Workflows
This compound Metabolic Pathway
Caption: Metabolic pathways of this compound.
Experimental Workflow for a this compound Pharmacokinetic Study
Caption: Typical workflow of a clinical pharmacokinetic study for this compound.
References
- 1. Bioequivalence study of a film-coated tablet of this compound in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. Quantitative determination of this compound in human plasma by reverse phase high performance liquid chromatography and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of this compound in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral iron chelation therapy with this compound (L1) - UCL Discovery [discovery.ucl.ac.uk]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mahidol IR [repository.li.mahidol.ac.th]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijprajournal.com [ijprajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of a fast LC-MS/MS assay for the determination of this compound in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Deferiprone for treatment of transfusional iron overload
An In-Depth Technical Guide to Deferiprone for the Treatment of Transfusional Iron Overload
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transfusional iron overload is a serious and inevitable consequence of chronic red blood cell transfusions required for managing various hematologic disorders, including thalassemia, sickle cell disease (SCD), and myelodysplastic syndromes (MDS)[1][2][3]. Without effective iron chelation therapy, the progressive accumulation of iron in vital organs such as the heart, liver, and endocrine glands leads to significant morbidity and mortality[1][2]. This compound (Ferriprox®) is an orally active iron chelator that has become a critical component in the management of transfusional iron overload[1][4][5]. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, clinical efficacy, safety profile, and the experimental protocols used to evaluate its therapeutic effects.
Introduction to Transfusional Iron Overload
The human body lacks a physiological mechanism for actively excreting excess iron[6]. Each unit of transfused blood contains approximately 200-250 mg of iron[6]. In patients receiving regular transfusions, this leads to a positive iron balance and subsequent deposition in tissues[7]. Initially, iron is stored within the reticuloendothelial system. As these stores become saturated, non-transferrin-bound iron (NTBI) appears in the plasma, which is readily taken up by parenchymal cells of the liver, heart, and endocrine organs, leading to oxidative stress and cellular damage through the generation of reactive oxygen species[8][9][10].
The clinical consequences of iron overload are severe and include hepatic fibrosis and cirrhosis, congestive heart failure, arrhythmias, and various endocrinopathies like diabetes and hypogonadism[1][2]. The primary goal of iron chelation therapy is to induce a negative iron balance, thereby reducing total body iron stores and mitigating organ damage[4][11].
This compound: An Overview
This compound (1,2-dimethyl-3-hydroxypyrid-4-one) is an oral iron chelator approved for the treatment of transfusional iron overload[1][5][12]. It is indicated for patients with thalassemia syndromes and, more recently, for those with sickle cell disease or other anemias[12][13][14]. In many regions, it is considered a second-line agent for patients in whom other chelation therapies are inadequate or contraindicated[1][2][5].
Mechanism of Action
This compound is a bidentate chelator, meaning two of its molecules bind to a single iron atom. However, it forms a stable 3:1 complex with ferric iron (Fe³⁺)[5][8]. Its low molecular weight and lipophilic nature allow it to penetrate cell membranes and access intracellular iron pools, including the labile iron pool (LIP) which is a key mediator of iron-induced oxidative damage[8][15].
The primary mechanism involves:
-
Chelation : Three molecules of this compound bind to one ferric ion, forming a stable, water-soluble complex[5][8].
-
Excretion : This this compound-iron complex is then primarily eliminated from the body via the urine[5][8]. A reddish-brown discoloration of the urine is a common and harmless effect of this excretion[16].
-
Reduction of Oxidative Stress : By chelating intracellular iron, particularly from the LIP, this compound reduces the amount of iron available to catalyze the formation of harmful free radicals via the Fenton reaction, thus mitigating cellular damage[8].
This compound is noted for its particular efficacy in removing iron from the heart, a critical advantage as cardiac siderosis is the leading cause of death in many patients with transfusional iron overload[1][2][17].
Figure 1: Mechanism of Action of this compound.
Pharmacokinetics and Pharmacodynamics
This compound is rapidly absorbed from the upper gastrointestinal tract, reaching peak plasma concentrations within 1-2 hours[5]. It is primarily metabolized in the liver by UDP-glucuronosyltransferase 1A6 (UGT1A6) to an inactive 3-O-glucuronide metabolite[5]. The drug has a short plasma half-life of approximately 1.9 hours, and over 90% is eliminated from plasma within 5-6 hours[5][18]. This necessitates dosing three times daily to ensure continuous chelation coverage[1].
| Parameter | Value | Reference(s) |
| Route of Administration | Oral | [4] |
| Absorption | Rapid, from upper GI tract | [5] |
| Time to Peak Plasma Conc. (Tmax) | 1 hour (fasted), 2 hours (fed) | [5] |
| Plasma Protein Binding | <10% | [5] |
| Metabolism | Glucuronidation (via UGT1A6) to inactive metabolite | [5] |
| Route of Elimination | 75-90% excreted in urine as metabolite | [5] |
| Half-life (t½) | ~1.9 hours | [5] |
| Standard Dosing Regimen | 25 mg/kg, three times daily (Total 75 mg/kg/day) | [4][13] |
Table 1: Pharmacokinetic Properties of this compound.
Clinical Efficacy
The efficacy of this compound has been established in numerous clinical trials across different patient populations, primarily by measuring its effect on key iron overload markers: serum ferritin (SF), liver iron concentration (LIC), and cardiac T2* magnetic resonance imaging (MRI).
| Study/Patient Population | Duration | Key Efficacy Outcomes | Reference(s) |
| FIRST Study (SCD & other anemias) | 12 months | Change in LIC: Non-inferior to deferoxamine (-4.04 mg/g dw for this compound vs. -4.45 mg/g dw for deferoxamine). | [19] |
| FIRST-EXT (SCD & other anemias) | 3 years (total) | Change in LIC: Continued reduction over time (mean change from baseline: -6.64 mg/g dw at Year 3). Change in SF: Significant decrease (mean change from baseline: -1016 µg/L at Year 3). Cardiac T2*: Remained normal in all patients. | [20][21] |
| Pediatric Sub-analysis (FIRST Study) | 12 months | Change in LIC: -3.3 mg/g dw (comparable to deferoxamine). Change in SF: -133.0 µg/L. | [22] |
| Thalassemia (various studies) | Long-term | Effective in reducing SF, especially in patients with high baseline levels (>2500 µg/L). Particularly efficacious at cardiac iron removal and improving left ventricular ejection fraction. | [1][2][4][11][23] |
| START Study (Young TDT patients) | 12 months | At 12 months, 66% of this compound-treated patients remained below the SF threshold for initiating chelation, vs. 39% on placebo. | [24] |
Table 2: Summary of this compound Clinical Efficacy in Transfusional Iron Overload.
Safety and Tolerability
While effective, this compound treatment requires careful monitoring due to a well-characterized profile of potential adverse effects.
Agranulocytosis and Neutropenia
The most serious adverse drug reaction is agranulocytosis (absolute neutrophil count [ANC] <0.5 x 10⁹/L), which can lead to life-threatening infections[1][23][25]. Milder forms of neutropenia (ANC 0.5-1.5 x 10⁹/L) are more common[23][26]. The incidence of agranulocytosis in clinical trials was approximately 1.1-1.7%, with neutropenia occurring in about 5-6% of patients with thalassemia[1][16]. Due to this risk, weekly monitoring of ANC is mandatory for all patients on this compound[23][25].
| Adverse Drug Reaction | Reported Incidence/Notes | Reference(s) |
| Agranulocytosis | ~0.6-1.7% of patients. Can lead to serious infection and death. Requires immediate cessation of therapy. | [1][16][19][23] |
| Neutropenia | ~2.6-9.0% of patients. Often precedes agranulocytosis. Requires interruption of therapy. | [15][16][19][20] |
| Gastrointestinal Effects (Nausea, vomiting, abdominal pain) | Common (up to 17%), usually transient and occurring early in therapy. | [16][19][22][23] |
| Arthropathy (Joint pain/swelling) | Occurs more commonly in patients with high ferritin levels. | [11][23][26] |
| Elevated Liver Enzymes (ALT/AST) | Increased ALT values reported in ~7.5-9.6% of patients. Generally transient. | [12][19][22] |
| Zinc Deficiency | Mean zinc levels may decrease during therapy. Supplementation may be required. | [11][16][23] |
Table 3: Common and Serious Adverse Drug Reactions Associated with this compound.
Experimental Protocols and Monitoring
Effective management with this compound relies on standardized protocols for assessing iron load and monitoring for toxicity.
Assessment of Liver Iron Concentration (LIC)
-
Gold Standard : Chemical analysis of a liver biopsy specimen remains the definitive gold standard[27][28]. However, it is invasive, subject to sampling error, and not suitable for frequent monitoring[27][28].
-
Non-Invasive Standard (MRI R2 or T2*) : Magnetic Resonance Imaging is the standard non-invasive method. It leverages the paramagnetic properties of iron, which alter the magnetic resonance relaxation times of protons in the liver tissue[27].
-
Methodology : The technique involves measuring the proton transverse relaxation rate (R2 or its reciprocal, T2). A higher concentration of iron leads to a faster signal decay, resulting in a higher R2 and a shorter T2[28][29][30].
-
Protocol : Patients undergo MRI scans using specific gradient-echo (GRE) sequences at multiple echo times[31]. The signal intensity from a region of interest (ROI) in the liver parenchyma is measured at each echo time.
-
Analysis : The signal decay curve is fitted to an exponential function to calculate the T2* value. This value is then converted to an LIC value (in mg of iron per gram of liver dry weight) using a validated calibration curve[28][30]. The R2-based method is also widely used and can be implemented on most clinical 1.5-T MRI instruments[28][29].
-
Assessment of Cardiac Iron
-
Non-Invasive Standard (Cardiac MRI T2) : Myocardial T2 is the gold standard for quantifying cardiac iron deposition and is a critical predictor of cardiac events[30][32][33].
-
Methodology : Similar to LIC assessment, this technique measures the T2* relaxation time in the ventricular septum[30]. A T2* value below 20 ms indicates cardiac iron loading, with values below 10 ms indicating severe loading and a high risk of heart failure[34].
-
Protocol : A multi-echo, gradient-echo sequence is performed on a 1.5-T MRI scanner, typically in a single breath-hold[31][33]. Images are acquired in the short-axis view of the heart.
-
Analysis : A region of interest is drawn in the mid-ventricular septum, avoiding coronary vessels and blood pool, to calculate the T2* value from the signal decay curve[30][33].
-
Patient Monitoring Workflow
Figure 2: Clinical Workflow for this compound Treatment and Monitoring.
Molecular Pathways of Iron Overload
Understanding the molecular basis of iron homeostasis provides context for the pathophysiology of transfusional overload. Systemic iron balance is primarily regulated by the peptide hormone hepcidin, which is synthesized in the liver[35][36].
-
Hepcidin's Role : Hepcidin binds to the iron exporter protein ferroportin on the surface of enterocytes, macrophages, and hepatocytes, causing its internalization and degradation. This action blocks dietary iron absorption and prevents the release of recycled iron from macrophages and stored iron from hepatocytes[35][36].
-
Impact of Transfusions : In transfusion-dependent patients, the massive iron load from transfused red blood cells bypasses the normal hepcidin regulatory pathway. Chronic anemia and ineffective erythropoiesis in conditions like thalassemia can also suppress hepcidin production, further exacerbating iron absorption and mobilization from stores[34][35]. This leads to transferrin saturation and the appearance of toxic NTBI, which drives organ damage[9][34].
Figure 3: Simplified Pathway of Transfusional Iron Overload.
Conclusion and Future Directions
This compound is an effective oral iron chelator that plays a vital role in the management of transfusional iron overload, offering a distinct advantage in its ability to remove cardiac iron. Its efficacy in reducing LIC and SF is well-documented in patients with thalassemia and SCD. However, its use is constrained by the risk of agranulocytosis, mandating rigorous hematological monitoring.
Future research and development may focus on:
-
Combination Therapies : Studies have explored combining this compound with other chelators like deferoxamine to enhance iron excretion[4][11].
-
Novel Formulations : Development of formulations that could reduce dosing frequency and improve gastrointestinal tolerability.
-
Hepcidin Mimetics : As understanding of iron metabolism deepens, novel therapeutic strategies targeting the hepcidin-ferroportin axis are emerging, which may be used in conjunction with or as alternatives to traditional chelation therapy[37].
For drug development professionals, this compound serves as a benchmark for oral iron chelators, highlighting the critical balance between efficacy, particularly in target organs like the heart, and a manageable safety profile.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound for the treatment of transfusional iron overload in thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. b-s-h.org.uk [b-s-h.org.uk]
- 4. ashpublications.org [ashpublications.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound in the treatment of transfusion-dependent thalassemia: a review and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Molecular pathogenesis of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Body iron metabolism and pathophysiology of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: a review of its clinical potential in iron overload in beta-thalassaemia major and other transfusion-dependent diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ferriprox (this compound): Thalassemia Iron Overload Info for HCPs [ferriprox.com]
- 13. sicklecellanemianews.com [sicklecellanemianews.com]
- 14. hcplive.com [hcplive.com]
- 15. researchgate.net [researchgate.net]
- 16. Ferriprox (this compound): Safety profile in thalassemia [ferriprox.com]
- 17. Safety and efficacy of iron chelation therapy with this compound in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Population pharmacokinetics of this compound in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. This compound for transfusional iron overload in sickle cell disease and other anemias: open-label study of up to 3 years - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound for transfusional iron overload in sickle cell disease and other anemias: open-label study of up to 3 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound vs Deferoxamine for Transfusional Iron Overload in Sickle Cell Disease and Other Anemias: Pediatric Subgroup Analysis of the Randomized, Open-label FIRST Study – TIF [thalassaemia.org.cy]
- 23. Safety profile of the oral iron chelator this compound: a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound Reduces Iron Overload in Young Patients With Transfusion-Dependent Beta-Thalassaemia – TIF [thalassaemia.org.cy]
- 25. drugs.com [drugs.com]
- 26. haematologica.org [haematologica.org]
- 27. resonancehealth.com [resonancehealth.com]
- 28. ashpublications.org [ashpublications.org]
- 29. Measurement and mapping of liver iron concentrations using magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. On T2* Magnetic Resonance and Cardiac Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 31. radiopaedia.org [radiopaedia.org]
- 32. Cardiac T2* mapping: Techniques and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 33. jacc.org [jacc.org]
- 34. ashpublications.org [ashpublications.org]
- 35. mdpi.com [mdpi.com]
- 36. researchgate.net [researchgate.net]
- 37. Strategies for managing transfusional iron overload: conventional treatments and novel strategies. | New York Comprehensive Thalassemia Center [thalassemia.weill.cornell.edu]
Deferiprone as a Potential Therapy for Parkinson's Disease: A Technical Guide
An in-depth analysis of the iron chelator Deferiprone, its proposed mechanism of action, and a critical review of its clinical trial outcomes in the context of Parkinson's disease.
Introduction: The Iron Hypothesis in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta.[1][2] While the exact etiology of PD remains elusive, a growing body of evidence points to the accumulation of iron in this brain region as a key contributor to the pathological process.[3][4][5][6] This excess iron is believed to catalyze the formation of cytotoxic reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative stress, cellular damage, and ultimately, neuronal death.[2][7][8]
This "iron hypothesis" has led to the exploration of iron chelation therapy as a potential disease-modifying strategy for PD.[4][9] this compound, a small, lipid-soluble molecule, has emerged as a candidate for this approach due to its ability to cross the blood-brain barrier and bind to excess iron.[3][4][7] This guide provides a comprehensive technical overview of the rationale, mechanism, and clinical investigation of this compound as a potential therapeutic agent for Parkinson's disease.
Proposed Mechanism of Action of this compound
This compound is an orally active iron chelator that forms a stable 3:1 complex with ferric iron (Fe³⁺), which is then excreted in the urine.[10] Its therapeutic potential in Parkinson's disease is predicated on its ability to sequester excess, redox-active iron within the substantia nigra, thereby mitigating iron-driven oxidative stress and its downstream pathological consequences.
The proposed neuroprotective mechanism of this compound involves several key steps:
-
Blood-Brain Barrier Penetration: this compound's low molecular weight and lipophilicity allow it to cross the blood-brain barrier, a critical feature for targeting neurological disorders.[2][4][7]
-
Iron Chelation: Once in the brain, this compound binds to excess labile iron, preventing it from participating in harmful redox reactions.[11]
-
Reduction of Oxidative Stress: By chelating free iron, this compound is thought to inhibit the Fenton reaction, a major source of hydroxyl radicals and subsequent oxidative damage to lipids, proteins, and DNA.[2][7][11]
-
Inhibition of Ferroptosis: Ferroptosis is an iron-dependent form of programmed cell death that has been implicated in the loss of dopaminergic neurons in PD.[3][6] By reducing intracellular iron levels, this compound may inhibit this cell death pathway.[12]
The following diagram illustrates the proposed signaling pathway for this compound's neuroprotective effects.
Clinical Trials: A Summary of Key Findings
Several clinical trials have investigated the safety and efficacy of this compound in patients with Parkinson's disease. The results, however, have been conflicting, with early pilot studies showing some promise while a larger, more recent trial reported a worsening of symptoms.
Early Phase and Pilot Studies
Initial, smaller-scale trials suggested that this compound could reduce iron levels in the substantia nigra and might offer modest improvements in motor function.[3][13] For instance, a study by Devos et al. (2014) reported a reduction in the total Unified Parkinson's Disease Rating Scale (UPDRS) score in the this compound group compared to placebo after 6 and 12 months.[3] Another trial by Martin-Bastida et al. (2017) also showed a trend for improvement in motor-UPDRS scores with a 30 mg/kg/day dose.[14]
The FAIRPARK-II Trial
The largest and most definitive study to date is the Phase 2 FAIRPARK-II trial, which enrolled 372 newly diagnosed Parkinson's disease patients who had not yet started dopaminergic therapy.[1][15] The results of this trial, published in the New England Journal of Medicine, were unexpected and disappointing.[13]
The primary endpoint of the FAIRPARK-II trial was the change in the total Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) score at 36 weeks. The study found that patients treated with this compound experienced a significantly greater worsening of parkinsonism compared to the placebo group.[1][16]
| Outcome Measure | This compound Group | Placebo Group | Difference (95% CI) | p-value |
| Change in Total MDS-UPDRS Score | +15.6 points | +6.3 points | 9.3 (6.3 to 12.2) | <0.001 |
| Change in MDS-UPDRS Part II (Motor Experiences of Daily Living) | +4.2 points | +1.8 points | 2.4 (1.3 to 3.6) | <0.001 |
| Change in MDS-UPDRS Part III (Motor Examination) | +9.8 points | +4.0 points | 5.8 (3.8 to 7.7) | <0.001 |
Data from the FAIRPARK-II trial.[1][15][17][18]
Furthermore, a higher percentage of participants in the this compound group required the initiation of dopaminergic therapy due to symptom progression compared to the placebo group (22.0% vs. 2.7%).[1][15]
While this compound was shown to effectively reduce iron content in the substantia nigra, it was associated with a higher incidence of adverse events and serious adverse events compared to placebo.[1][16]
| Adverse Event Category | This compound Group | Placebo Group |
| Any Adverse Event | 87.1% | 80.1% |
| Serious Adverse Events | 9.7% | 4.8% |
| Withdrawal due to Adverse Events | 13 participants | 6 participants |
| Parkinson's Disease Progression | 24.2% | 7.0% |
Data from the FAIRPARK-II trial.[1][3][16]
Notable serious adverse events in the this compound group included agranulocytosis and neutropenia.[15][16]
Experimental Protocols
The methodologies employed in the clinical investigation of this compound are crucial for interpreting the trial outcomes. The FAIRPARK-II trial serves as a key example of a rigorous, large-scale study design.
FAIRPARK-II Trial Protocol
-
Study Design: A multicenter, Phase 2, randomized, double-blind, placebo-controlled trial.[7][19]
-
Participants: 372 individuals with newly diagnosed Parkinson's disease who had never received levodopa or other dopaminergic treatments.[1][15][16]
-
Intervention: Participants were randomly assigned in a 1:1 ratio to receive either oral this compound (15 mg per kilogram of body weight twice daily) or a matching placebo for 36 weeks.[1][18]
-
Primary Outcome: The change from baseline in the total MDS-UPDRS score at 36 weeks.[1][18]
-
Secondary and Exploratory Outcomes:
The following diagram provides a generalized workflow for a clinical trial of this nature.
Discussion and Future Directions
The paradoxical results of the FAIRPARK-II trial, where this compound worsened parkinsonism despite reducing brain iron, have significant implications for the iron chelation hypothesis in PD.[1][13] Several theories have been proposed to explain these findings:
-
Iron's Role in Dopamine Synthesis: Iron is an essential cofactor for tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[7][20] It is plausible that by reducing iron levels, this compound may have inadvertently impaired the production of dopamine, leading to a symptomatic worsening, particularly in levodopa-naïve patients.[1][7]
-
Timing of Intervention: The FAIRPARK-II study focused on early-stage, untreated patients. It has been suggested that iron chelation might be more beneficial at later stages of the disease when iron-induced neurodegeneration is more pronounced and patients are already receiving dopamine replacement therapy.[13][20] In earlier trials where patients were on concomitant dopaminergic medications, this compound did not show the same detrimental effects and in some cases suggested mild improvement.[7]
-
"Conservative Iron Chelation": The concept of "conservative iron chelation" aims to redistribute iron from overloaded areas to regions where it is needed, rather than causing systemic depletion.[9] The negative outcome of FAIRPARK-II raises questions about whether this compound, at the dose studied, achieved this balance.
The findings from FAIRPARK-II have tempered enthusiasm for this compound as a broad-spectrum treatment for Parkinson's disease.[16] However, they have also provided valuable insights into the complex role of iron in the pathophysiology of PD. Future research in this area may need to consider:
-
Alternative Iron Chelation Strategies: Exploring other iron-chelating agents with different mechanisms of action or refining the "conservative chelation" approach.
-
Patient Stratification: Identifying specific subgroups of PD patients who might benefit from iron chelation therapy, potentially based on biomarkers of iron metabolism or oxidative stress.
-
Combination Therapies: Investigating the use of iron chelators in conjunction with standard dopaminergic treatments.
Conclusion
The journey of this compound as a potential therapy for Parkinson's disease highlights the complexities of translating a compelling scientific rationale into a successful clinical application. While the initial hypothesis of targeting iron accumulation was soundly based on our understanding of PD pathophysiology, the results of the FAIRPARK-II trial demonstrate that the intricate biology of the brain can yield unexpected outcomes. The worsening of symptoms in levodopa-naïve patients suggests that the role of iron in dopamine synthesis cannot be overlooked. Although the current evidence does not support the use of this compound in early Parkinson's disease, the research has been invaluable in deepening our understanding of the multifaceted role of iron in neurodegeneration. Future investigations into iron chelation as a therapeutic strategy will need to adopt a more nuanced approach, considering the stage of the disease, concomitant medications, and the specific properties of the chelating agents employed.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. Efficacy and Safety of the Iron Chelator this compound in Parkinson's Disease [ctv.veeva.com]
- 3. Efficacy of the iron‐chelating agent, this compound, in patients with Parkinson's disease: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. parkinsonsmovement.com [parkinsonsmovement.com]
- 5. researchgate.net [researchgate.net]
- 6. Parkinson's and oxidative stress - Cure Parkinson's [cureparkinsons.org.uk]
- 7. Brain Iron Chelation with this compound in Parkinson’s… | Clinician.com [clinician.com]
- 8. scispace.com [scispace.com]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Mechanism Underlying the Effectiveness of this compound in Alleviating Parkinson's Disease Symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Results of FAIRPARK-II this compound trial published - Cure Parkinson's [cureparkinsons.org.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. medpagetoday.com [medpagetoday.com]
- 17. 2minutemedicine.com [2minutemedicine.com]
- 18. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 19. fairpark2.eu [fairpark2.eu]
- 20. cureparkinsons.org.uk [cureparkinsons.org.uk]
Methodological & Application
Application Notes and Protocols for the Quantification of Deferiprone in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferiprone is an orally active iron chelating agent used in the treatment of transfusional iron overload, particularly in patients with thalassemia major.[1] Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Mechanism of Action: Iron Chelation
This compound is a bidentate ligand that binds to ferric iron (Fe³⁺) in a 3:1 ratio to form a stable, neutral, and water-soluble complex.[2][3] This complex is then readily excreted from the body, primarily through the urine.[2] By binding to excess iron, this compound reduces the labile iron pool within cells, thereby mitigating iron-induced oxidative stress and preventing damage to vital organs such as the heart and liver.[4][5]
Caption: this compound's iron chelation pathway.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the determination of this compound using different analytical methods.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1[6] | Method 2[7] | Method 3[8] | Method 4[9] |
| Biological Matrix | Human Plasma | Pharmaceutical Dosage Form | Pharmaceutical Dosage Form | Pharmaceutical Dosage Form |
| Linearity Range (µg/mL) | 0.25 - 10 | 10 - 150 | 75 - 125 | 125 - 375 |
| Limit of Detection (LOD) (µg/mL) | Not Reported | 3.3 | 3.91 | 22.93 |
| Limit of Quantification (LOQ) (µg/mL) | Not Reported | 10.1 | 11.8 | 96.37 |
| Recovery (%) | Not Reported | Within limit | 97.3 - 98.0 | 98.40 |
| Wavelength (nm) | Not Specified | 280 | 280 | 280 |
| Retention Time (min) | Not Reported | 4.7 | 4.980 | 4.9 |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
| Parameter | Method 1[10][11] |
| Biological Matrix | Human Plasma |
| Linearity Range (µg/mL) | 0.1 - 20 |
| Limit of Detection (LOD) (µg/mL) | 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | Not Reported |
| Recovery (%) | 80.1 - 86.8 |
| Ion Transition (m/z) | 140.1 → 53.1 |
| Internal Standard Transition (m/z) | 143.1 → 98.1 |
| Run Time (min) | 4 |
Table 3: UV-Visible Spectrophotometry Methods
| Parameter | Method 1[12] | Method 2[13] |
| Sample Type | Bulk and Formulation | Bulk and Formulation |
| Linearity Range (µg/mL) | 2 - 12 | 2 - 12 |
| Limit of Detection (LOD) (µg/mL) | 0.18083 | 0.1808 |
| Limit of Quantification (LOQ) (µg/mL) | 0.547 | 0.547 |
| Recovery (%) | Not Reported | 101.07 |
| Wavelength (nm) | 278 | 278 |
| Solvent | Water and Ethanol | 50% v/v Ethanol |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is based on the method described by Song et al.[10][11]
1. Sample Preparation
Caption: LC-MS/MS sample preparation workflow.
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add acetonitrile to precipitate plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions
-
Column: Synergi Fusion-RP 80A[10]
-
Mobile Phase: Methanol and 0.2% formic acid containing 0.2 mM EDTA (60:40, v/v)[10]
-
Flow Rate: 0.8 mL/min[10]
-
Column Temperature: 30 °C[10]
-
Total Run Time: 4 minutes[10]
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[10]
-
MRM Transitions:
Protocol 2: Quantification of this compound in Human Plasma by HPLC-UV
This protocol is based on the method described by Abbas et al.[6]
1. Sample Preparation
-
To a known volume of plasma, add a suitable internal standard (e.g., caffeine).[6]
-
Perform protein precipitation using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Vortex and centrifuge the sample.
-
Collect the supernatant and inject it into the HPLC system.
2. Chromatographic Conditions
-
Column: C18 column[6]
-
Mobile Phase: Methanol-buffer (18:82, v/v), pH 3.5[6]
-
Internal Standard: Caffeine[6]
-
Detection: UV/VIS detector[6]
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound standards.[6]
-
The concentration of this compound in the plasma samples is then determined from this calibration curve.[6]
Protocol 3: Quantification of this compound by UV-Visible Spectrophotometry
This protocol is suitable for the quantification of this compound in bulk drug and pharmaceutical formulations.[12][13]
1. Standard Solution Preparation
-
Accurately weigh a suitable amount of this compound reference standard and dissolve it in the chosen solvent (e.g., 50% v/v ethanol) to prepare a stock solution.[13]
-
Prepare a series of standard solutions with known concentrations by diluting the stock solution.[13]
2. Sample Preparation
-
For pharmaceutical dosage forms, accurately weigh and powder a representative number of units.
-
Dissolve an amount of powder equivalent to a known amount of this compound in the solvent.
-
Filter the solution to remove any insoluble excipients.
-
Dilute the filtrate to a concentration within the linear range of the method.
3. Measurement
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is typically around 278 nm.[13]
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Caption: General analytical workflow.
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the study, including the biological matrix, the required sensitivity, and the available instrumentation. LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for pharmacokinetic studies where low concentrations of the drug need to be measured. HPLC-UV is a robust and widely available technique suitable for therapeutic drug monitoring and quality control of pharmaceutical formulations. UV-Visible spectrophotometry provides a simple and cost-effective method for the analysis of bulk drug and pharmaceutical dosage forms. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists involved in the analysis of this compound.
References
- 1. Oral iron chelation with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. macsenlab.com [macsenlab.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Iron chelation therapy with this compound improves oxidative status and red blood cell quality and reduces redox-active iron in β-thalassemia/hemoglobin E patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of this compound in human plasma by reverse phase high performance liquid chromatography and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. jipbs.com [jipbs.com]
- 9. METHOD DEVELOPMENT AND VALIDATION FOR this compound BY RP-HPLC METHOD [zenodo.org]
- 10. Development of a fast LC-MS/MS assay for the determination of this compound in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application Notes and Protocols for Studying Iron Metabolism In Vitro Using Deferiprone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferiprone (DFP), an orally active bidentate iron chelator, is a valuable tool for in vitro studies of iron metabolism.[1][2][3] By forming a stable 3:1 complex with ferric iron (Fe³⁺), this compound effectively sequesters intracellular iron, making it a powerful agent to investigate the roles of iron in various cellular processes.[4][5] These application notes provide detailed protocols for utilizing this compound to study its effects on intracellular iron levels, cell viability, and the expression of key iron-regulating proteins. Additionally, it explores its application in the burgeoning field of ferroptosis research.
Mechanism of Action
This compound readily crosses cell membranes to access and chelate iron from the intracellular labile iron pool (LIP).[4][6] This reduction in available iron impacts numerous iron-dependent enzymes and cellular pathways. A primary consequence of intracellular iron depletion by this compound is the inhibition of ribonucleotide reductase, a rate-limiting enzyme in DNA synthesis, which can lead to cell cycle arrest and reduced proliferation.[5][7] Furthermore, by chelating iron, this compound can mitigate iron-catalyzed oxidative stress.[4]
Diagram of this compound's Intracellular Mechanism of Action
References
- 1. Safety and efficacy of iron chelation therapy with this compound in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound in the treatment of transfusion-dependent thalassemia: a review and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. macsenlab.com [macsenlab.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Deferiprone dosage and administration for in vivo studies
Application Notes: Deferiprone for In Vivo Research
Introduction
This compound (3-hydroxy-1,2-dimethylpyridin-4-one) is a synthetic, orally active iron-chelating agent.[1] It is widely utilized in clinical settings for the treatment of transfusional iron overload, particularly in patients with thalassemia.[1][2] For researchers, scientists, and drug development professionals, this compound presents a valuable tool for investigating the roles of iron in various pathological processes in vivo. Its ability to cross cell membranes and the blood-brain barrier allows for the modulation of intracellular iron levels in a variety of tissues.[3][4]
Mechanism of Action
This compound's primary mechanism involves the chelation of ferric ions (Fe³⁺). It is a bidentate chelator, meaning two of its molecules bind to a single iron ion. However, it forms a stable, neutral 3:1 complex (three this compound molecules to one iron ion) that is water-soluble and subsequently excreted, primarily in the urine.[1][5] This action effectively reduces the labile iron pool within cells, mitigating the formation of reactive oxygen species via the Fenton reaction and thereby decreasing oxidative stress and cellular damage.[5][6] Recent studies also suggest this compound can upregulate mitochondrial ferritin (FTMT), further protecting against iron-induced ferroptosis.[4]
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of this compound is critical for designing in vivo studies. The drug is rapidly absorbed after oral administration, with maximum plasma concentrations typically observed within one hour in a fasted state.[2] It is primarily metabolized in the liver by the enzyme UGT1A6 into this compound 3-O-glucuronide, an inactive metabolite that lacks iron-binding capacity.[2][7][8] Both the parent drug and its metabolite are eliminated via the kidneys.[2][9]
Table 1: Summary of this compound Pharmacokinetics
| Parameter | Value / Description | Source(s) |
| Absorption | Rapidly absorbed from the upper GI tract. | [2] |
| Tmax (Time to Peak) | ~1 hour (fasted), ~2 hours (fed). | [2][7] |
| Plasma Half-life | ~1.9 hours. | [2] |
| Metabolism | Primarily via glucuronidation by UGT1A6 to an inactive metabolite. | [2][8] |
| Excretion | 75-90% of the dose is excreted in the urine as the metabolite. | [2] |
| Protein Binding | Low (< 10%). | [2] |
| Volume of Distribution | ~1 L/kg in healthy subjects. | [2] |
| Complex Formation | Forms a stable 3:1 complex with Fe³⁺. | [1][5] |
In Vivo Dosage and Administration Protocols
The appropriate dosage and administration route for this compound in animal studies can vary significantly based on the model, species, and research question. Oral administration (gavage or in drinking water) is the most common route, reflecting its clinical use.
Table 2: Examples of this compound Dosage in Preclinical In Vivo Studies
| Animal Model | Disease/Condition Studied | Dosage | Administration Route | Key Findings | Source(s) |
| Wistar Kyoto Rats | Crescentic Glomerulonephritis | 200 mg/kg/day | Oral Gavage | Reduced glomerular crescent formation and proteinuria. | [10] |
| Wild-type Mice | Iron Overload-Induced Retinal Degeneration | ~150 mg/kg/day | In Drinking Water (1 mg/mL) | Protected against retinal degeneration. | [11] |
| DKA Mice | Experimental Mucormycosis | 100 mg/kg every other day | Not Specified | Improved survival compared to placebo. | [12] |
| Wild-type & Thalassemic Mice | Iron Overload-Induced Neurotoxicity | 75 mg/kg/day | Oral Gavage | Mitigated neurotoxicity, oxidative stress, and inflammation. | [13] |
| Neonatal Rats | Germinal Matrix Hemorrhage | 50 mg/kg | Intraperitoneal Injection | Upregulated mitochondrial ferritin and reduced neuronal ferroptosis. | [4] |
| Swiss Albino Mice | Lead-Induced Toxicity | 20 mg/kg/day | In Drinking Water | Ameliorated changes in renal selenium concentration. | [14] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a this compound solution for oral administration to rodents.
Materials:
-
This compound powder (CAS No: 30652-11-0)
-
Sterile, deionized water or 0.9% saline
-
Calibrated scale
-
Appropriate-sized sterile conical tube or beaker
-
Vortex mixer or magnetic stirrer
-
pH meter (optional)
Procedure:
-
Calculate the Required Amount: Determine the total volume of dosing solution needed based on the number of animals, their average weight, the target dose (e.g., 75 mg/kg), and the dosing volume (e.g., 10 mL/kg).
-
Formula: Total this compound (mg) = (Number of animals) x (Avg. weight in kg) x (Dose in mg/kg)
-
Formula: Total Volume (mL) = (Number of animals) x (Avg. weight in kg) x (Dosing volume in mL/kg)
-
-
Determine Concentration: Calculate the required concentration of the solution.
-
Formula: Concentration (mg/mL) = Total this compound (mg) / Total Volume (mL)
-
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder using a calibrated scale.
-
Dissolution:
-
Transfer the weighed powder to the sterile tube or beaker.
-
Add a portion of the vehicle (e.g., sterile water) and mix thoroughly using a vortex mixer or magnetic stirrer. This compound has a maximum water solubility of 16–18 g/L.[1]
-
Continue adding the vehicle incrementally until the final desired volume is reached, ensuring complete dissolution.
-
-
Verification (Optional): Check the pH of the solution to ensure it is within a physiologically acceptable range for oral administration.
-
Storage: Store the prepared solution in a sterile, light-protected container. For short-term use, refrigeration (2-8°C) is typically acceptable. Prepare fresh solutions regularly to ensure stability and potency.
Protocol 2: Workflow for a Therapeutic Efficacy Study
This protocol outlines a typical workflow for evaluating the therapeutic efficacy of this compound in a disease model.
-
Animal Acclimatization: Allow animals to acclimate to the facility for a minimum of one week before the start of the experiment.
-
Disease Model Induction: Induce the disease or condition of interest (e.g., iron overload via high-iron diet, neurotoxicity via toxin injection).
-
Baseline Measurements: Collect baseline data (e.g., body weight, blood samples, behavioral assessments) before starting treatment.
-
Randomization: Randomly assign animals to treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose).
-
Treatment Administration:
-
Administer this compound or vehicle according to the predetermined schedule (e.g., daily oral gavage for 4 weeks).
-
Monitor animals daily for any signs of distress or adverse reactions.
-
-
In-life Monitoring: Perform regular monitoring throughout the study (e.g., weekly body weight, periodic blood draws for biomarker analysis).
-
-
Behavioral tests.
-
Terminal blood collection for hematology and clinical chemistry.
-
Euthanasia and tissue collection (e.g., brain, liver, kidney) for histological analysis, protein quantification (Western blot, ELISA), or gene expression analysis (qPCR).
-
Visualizations: Mechanisms and Workflows
Caption: Mechanism of this compound action via iron chelation.
Caption: General experimental workflow for an in vivo study.
Caption: this compound's neuroprotective signaling pathway.[4]
References
- 1. macsenlab.com [macsenlab.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Objectives and mechanism of iron chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial ferritin upregulation by this compound reduced neuronal ferroptosis and improved neurological deficits via NDRG1/Yap pathway in a neonatal rat model of germinal matrix hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Effects of renal impairment on the pharmacokinetics of orally administered this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. The Oral Iron Chelator this compound Protects against Iron Overload–Induced Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound and efonidipine mitigated iron-overload induced neurotoxicity in wild-type and thalassemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Effects of this compound and Salinomycin on Lead-Induced Disturbance in the Homeostasis of Intrarenal Essential Elements in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Estimation of Deferiprone
This document provides detailed application notes and protocols for various analytical techniques used in the estimation of Deferiprone. The methodologies are intended for researchers, scientists, and professionals involved in drug development and quality control.
UV-Visible Spectrophotometry
Application Note
UV-Visible Spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms. The method is based on the measurement of absorbance of this compound in the ultraviolet region. This compound exhibits a characteristic maximum absorbance (λmax) around 278-279 nm, which can be used for its quantification.[1][2] A colorimetric adaptation, involving the formation of a colored complex with ferric chloride (FeCl₃), can be employed to enhance sensitivity, particularly for determining this compound levels in biological matrices like plasma.[3]
Experimental Protocol: Direct UV Spectrophotometry
-
Solvent Preparation: Prepare the desired solvent (e.g., distilled water, methanol).[1][4]
-
Standard Stock Solution Preparation: Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the chosen solvent to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions to create working standards in the desired concentration range (e.g., 2-25 µg/mL).[2][5]
-
Sample Preparation (Capsule Dosage Form):
-
Weigh and finely powder the contents of not fewer than 20 capsules.
-
Transfer a quantity of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of solvent, sonicate for 15 minutes to ensure complete dissolution, and then make up the volume with the solvent.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtrate to a suitable concentration within the linear range of the calibration curve.
-
-
Spectrophotometric Analysis:
-
Calibrate the UV-Visible spectrophotometer using the solvent as a blank.
-
Scan the 10 µg/mL working standard solution from 200-400 nm to determine the λmax. This compound typically shows a λmax at approximately 278 nm.[1][6]
-
Measure the absorbance of all standard and sample solutions at the determined λmax.
-
-
Calibration and Quantification:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.
-
Workflow for UV-Vis Spectrophotometry
Caption: General workflow for this compound estimation by UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
Application Note
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly specific, precise, and robust method for the determination of this compound in bulk drug, pharmaceutical formulations, and biological fluids.[6][7] The technique separates this compound from its impurities and other matrix components on a C18 or similar non-polar stationary phase, followed by UV or Photodiode Array (PDA) detection.[4][8] The method's speed and accuracy make it ideal for routine quality control and stability studies.[4][9]
Experimental Protocol: RP-HPLC with UV Detection
This protocol is a representative example; specific conditions may vary.
-
Chromatographic System: An HPLC system equipped with a pump, autosampler/manual injector, column oven, and a UV/PDA detector.
-
Chromatographic Conditions (Example):
-
Column: Inertsil ODS C18 (250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A filtered and degassed mixture of a buffer and an organic modifier. For example, a 60:40 (v/v) mixture of mixed phosphate buffer (pH 3.0) and methanol.[4]
-
Injection Volume: 20 µL.[7]
-
Column Temperature: Ambient or controlled (e.g., 40°C).[10]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL) in the mobile phase.
-
Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 75-125 µg/mL).[4]
-
-
Sample Preparation (Pharmaceutical Dosage Form):
-
Prepare the sample as described in the UV-Vis spectrophotometry protocol, using the mobile phase as the diluent to achieve a final concentration within the method's linear range.
-
-
System Suitability: Before analysis, inject a standard solution multiple times (e.g., five replicates) to check for system suitability parameters like theoretical plates, tailing factor, and %RSD of peak area.
-
Analysis:
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Calculate the concentration of this compound in the sample using the regression equation derived from the calibration curve.
-
Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound using RP-HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying this compound in complex biological matrices such as human plasma.[12] This technique is particularly valuable for pharmacokinetic studies. The method involves chromatographic separation followed by mass spectrometric detection, often using electrospray ionization (ESI) in the positive ion mode.[12][13] Quantification is typically performed using Multiple Reaction Monitoring (MRM), which monitors a specific precursor-to-product ion transition, ensuring high specificity and low limits of detection.[12]
Experimental Protocol: LC-MS/MS for Plasma Samples
-
System: A liquid chromatograph coupled to a tandem mass spectrometer with an ESI source.
-
Chromatographic Conditions (Example):
-
Mass Spectrometer Settings (Example):
-
Ionization Mode: ESI, Positive.[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the transition from the precursor ion (m/z 140.1) to a specific product ion (e.g., m/z 53.1) for this compound.[12]
-
Internal Standard (IS): An appropriate IS should be used (e.g., a stable isotope-labeled this compound).
-
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of human plasma, add a small volume of the internal standard solution.
-
Add a protein precipitating agent, such as acetonitrile, to the plasma sample.[12]
-
Vortex the mixture thoroughly to precipitate plasma proteins.
-
Centrifuge the sample at high speed.
-
Transfer the clear supernatant to an autosampler vial for injection.
-
-
Calibration and Analysis:
-
Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of this compound and IS.
-
Process the standards, QCs, and unknown samples as described above.
-
Inject the processed samples into the LC-MS/MS system.
-
Quantify this compound by calculating the peak area ratio of the analyte to the IS and comparing it against the calibration curve.
-
Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound analysis in plasma using LC-MS/MS.
Capillary Electrophoresis (CE)
Application Note
Capillary Electrophoresis is an effective technique for the analysis of this compound, particularly in biological samples.[14] The method separates ions based on their electrophoretic mobility in an electric field. For enhanced sensitivity in complex matrices like plasma, stacking techniques such as field-amplified sample injection (FASSI) combined with sweeping can be employed, allowing for very low limits of detection.[14] CE can be used to determine both free and metal-bound this compound.[15][16]
Experimental Protocol: CE with FASSI-Sweeping
-
System: A capillary electrophoresis instrument with a UV or DAD detector.
-
Capillary: Uncoated fused-silica capillary.[14]
-
Electrolyte and Buffer System (Example):
-
Sample Preparation (Liquid-Liquid Extraction from Plasma):
-
Perform a liquid-liquid extraction on plasma samples to remove interfering substances.
-
Reconstitute the dried extract in a low-conductivity solution to prepare for FASSI.
-
-
Injection and Separation:
-
Injection: Perform electrokinetic injection at a high voltage (e.g., +10 kV for 180 s) to pre-concentrate the analyte at the boundary of the sample plug and the BGE.[14]
-
Separation: Apply the separation voltage across the capillary.
-
-
Detection: Monitor the analyte using a UV detector at an appropriate wavelength.
-
Quantification: Calculate the concentration based on peak area relative to a calibration curve prepared with standards.
Workflow for Capillary Electrophoresis
Caption: Workflow for the analysis of this compound by Capillary Electrophoresis.
Summary of Quantitative Data
The following table summarizes the performance characteristics of the various analytical techniques described for the estimation of this compound.
| Technique | Linearity Range | LOD | LOQ | % Recovery | Reference |
| UV Spectrophotometry | 2 - 25 µg/mL | - | - | 98 - 101% | [1][2][5] |
| Colorimetric (UV-Vis) | ≥ 0.999 (r²) | - | 1.01 µg/mL (plasma) | - | [3] |
| RP-HPLC Method 1 | 4.0 - 6.0 µg/mL | - | - | - | [8] |
| RP-HPLC Method 2 | 75 - 125 µg/mL | 3.91 µg/mL | 11.8 µg/mL | 97.3 - 98.0% | [4] |
| RP-HPLC Method 3 | 125 - 375 µg/mL | 22.93 µg/mL | 96.37 µg/mL | 98.40% | [9] |
| RP-HPLC Method 4 | 10 - 60 µg/mL | - | - | 100.34% | [11] |
| LC-MS/MS | 0.1 - 20 µg/mL | 0.05 µg/mL | - | 80.1 - 86.8% | [12] |
| Capillary Electrophoresis | ≥ 0.9960 (r) | 25 ng/mL | 75 ng/mL | - | [14] |
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of validated UV-Vis spectrophotometry-colorimetric methods for specific quantification of this compound in the development of iron-responsive nanoparticle loaded into dissolving microneedle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jipbs.com [jipbs.com]
- 5. scribd.com [scribd.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. ajpaonline.com [ajpaonline.com]
- 9. METHOD DEVELOPMENT AND VALIDATION FOR this compound BY RP-HPLC METHOD [zenodo.org]
- 10. researchgate.net [researchgate.net]
- 11. jpsionline.com [jpsionline.com]
- 12. Development of a fast LC-MS/MS assay for the determination of this compound in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic deferoxamine and this compound monitoring in β-thalassemia patients' plasma by field-amplified sample injection and sweeping in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical approaches for the determination of this compound and its iron (III) complex: Investigation of binding affinity based on liquid chromatography-mass spectrometry (LC-ESI/MS) and capillary electrophoresis-frontal analysis (CE/FA) | Masaryk University [muni.cz]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Deferiprone for Targeting Mitochondrial Iron in Pulmonary Diseases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron is an essential metal for numerous cellular functions, including oxygen transport and energy generation. However, its dysregulation, particularly within mitochondria, can catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative stress, cellular damage, and a form of iron-dependent cell death known as ferroptosis.[1][2][3] Emerging evidence implicates mitochondrial iron accumulation in the pathogenesis of several pulmonary diseases, including Chronic Obstructive Pulmonary Disease (COPD) and Pulmonary Fibrosis (PF).[3][4][5]
Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one) is a synthetic, orally active iron-chelating agent.[6] Due to its low molecular weight and lipophilic nature, this compound can permeate cellular and mitochondrial membranes to chelate excess iron from the labile iron pool.[5][7] It forms a stable 3:1 complex with ferric iron (Fe3+), which is then excreted, primarily in the urine.[6][8] This ability to target and reduce mitochondrial iron makes this compound a promising therapeutic candidate for pulmonary diseases driven by iron-dependent mitochondrial dysfunction.[4][5]
Mechanism of Action in Pulmonary Disease
In the context of pulmonary diseases like COPD, exposure to cigarette smoke (CS) has been shown to increase the levels of Iron-Responsive Element Binding Protein 2 (IRP2).[4] Elevated IRP2 leads to mitochondrial iron accumulation and subsequent mitochondrial dysfunction, characterized by impaired mucociliary clearance.[4][9] this compound intervenes by chelating this excess mitochondrial iron, thereby alleviating the downstream pathological effects.[4] This action helps to reduce oxidative stress, inhibit ferroptosis, and restore mitochondrial function, potentially slowing disease progression.[2][5][10]
Application Notes
3.1 Chronic Obstructive Pulmonary Disease (COPD) In COPD, alveolar macrophages (AMs) exhibit impaired function, which is linked to mitochondrial dysfunction and iron overload.[5] Studies using a murine model of cigarette smoke exposure demonstrated that systemic administration of this compound could slow disease progression.[5] In vitro treatment of AMs from smokers with this compound has been shown to lower intracellular iron levels and may improve macrophage immune function, suggesting its potential as a targeted therapy for this patient population.[5] Research indicates that IRP2 is a COPD susceptibility gene, and its increased expression in response to cigarette smoke drives mitochondrial iron accumulation.[4][9]
3.2 Pulmonary Fibrosis (PF) Iron metabolism and iron-dependent mitochondrial dysfunction are also implicated in the pathogenesis of pulmonary fibrosis.[3] Epithelial injury and epithelial-mesenchymal transition (EMT) are key events in PF.[3] Iron chelation has been shown to reduce cigarette smoke extract-induced cell death, mitochondrial ROS production, and EMT in pulmonary epithelial cells.[3] By inhibiting ferroptosis and reducing iron accumulation, chelators like this compound may offer a therapeutic strategy to ameliorate the progression of pulmonary fibrosis.[10][11]
3.3 Other Potential Applications The role of ferroptosis and iron dysregulation is under investigation in other lung diseases, including Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS).[10][11] Iron chelators have been proposed as potential therapies to reduce pulmonary iron accumulation, inhibit viral replication, and prevent lung fibrosis in critically ill patients.[10]
Data Presentation: this compound Dosage and Effects
Table 1: Summary of In Vitro Studies
| Cell Type | Disease Model | This compound Concentration | Treatment Duration | Observed Effects | Reference |
|---|---|---|---|---|---|
| Alveolar Macrophages (Human) | Smoking/COPD | 300 µM | 24 hours | Significantly lowered iron levels in smoker AMs. | [5] |
| Alveolar Macrophages (Human) | Smoking/COPD | 500 µM | 24 hours | Shown to improve glycolysis and inhibit mitochondrial oxidative phosphorylation in bone marrow-derived macrophages. | [5] |
| Breast Cancer Cells (MCF7) | Cancer Stem Cell Model | ~100 nM (IC-50) | Not Specified | Inhibited propagation of cancer stem cells; induced ROS. | [12] |
| Breast Cancer Cells (T47D) | Cancer Stem Cell Model | 0.5 - 1 µM (IC-50) | Not Specified | Inhibited propagation of cancer stem cells. |[12] |
Table 2: Summary of In Vivo (Animal) and Clinical Studies
| Study Type | Disease Model/Patient Group | This compound Dosage | Administration Route | Observed Effects | Reference |
|---|---|---|---|---|---|
| In Vivo (Murine) | Cigarette Smoke-Induced COPD | Not Specified | Systemic | Alleviated established disease; slowed disease progression. | [4][5] |
| Clinical | Thalassemia (Transfusional Iron Overload) | 75 mg/kg/day | Oral | Comparable to Deferoxamine (50 mg/kg/day) in achieving negative iron balance. | [7] |
| Clinical | Thalassemia (Transfusional Iron Overload) | 75 - 100 mg/kg/day | Oral | Effective for maintaining normal iron stores. | [13] |
| Clinical Trial | Thalassemia (Transfusional Iron Overload) | Up to 100 mg/kg/day | Oral | Dose guided by serum ferritin levels to decrease iron overload. |[14] |
Experimental Protocols
5.1 Protocol for In Vitro Treatment of Alveolar Macrophages
This protocol is based on methodologies for assessing the effect of this compound on primary human alveolar macrophages (AMs).[5]
Methodology:
-
Cell Isolation: Isolate alveolar macrophages (AMs) from bronchoalveolar lavage (BAL) fluid obtained from study participants (e.g., healthy controls, smokers, COPD patients).
-
Cell Culture: Plate the isolated AMs in a suitable culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) and allow them to adhere.
-
This compound Treatment: Prepare a stock solution of this compound. Pre-treat the cultured AMs with the desired concentration of this compound (e.g., 300 µM) for 24 hours. Include a vehicle-only control group.
-
Stimulation: Following pre-treatment, stimulate the AMs with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 500 ng/ml) for a specified duration (e.g., 12 hours) to assess immune function.
-
Sample Collection:
-
Supernatant: Collect the culture supernatant and store at -80°C for subsequent cytokine analysis.
-
Cell Lysate: Wash the cells with PBS and lyse them for intracellular iron or protein quantification.
-
-
Analysis:
-
Cytokine Quantification: Measure the levels of secreted cytokines like IL-6 and TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Iron Measurement: Quantify intracellular iron levels in the cell lysates using commercially available iron assay kits. Normalize iron content to total protein content.
-
5.2 Protocol for Quantification of Mitochondrial Iron
This protocol is an optimized method for measuring non-heme and heme iron in mitochondrial and cytosolic fractions of tissues or cultured cells.[15]
-
Sample Fractionation (Mitochondrial Isolation):
-
Homogenize fresh tissue or cultured cells in ice-cold mitochondrial isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).
-
Perform differential centrifugation to separate the cytosolic and mitochondrial fractions. Start with a low-speed spin (e.g., 600 x g) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and perform a high-speed spin (e.g., 11,000 x g) to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.
-
Wash the mitochondrial pellet with isolation buffer to remove contaminants.
-
-
Non-Heme Iron Measurement:
-
Prepare a protein precipitation solution (1 N HCl and 10% Trichloroacetic acid).
-
Add the precipitation solution to the mitochondrial or cytosolic fractions and heat at 95°C for 60 minutes to release iron from proteins.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate.
-
Add an iron-reducing agent (e.g., thioglycolic acid) to convert Fe3+ to Fe2+.
-
Add a colorimetric reagent that binds Fe2+ (e.g., bathophenanthroline disulfonic acid).
-
Measure the absorbance at the appropriate wavelength (e.g., 535 nm).
-
Calculate the iron concentration using a standard curve generated with known iron concentrations.
-
-
Heme Iron Measurement:
-
Prepare a 2.0 M oxalic acid solution.
-
Add the oxalic acid solution to the mitochondrial or cytosolic fractions and heat at 95°C for 60 minutes to extract heme.
-
Centrifuge to pellet debris.
-
Transfer the supernatant to a new plate.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths for protoporphyrin IX.
-
Calculate the heme concentration using a standard curve generated with hemin.
-
Safety and Considerations
While this compound is an FDA-approved drug, it carries a risk of significant side effects, most notably agranulocytosis (a severe drop in white blood cells) and neutropenia.[7][8][16] Therefore, regular monitoring of blood counts is a critical component of therapy.[7][16] Other potential side effects include gastrointestinal symptoms and arthropathy.[7] In a research setting, cytotoxicity assays should be performed to determine the optimal non-toxic concentration for the specific cell type being studied.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Iron-Dependent Mitochondrial Dysfunction Contributes to the Pathogenesis of Pulmonary Fibrosis [frontiersin.org]
- 4. Using this compound to Target Mitochondrial Iron for the Treatment of Pulmonary Diseases | Enterprise Innovation [innovation.weill.cornell.edu]
- 5. Use of the Iron Chelator this compound to Restore Function in BAL Fluid Macrophages in Smoking and Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macsenlab.com [macsenlab.com]
- 7. Safety and efficacy of iron chelation therapy with this compound in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Mitochondrial iron chelation ameliorates cigarette-smoke induced bronchitis and emphysema in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Multifaceted Roles of Ferroptosis in Lung Diseases [frontiersin.org]
- 11. Multifaceted Roles of Ferroptosis in Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. article.imrpress.com [article.imrpress.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Optimized protocol for quantification of mitochondrial non-heme and heme iron content in mouse tissues and cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
Application Notes and Protocols: Investigating the Neuroprotective Effects of Deferiprone in Cortical Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferiprone, an orally active and blood-brain barrier-permeable iron chelator, is a compound of significant interest in the study of neurodegenerative diseases.[1][2] An accumulation of iron in the brain is a hallmark of several neurodegenerative disorders, where it contributes to oxidative stress and neuronal damage.[3][4] this compound's primary mechanism of action involves binding to excess ferric iron (Fe3+), forming a stable complex that is subsequently excreted, thereby reducing iron-mediated toxicity.[5][6] Beyond simple iron chelation, this compound has been shown to modulate key signaling pathways implicated in neuronal survival and death.[1]
These application notes provide a comprehensive overview of the use of this compound for studying neuroprotective effects in cortical neurons. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows to guide researchers in this field.
Mechanism of Action
This compound exerts its neuroprotective effects through a multi-faceted mechanism:
-
Iron Chelation and Reduction of Oxidative Stress: By chelating excess intracellular iron, this compound limits the generation of highly reactive hydroxyl radicals via the Fenton reaction. This reduction in oxidative stress is a primary contributor to its neuroprotective properties.[4][5]
-
Modulation of Signaling Pathways: Studies have demonstrated that this compound can influence critical signaling cascades involved in neuronal survival. It has been shown to inhibit the activation of pro-apoptotic p38 MAP kinase and JNK kinase, while also preventing the loss of pro-survival PI3 kinase activity in response to toxic stimuli.[1]
-
Regulation of Mitochondrial Function: A recent study has highlighted this compound's ability to upregulate mitochondrial ferritin (FTMT). This upregulation, in turn, influences the NDRG1/YAP signaling pathway, leading to a reduction in neuronal ferroptosis, a form of iron-dependent programmed cell death.[7][8]
Data Presentation
The following tables summarize quantitative data from various studies on this compound, providing a reference for experimental design.
Table 1: In Vitro Experimental Parameters for this compound in Neuronal Cell Culture
| Parameter | Cell Type | Insult | This compound Concentration | Treatment Duration | Outcome Measure | Reference |
| Neuroprotection | Primary Mouse Cortical Neurons | Ferric Nitrilotriacetate (FeNTA) (3-10 µM) | 1-100 µM | 24 hours | LDH release, MTT assay, Hoechst/PI staining | [9] |
| Neuroprotection | Primary Mouse Cortical Neurons | Hydrogen Peroxide (H₂O₂) (100 µM) | 1-100 µM | 24 hours | LDH release, MTT assay | [9] |
| Neuroprotection | Primary Mouse Cortical Neurons | Amyloid Beta (Aβ) 1-40 (3-20 µM) | 1-100 µM | 24 hours | Hoechst/PI staining, Annexin V-Cy3 | [9] |
| Neuroprotection | SH-SY5Y Human Neuroblastoma Cells | MPP+ iodide | 1-100 µM | 24 hours | Hoechst/PI staining | [9] |
| Signaling Pathway Modulation | Not Specified | Toxic Stress | Not Specified | Not Specified | Inhibition of p38 and JNK activation, prevention of PI3K activity loss | [1] |
| Mitochondrial Metabolism | MCF7 and T47D Breast Cancer Cells (as a model for mitochondrial effects) | Not Applicable | 100 nM - 1 µM (IC50 for tumorsphere formation) | 5 days | Inhibition of OCR and ECAR, increased ROS production | [10] |
Table 2: In Vivo and Clinical Trial Dosages of this compound
| Study Type | Model/Condition | This compound Dosage | Duration | Key Findings | Reference |
| In Vivo (Animal Model) | rTg(tauP301L)4510 Mouse Model of Tauopathy | 100 mg/kg/day | 4 weeks | Reduced brain iron levels | [11] |
| In Vivo (Animal Model) | Sod1G86R Mouse Model of ALS | 30 mg/kg/day | Lifespan | Increased mean lifespan | [12] |
| Clinical Trial | Neurodegeneration with Brain Iron Accumulation (NBIA) | 15 mg/kg twice daily | 12 months | Reduced iron accumulation in the globus pallidus, mild-to-moderate motor improvement in some patients | [13] |
| Clinical Trial | Parkinson's Disease | 15 mg/kg twice daily | 36 weeks | Reduced iron accumulation in the substantia nigra, but associated with worsening of motor scores | [3] |
| Clinical Trial | Alzheimer's Disease | 15 mg/kg twice daily | 12 months | Decreased iron in the hippocampus, but no effect on cognitive decline | [14] |
| Clinical Trial | Amyotrophic Lateral Sclerosis (ALS) | 30 mg/kg/day | 12 months | Good safety profile, smaller decrease in ALS Functional Rating Scale in the first 3 months | [12] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound in cortical neurons.
Protocol 1: Culturing and Treatment of Primary Cortical Neurons
This protocol is adapted from methodologies described for studying neuroprotection in primary neuronal cultures.[9]
Materials:
-
E15-E18 mouse embryos
-
Papain dissociation system
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
This compound stock solution (in sterile water or DMSO)
-
Neurotoxic insult stock solutions (e.g., FeNTA, H₂O₂, Aβ1-40)
Procedure:
-
Isolate cortical tissue from E15-E18 mouse embryos.
-
Dissociate the tissue into a single-cell suspension using a papain dissociation system according to the manufacturer's instructions.
-
Plate the neurons on poly-D-lysine coated plates in Neurobasal medium with supplements.
-
Culture the neurons for 7-10 days in a humidified incubator at 37°C and 5% CO₂ to allow for maturation.
-
Prepare fresh dilutions of this compound and the chosen neurotoxic insult in culture medium.
-
To assess neuroprotection, pre-treat the neurons with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.
-
Add the neurotoxic insult (e.g., 10 µM FeNTA, 100 µM H₂O₂, 10 µM Aβ1-40) to the wells.
-
Co-incubate for 24 hours.
-
Proceed with cell viability and cell death assays.
Protocol 2: Assessment of Neuronal Viability and Cell Death
This protocol outlines common assays to quantify the neuroprotective effects of this compound.[9]
A. Lactate Dehydrogenase (LDH) Release Assay (Measures cell membrane integrity):
-
After the 24-hour incubation period, collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit.
-
Follow the manufacturer's instructions to measure LDH activity in the supernatant.
-
Express results as a percentage of the positive control (cells lysed to achieve maximum LDH release).
B. MTT Assay (Measures mitochondrial metabolic activity):
-
Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Express results as a percentage of the vehicle-treated control.
C. Hoechst 33342 and Propidium Iodide (PI) Staining (Fluorescent staining for apoptosis and necrosis):
-
After treatment, add Hoechst 33342 and PI to the culture medium and incubate for 15-30 minutes.
-
Visualize the cells using a fluorescence microscope.
-
Hoechst will stain the nuclei of all cells (blue), while PI will only enter and stain the nuclei of dead cells (red).
-
Quantify the number of live (blue), apoptotic (condensed blue), and necrotic (red) cells.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol allows for the investigation of this compound's effects on key signaling proteins.[1]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment with this compound and/or the neurotoxic insult for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the protein lysate.
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the use of this compound in neuroprotection studies.
Caption: this compound's neuroprotective signaling pathways.
References
- 1. Characterization of the neuroprotective potential of derivatives of the iron chelating drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. clinician.com [clinician.com]
- 4. Antioxidant targeting by this compound in diseases related to oxidative damage [imrpress.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mitochondrial ferritin upregulation by this compound reduced neuronal ferroptosis and improved neurological deficits via NDRG1/Yap pathway in a neonatal rat model of germinal matrix hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial ferritin upregulation by this compound reduced neuronal ferroptosis and improved neurological deficits via NDRG1/Yap pathway in a neonatal rat model of germinal matrix hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective actions of this compound in cultured cortical neurones and SHSY-5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. RETRACTED ARTICLE: this compound Treatment in Aged Transgenic Tau Mice Improves Y-Maze Performance and Alters Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Could Conservative Iron Chelation Lead to Neuroprotection in Amyotrophic Lateral Sclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A pilot trial of this compound for neurodegeneration with brain iron accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound in Alzheimer Disease: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Deferiprone Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Deferiprone dosage for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active iron-chelating agent. Its primary mechanism involves binding to ferric ions (Fe3+) to form a stable 3:1 complex (three this compound molecules to one iron ion).[1][2][3] This complex is water-soluble and is primarily excreted in the urine, thereby removing excess iron from the body.[1][2] By reducing the labile iron pool within cells, this compound also mitigates iron-induced oxidative stress and cellular damage.[1]
Q2: What is a recommended starting dose for this compound in preclinical in vivo studies?
The optimal starting dose of this compound can vary significantly depending on the animal model, the level of iron overload, and the research question. Doses in published studies have ranged from 20 mg/kg/day to as high as 200 mg/kg/day.[4][5] For instance, a dose of 100 mg/kg administered every other day was found to be effective in a mouse model of mucormycosis.[4] In studies on pigeons and chickens, a single oral dose of 50 mg/kg was used to study its pharmacokinetics.[6][7] Human clinical doses are typically in the range of 75-100 mg/kg/day, divided into three doses.[8][9][10] It is crucial to start with a lower dose and titrate upwards based on efficacy and toxicity assessments.
Q3: How should this compound be administered in animal models?
This compound can be administered orally, for example, as a suspension via gavage.[6][7] It can also be administered intraperitoneally.[4] The choice of administration route may depend on the specific experimental design and the animal model being used.
Q4: What are the key pharmacokinetic parameters of this compound to consider?
This compound is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations typically occurring within 1-2 hours after oral administration.[3] The elimination half-life is relatively short, approximately 2-3 hours in several species.[6][8] It is primarily metabolized in the liver via glucuronidation, and the resulting inactive metabolite is excreted in the urine.[3][8]
Q5: How can the efficacy of this compound be monitored in vivo?
Efficacy is primarily assessed by measuring the reduction in iron levels. Key parameters to monitor include:
-
Serum Ferritin: A common biomarker for total body iron stores.[11][12]
-
Liver Iron Concentration (LIC): Can be measured directly from tissue samples or non-invasively using techniques like MRI.[13][14]
-
Urinary Iron Excretion: An increase in urinary iron excretion indicates effective chelation.[15]
Troubleshooting Guides
Issue 1: Signs of Toxicity (Agranulocytosis or Neutropenia)
Symptoms: A significant drop in white blood cell count, specifically neutrophils. Agranulocytosis is defined as an absolute neutrophil count (ANC) of less than 0.5 x 10⁹/L, while neutropenia is an ANC between 0.5 and 1.5 x 10⁹/L.[11]
Troubleshooting Steps:
-
Immediate Discontinuation: Stop this compound administration immediately.[8]
-
Monitor Blood Counts: Perform complete blood cell (CBC) counts daily until the ANC recovers to a safe level (≥ 1.5 × 10⁹/L).[8]
-
Dose Reduction: If this compound must be re-administered, consider a lower dose after a thorough risk-benefit assessment. Re-challenging with the drug should be done with extreme caution.[8]
Issue 2: Elevated Liver Enzymes
Symptoms: A persistent increase in serum alanine aminotransferase (ALT) or aspartate aminotransferase (AST) levels.[8]
Troubleshooting Steps:
-
Regular Monitoring: Monitor serum ALT values monthly during the study.[8]
-
Interrupt Therapy: If a persistent increase in transaminase levels is observed, consider interrupting this compound therapy.[8]
-
Investigate Other Causes: Rule out other potential causes of liver enzyme elevation.
Issue 3: Gastrointestinal Upset
Symptoms: Nausea, vomiting, or diarrhea.[8]
Troubleshooting Steps:
-
Dose Titration: To minimize gastrointestinal issues, especially at the beginning of a study, start with a lower dose and gradually increase it. A starting dose of 45 mg/kg/day, increased weekly, has been suggested in clinical settings.[8]
-
Administration with Food: While this compound absorption is not significantly affected by food, administering it with meals might help reduce gastrointestinal discomfort.[8]
Issue 4: Suspected Zinc Deficiency
Symptoms: While not always clinically apparent, this compound can lead to decreased plasma zinc concentrations.[8]
Troubleshooting Steps:
-
Monitor Plasma Zinc: Monitor plasma zinc levels periodically throughout the study.
-
Supplementation: If a zinc deficiency is identified, provide appropriate zinc supplementation.[8]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Domestic Pigeon (50 mg/kg, oral)[6] | White Leghorn Chicken (50 mg/kg, oral)[7] |
| Half-life (t½) | 2.98 ± 0.85 hours | 2.91 ± 0.78 hours |
| Oral Bioavailability | 44% | 93% |
Table 2: Recommended Clinical Dosage of this compound
| Parameter | Recommended Dosage |
| Starting Oral Dosage | 75 mg/kg/day (divided into 3 doses)[8][16] |
| Maximum Oral Dosage | 99 mg/kg/day (divided into 3 doses)[8][16] |
Note: Clinical dosages are provided for reference and should be adapted carefully for preclinical animal studies.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rodents
-
Preparation: Prepare a suspension of this compound in an appropriate vehicle (e.g., iron-free water).[4]
-
Dosing: Administer the suspension orally using a gavage needle. The volume should be based on the animal's body weight.
-
Frequency: Dosing can be once daily or divided into multiple doses per day, depending on the experimental design.[4]
Protocol 2: Blood Sample Collection for Pharmacokinetic Analysis
-
Timing: Collect blood samples at various time points after this compound administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).[7]
-
Collection: Collect blood via appropriate methods for the animal model (e.g., tail vein, saphenous vein).
-
Processing: Process the blood to obtain plasma or serum and store it at -80°C until analysis.
-
Analysis: Analyze this compound concentrations using a validated method such as high-performance liquid chromatography (HPLC).[6][7]
Protocol 3: Monitoring Efficacy via Serum Ferritin
-
Baseline: Collect a baseline blood sample before starting this compound treatment.
-
Follow-up: Collect blood samples at regular intervals throughout the study (e.g., weekly or bi-weekly).
-
Analysis: Measure serum ferritin levels using a commercially available ELISA kit.
-
Evaluation: Compare the post-treatment serum ferritin levels to the baseline to assess the reduction in iron overload.[12]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound dosage optimization.
Caption: Logical relationships for troubleshooting adverse events.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. macsenlab.com [macsenlab.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparative Effects of this compound and Salinomycin on Lead-Induced Disturbance in the Homeostasis of Intrarenal Essential Elements in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic disposition of the oral iron chelator this compound in the domestic pigeon (Columba livia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic disposition of the oral iron chelator this compound in the white leghorn chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. The Vital Role Played by this compound in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral chelators deferasirox and this compound for transfusional iron overload in thalassemia major: new data, new questions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of iron chelation therapy with this compound in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of this compound (Ferriprox), an oral iron-chelating agent, in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring long-term efficacy of iron chelation therapy by this compound and desferrioxamine in patients with beta-thalassaemia major: application of SQUID biomagnetic liver susceptometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound exerts a dose-dependent reduction of liver iron in adults with iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Ferriprox (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Common challenges in Deferiprone-based experiments
Welcome to the Technical Support Center for Deferiprone-based experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges and providing clear guidance on experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound, presented in a question-and-answer format.
I. Solubility and Solution Preparation
Question: I am having trouble dissolving this compound for my in vitro experiments. What is the recommended procedure?
Answer: this compound is sparingly soluble in aqueous buffers. For cell culture experiments, it is recommended to first dissolve this compound in methanol to create a stock solution. This stock solution can then be further diluted with your aqueous buffer of choice, such as PBS (pH 7.2). A 1:1 solution of methanol:PBS can achieve a solubility of approximately 0.5 mg/mL. It is not recommended to store the aqueous solution for more than one day.[1] For other applications, the solubility of this compound can be enhanced in binary mixtures of solvents like polyethylene glycol (PEG) 400 and 1-propanol, or propylene glycol and 2-propanol.[2][3]
Question: My this compound solution appears discolored. Is this normal?
Answer: this compound solutions can exhibit a reddish/brown discoloration upon binding with iron, forming the this compound-iron complex. This is a common observation and indicates the chelation activity of the drug.[4]
II. Cytotoxicity Assays
Question: I am observing high variability in my MTT assay results when testing this compound's cytotoxicity. What could be the cause?
Answer: High variability in MTT assays can stem from several factors.[5][6][7] Ensure consistent cell seeding density across all wells. Pipetting errors, especially during the addition of MTT reagent or the solubilization of formazan crystals, can also contribute to variability. It is crucial to mix the formazan crystals completely with the solubilization solution. Additionally, "edge effects" on 96-well plates can lead to inconsistent results; consider leaving the outer wells empty or filling them with a blank solution.[7]
Question: My MTT assay results do not correlate with other apoptosis assays like Annexin V staining. Why might this be?
Answer: The MTT assay measures metabolic activity, which is an indirect measure of cell viability.[8] A compound can inhibit mitochondrial function without immediately inducing apoptosis, leading to a decrease in MTT signal but no corresponding increase in Annexin V staining.[5] It is always recommended to use multiple, mechanistically different assays to confirm cytotoxicity.
III. Chelation Efficiency Assays
Question: I am using the Calcein-AM assay to measure this compound's iron chelation ability, but the fluorescence signal is weak. What can I do to optimize the assay?
Answer: Weak fluorescence in a Calcein-AM assay can be due to several factors. Ensure that the Calcein-AM stock solution is fresh and has been stored properly, protected from light and moisture. The final concentration of Calcein-AM may need to be optimized for your specific cell type. Incomplete removal of serum- and phenol red-containing media before adding the dye can also quench the fluorescence.[9] It is also important to note that the Calcein-AM method primarily measures the cytosolic labile iron pool and may not capture iron in other compartments like lysosomes, potentially underestimating the total chelatable iron.[4][10][11]
Question: Are there alternative fluorescent probes to Calcein-AM for measuring intracellular iron?
Answer: Yes, Phen Green SK is another fluorescent probe for detecting intracellular labile iron. It is considered more sensitive than Calcein for this purpose.[12][13] Phen Green SK's fluorescence is quenched by iron, and the increase in fluorescence upon addition of a strong iron chelator can be used to quantify the labile iron pool.[12][14][15]
IV. In Vivo Experiments
Question: What are the common adverse effects to monitor in animal models treated with this compound?
Answer: Based on clinical data, the most serious adverse effect of this compound is agranulocytosis and neutropenia.[13] Therefore, regular monitoring of absolute neutrophil count (ANC) is crucial. Other reported side effects include gastrointestinal issues (nausea, vomiting, abdominal pain) and arthralgia (joint pain).
Question: How does food intake affect the absorption of this compound in vivo?
Answer: Food can reduce the rate of this compound absorption, but not the total amount of the drug absorbed.[10] This should be considered when designing dosing schedules for animal studies to ensure consistent pharmacokinetics.
Quantitative Data Summary
The following tables summarize key quantitative data from this compound experiments.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF7 | Breast Cancer | ~100 (tumorsphere formation) | [12] |
| T47D | Breast Cancer | ~500 (tumorsphere formation) | [12] |
| MCF7 | Breast Cancer | 75 - 100 (cell viability) | [2][16] |
| T47D | Breast Cancer | 75 - 100 (cell viability) | [2][16] |
| HSC-2 | Oral Squamous Cell Carcinoma | 13.5 µg/mL | [17] |
| HSC-3 | Oral Squamous Cell Carcinoma | 9.9 µg/mL | [17] |
| HL-60 | Promyelocytic Leukemia | 10.6 µg/mL | [17] |
Table 2: Solubility of this compound in Different Solvent Systems
| Solvent System | Solubility | Reference |
| Methanol | 5 mg/mL | [1] |
| 1:1 Methanol:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Propylene Glycol + 2-Propanol (w1=0.9) | Enhanced solubility | [2] |
| Polyethylene Glycol 400 | Maximum solubility in neat PEG 400 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: MTT Assay for this compound Cytotoxicity
Objective: To determine the cytotoxic effect of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[18][19]
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[18][19]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]
-
Mix thoroughly by gentle shaking or pipetting.
-
Read the absorbance at 570 nm using a microplate reader.[18]
Protocol 2: Calcein-AM Assay for Intracellular Iron Chelation
Objective: To assess the ability of this compound to chelate intracellular labile iron.
Materials:
-
Cells of interest
-
Cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Calcein-AM
-
Anhydrous DMSO
-
This compound
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Prepare a 1 mM stock solution of Calcein-AM in anhydrous DMSO.[1]
-
Dilute the stock solution to a working concentration (typically 1-2 µM) in a serum-free medium or buffer immediately before use.[1]
-
Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired incubation period.
-
Wash the cells once with a serum-free buffer to remove any extracellular iron.
-
Add the Calcein-AM working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[4][20]
-
Wash the cells to remove excess Calcein-AM.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~490 nm and emission at ~520 nm.[4][9][20] An increase in fluorescence intensity in this compound-treated cells compared to control cells indicates chelation of intracellular iron.
Signaling Pathways and Experimental Workflows
This section provides diagrams created using the DOT language to visualize key processes related to this compound experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. graphviz.org [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it? | Semantic Scholar [semanticscholar.org]
- 11. Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Labile Iron in the Toxicity of Pharmacological Ascorbate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. dot | Graphviz [graphviz.org]
- 17. selleckchem.com [selleckchem.com]
- 18. This compound (DFP) Targets Cancer Stem Cell (CSC) Propagation by Inhibiting Mitochondrial Metabolism and Inducing ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Deferiprone Chelation Therapy Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing Deferiprone chelation therapy experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound?
This compound is an orally active iron chelator that functions by binding to ferric iron (Fe³⁺) in a 3:1 ratio (three this compound molecules to one iron ion) to form a stable, neutral complex.[1] This complex is then primarily excreted through the urine, leading to a reduction in total body iron.[1] A characteristic reddish-brown discoloration of the urine is a common indicator of successful iron excretion. This compound has a higher affinity for iron than for other metals like zinc, copper, and aluminum.
Q2: What are the key factors that can influence the efficacy of our this compound experiments?
Several factors can impact the effectiveness of this compound chelation therapy in a research setting:
-
Initial Iron Load: The baseline level of iron overload is a primary determinant of this compound's efficacy. Studies have shown that patients with higher initial serum ferritin levels often exhibit a more significant reduction in iron stores.[2]
-
Dosage: this compound's efficacy is dose-dependent. Increasing the dose can lead to a greater reduction in liver iron concentration (LIC) and serum ferritin.[3][4]
-
Patient Compliance and Adherence: In clinical settings, adherence to the prescribed regimen is crucial. In a research context, ensuring consistent administration as per the protocol is vital for obtaining reliable data.
-
Combination Therapy: Co-administration of this compound with other iron chelators, such as Deferoxamine or Deferasirox, can enhance its efficacy.[5][6][7]
Q3: We are observing variable results in our experiments. What are some common troubleshooting steps?
-
Verify Dosage and Administration: Ensure the correct dosage is being administered based on the subject's weight and the experimental protocol. Confirm that the administration schedule is being strictly followed.
-
Assess Baseline Iron Status: Inaccurate baseline iron measurements can lead to misinterpretation of efficacy. Re-verify initial serum ferritin and/or liver iron concentration data.
-
Monitor for Side Effects: Adverse effects such as gastrointestinal issues (nausea, vomiting, abdominal pain), arthropathy, and, most seriously, agranulocytosis (a severe drop in white blood cells) can affect the subject's health and the experiment's outcome.[8][9] Regular monitoring of the absolute neutrophil count (ANC) is critical.
-
Consider Combination Therapy: If monotherapy is yielding suboptimal results, a combination regimen with another iron chelator might be more effective.
Q4: Can this compound be used in combination with other iron chelators?
Yes, combination therapy is a common strategy to improve chelation efficacy.
-
This compound and Deferoxamine (DFO): This combination has been shown to be more effective in reducing serum ferritin levels than monotherapy with either drug alone.[8]
-
This compound and Deferasirox (DFX): This oral combination is also a viable and effective option for patients with a limited response to monotherapy, showing reductions in serum ferritin and liver iron concentration.[5][6][7][10][11]
Troubleshooting Guides
Issue: Suboptimal Reduction in Serum Ferritin Levels
-
Problem: Serum ferritin levels are not decreasing as expected despite this compound administration.
-
Possible Causes & Solutions:
-
Insufficient Dosage: this compound's effect is dose-dependent. Consider a dose escalation study within approved limits (e.g., from 75 mg/kg/day up to 99-100 mg/kg/day) to assess for improved efficacy.[2][3][4]
-
High Initial Iron Burden: Subjects with extremely high iron overload may require a longer duration of therapy or combination therapy to see a significant reduction.
-
Inaccurate Measurement: Review the protocol for serum ferritin measurement to rule out technical errors. Ensure consistency in sample collection and analysis.
-
Issue: Adverse Events Affecting the Experiment
-
Problem: Subjects are experiencing adverse effects, leading to potential exclusion from the study or confounding results.
-
Possible Causes & Solutions:
-
Gastrointestinal Distress: Nausea and vomiting are common. Administering this compound with food may help mitigate these effects.
-
Neutropenia/Agranulocytosis: This is a serious but rare side effect. Implement a strict monitoring protocol for absolute neutrophil count (ANC), typically weekly for the first six months of therapy.[12][13][14][15] If neutropenia develops, the drug should be discontinued, and the subject monitored closely.
-
Arthropathy (Joint Pain): This can occur in some subjects. The severity should be monitored, and dose reduction or discontinuation may be necessary if it becomes severe.
-
Data Presentation
Table 1: Efficacy of this compound Monotherapy vs. Combination Therapy on Serum Ferritin Levels
| Therapy | Number of Patients | Duration of Study | Baseline Mean Serum Ferritin (μg/L) | End-of-Study Mean Serum Ferritin (μg/L) | p-value | Reference |
| This compound (DFP) | 15 | 12 months | 2731 ± 1398.5 | 3331.8 ± 1833.9 (insignificant increase) | - | [16] |
| Deferoxamine (DFO) | 19 | 12 months | 2883.5 ± 1598.1 | 2773.8 ± 1216.1 (insignificant change) | - | [16] |
| DFP + DFO | 12 | 12 months | 7498.7 ± 3512.9 | 4298.2 ± 2288.7 | < 0.001 | [16] |
| DFP + DFX | 6 | 11.5 ± 4.6 months | 2800 ± 1900 | 3400 ± 1600 (no significant change) | < 0.6 | [10][17] |
Table 2: Efficacy of this compound Combination Therapy on Liver Iron Concentration (LIC)
| Therapy | Number of Patients | Duration of Study | Baseline Mean LIC (mg/g dw) | End-of-Study Mean LIC (mg/g dw) | p-value | Reference |
| DFP + DFX | 6 | 11.5 ± 4.6 months | 7.59 ± 3.16 | 5.41 ± 2.22 | < 0.01 | [10][17] |
dw = dry weight
Experimental Protocols
Protocol 1: Quantification of Liver Iron Concentration (LIC) using MRI T2*
This protocol provides a general framework. Specific parameters should be optimized for the available MRI scanner.
-
Patient Preparation: No special preparation is required. The patient should be able to hold their breath for 10-15 seconds.
-
Image Acquisition:
-
Use a 1.5T or 3.0T MRI scanner.
-
Employ a multi-echo gradient-echo (GRE) sequence.
-
Acquire a series of images at multiple echo times (TEs). A minimum of five TEs is recommended, with the first TE being as short as possible (ideally < 2 ms).
-
Image a single transverse slice through the center of the liver, avoiding major blood vessels.
-
-
Image Analysis:
-
Draw a region of interest (ROI) in a homogeneous area of the liver parenchyma, avoiding vessels and artifacts.
-
Measure the mean signal intensity within the ROI for each echo time.
-
Plot the signal intensity as a function of TE.
-
Fit the data to an exponential decay curve to calculate the T2* relaxation time.
-
Convert the T2* value (in milliseconds) to R2* (1000/T2*).
-
Use a validated calibration curve to convert the R2* value to LIC (in mg/g dry weight).
-
Protocol 2: Measurement of Serum Ferritin using ELISA
This protocol is based on a standard sandwich ELISA procedure.
-
Sample Preparation:
-
Collect whole blood and allow it to clot.
-
Centrifuge to separate the serum.
-
Store serum at -20°C or below if not analyzed immediately.
-
-
ELISA Procedure:
-
Bring all reagents and samples to room temperature.
-
Add standards, controls, and samples to the wells of a microplate pre-coated with an anti-ferritin antibody.
-
Add an enzyme-linked secondary antibody (e.g., HRP-conjugated anti-ferritin antibody).
-
Incubate to allow for the formation of the antibody-ferritin-antibody sandwich complex.
-
Wash the plate to remove any unbound reagents.
-
Add a chromogenic substrate (e.g., TMB). The enzyme on the secondary antibody will catalyze a color change.
-
Stop the reaction with a stop solution.
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the ferritin concentration in the unknown samples.
-
Protocol 3: Monitoring Absolute Neutrophil Count (ANC)
-
Frequency:
-
Initial Phase (First 6 months): Weekly monitoring.
-
Subsequent Phase (Next 6 months): Bi-weekly monitoring.
-
Maintenance Phase: Monthly monitoring.
-
-
Procedure:
-
Collect a whole blood sample in an EDTA tube.
-
Perform a complete blood count (CBC) with a differential to obtain the total white blood cell (WBC) count and the percentage of neutrophils.
-
Calculate the ANC using the following formula: ANC = Total WBC count × (% Neutrophils + % Bands)
-
-
Actionable Thresholds:
-
Neutropenia: Confirmed ANC < 1.5 × 10⁹/L.
-
Agranulocytosis: Confirmed ANC < 0.5 × 10⁹/L.
-
If neutropenia is detected, this compound should be discontinued, and the subject monitored closely until the ANC recovers.
-
Mandatory Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: a review of its clinical potential in iron overload in beta-thalassaemia major and other transfusion-dependent diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. Efficacy and Safety of Combined this compound and Deferasirox in Iron-Overloaded Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Efficacy and Safety of Combined this compound and Deferasirox in Iron-Overloaded Patients: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 7. Efficacy and Safety of Combined this compound and Deferasirox in Iron-Overloaded Patients: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of combined desferrioxamine and this compound versus single desferrioxamine therapy in patients with major thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of iron chelation therapy with this compound in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination Iron Chelation Therapy with this compound and Deferasirox in Iron-Overloaded Patients with Transfusion-Dependent β-Thalassemia Major - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound‐induced agranulocytosis: 20 years of clinical observations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound for transfusional iron overload in sickle cell disease and other anemias: open-label study of up to 3 years - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. abis-files.cu.edu.tr [abis-files.cu.edu.tr]
- 16. Comparative efficacy of this compound, deferoxamine and combination of this compound and deferoxamine on serum ferritin value in Beta-Thalassemia patients | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Deferiprone Toxicity in Experimental Models
This guide provides researchers, scientists, and drug development professionals with practical, evidence-based information for minimizing and managing Deferiprone (DFP) toxicity in experimental settings.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in experimental models?
A1: Based on preclinical and clinical data, the most frequently encountered toxicities you should monitor for in experimental models include:
-
Hematological Toxicity: Agranulocytosis (a severe drop in neutrophils) and neutropenia are the most serious concerns.[1][2] The mechanism is thought to be immune-mediated and not strictly dose-dependent.[3]
-
Gastrointestinal (GI) Intolerance: Nausea, vomiting, and abdominal pain are common.[4][5] In animal models, this may manifest as weight loss, reduced food intake, or diarrhea.
-
Hepatotoxicity: Elevations in liver enzymes, particularly alanine aminotransferase (ALT), have been reported in about 7.5% of patients, though these are often transient.[6]
-
Arthropathy: Joint pain and swelling can occur, particularly with long-term administration.[4]
-
Zinc Deficiency: As a chelator, this compound can bind to and increase the urinary excretion of zinc, potentially leading to deficiency over time.[1][7][8][9]
Q2: What is the fundamental mechanism of this compound's toxicity?
A2: this compound's toxicity stems from two primary mechanisms:
-
Chelation of Essential Metals: While highly selective for ferric iron (Fe³⁺), DFP can also bind other divalent cations like zinc and copper.[5][6] Depletion of these essential cofactors for various enzymes can disrupt normal biological processes.
-
Oxidative Stress and Immune Response: The mechanism for its most severe side effect, agranulocytosis, is not fully understood but is hypothesized to involve an immune-mediated reaction, potentially triggered by a reactive metabolite of DFP.[3][10] By chelating labile iron, DFP generally reduces oxidative stress; however, its metabolic pathway may contribute to idiosyncratic reactions.[11]
Q3: How should I monitor for these toxicities in my animal models (e.g., mice, rats)?
A3: A regular monitoring schedule is critical for early detection and management.
| Toxicity | Key Parameter to Monitor | Recommended Frequency |
| Hematological | Absolute Neutrophil Count (ANC) | Baseline (pre-treatment), then weekly for the first 6 months of a chronic study.[6][12] |
| Hepatotoxicity | Serum ALT/AST Levels | Baseline, then every 2-4 weeks. |
| Gastrointestinal | Body Weight, Food/Water Intake | Daily or at least 3 times per week. |
| General Health | Clinical Signs (lethargy, ruffled fur) | Daily observation. |
| Zinc Status | 24-hour Urinary Zinc Excretion | Baseline and periodically during long-term studies.[7] |
Q4: Does the iron-load status of the animal model influence this compound's toxicity?
A4: Yes. Animal models that are not iron-overloaded may be more susceptible to toxicity. In iron-loaded states, DFP primarily binds to excess iron. In non-iron-loaded animals, DFP is more likely to chelate essential iron from metabolic pathways and other important metals like zinc, potentially increasing the risk of adverse effects.[13]
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Problem: I'm observing a significant drop in Absolute Neutrophil Count (ANC).
-
Possible Causes: This is likely a direct drug-induced neutropenia, a known serious side effect of this compound.[2][14]
-
Recommended Actions:
-
Confirm the Finding: Repeat the complete blood count (CBC) immediately to rule out sample error.
-
Follow Intervention Thresholds:
-
Mild to Moderate Neutropenia (ANC between 0.5 and 1.5 x 10⁹/L): Immediately interrupt this compound administration. Monitor ANC daily or every other day.[14] Once the ANC returns to the normal range, you may consider re-challenging at a lower dose, but proceed with extreme caution and increased monitoring.
-
Severe Neutropenia/Agranulocytosis (ANC < 0.5 x 10⁹/L): Stop this compound treatment immediately and do not re-administer.[14] This is a critical event. Consider supportive care for the animal as advised by a veterinarian. The risk of serious infection is high when ANC drops below 0.2 x 10⁹/L.[15][16]
-
-
Isolate the Animal: To prevent opportunistic infections, house the animal in a clean, low-stress environment.
-
Problem: The animals are losing weight and showing signs of GI distress (e.g., diarrhea, poor appetite).
-
Possible Causes: Gastrointestinal intolerance is a common side effect.[4][5]
-
Recommended Actions:
-
Administer with Food: If not already doing so, administering DFP mixed with a small amount of palatable food or immediately after feeding can mitigate GI upset.
-
Dose Fractionation: If giving a single daily dose, divide it into two or three smaller doses throughout the day to reduce peak drug concentration in the GI tract. The recommended clinical dosage is typically divided into three doses per day.[6]
-
Temporary Dose Reduction: Reduce the total daily dose by 25-50% and monitor the animal's weight and clinical signs. If the animal recovers, you can attempt to gradually increase the dose back to the target level.
-
Ensure Hydration: Monitor for signs of dehydration and provide supportive care if necessary.
-
Problem: I'm seeing a persistent elevation in serum ALT levels.
-
Possible Causes: This indicates potential hepatotoxicity. While often transient, persistent elevation requires action.[6]
-
Recommended Actions:
-
Confirm the Elevation: Re-test to confirm the result.
-
Rule Out Other Causes: Ensure the elevation is not due to other experimental factors or underlying conditions in the animal model.
-
Dose Interruption/Reduction: If ALT levels are elevated more than 5 times the upper limit of normal, it is recommended to interrupt DFP therapy.[6] Once levels normalize, consider restarting at a lower dose. For less severe but persistent elevations, a dose reduction may be sufficient.
-
Histopathology: At the study endpoint, collect liver tissue for histopathological analysis to assess for any signs of fibrosis or cellular damage.
-
Section 3: Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies to help guide your experimental design.
Table 1: Summary of this compound Dose and Effects in Animal Models
| Species | Dose | Route of Administration | Key Findings & Toxicities Noted |
| Rat | 612 mg/kg (single dose) | Oral Gavage | Corresponded to LD₅₀ for acute iron poisoning. Co-administration of DFP at 800 mg/kg significantly reduced mortality.[17] |
| Rat | 25 mg/kg/day | Oral | Lowest dose tested during organogenesis that resulted in embryofetal death and malformations.[18] |
| Rat | 20 mg/kg/day for 14 days | Oral | Used to treat lead-induced renal toxicity. Induced renal dilation at this dose.[19] |
| Mouse | 150 mg/kg/day (approx.) | In Drinking Water | No retinal toxicity observed. Was effective in reducing retinal iron levels and protecting against degeneration.[20] |
| Rat | 25, 75, and 225 mg/kg (post-GMH) | Oral Gavage | 75 mg/kg was identified as the optimal dose for improving neurological deficits without apparent toxicity.[21] |
Table 2: Incidence of Common Adverse Events (from Clinical Data)
| Adverse Event | Approximate Incidence | Notes |
| Agranulocytosis (ANC <0.5) | ~1-2% | The most serious adverse effect.[1][2] |
| Neutropenia (ANC <1.5) | ~5-6% | Often precedes agranulocytosis and requires immediate action.[1][4] |
| GI Complaints | ~6% | Includes nausea, vomiting, abdominal pain.[4] |
| Arthropathy (Joint Pain) | ~15% | More common with chronic use.[4] |
| Increased ALT | ~7.5% | Often transient, but requires monitoring.[6] |
| Zinc Deficiency | ~1% | Can occur with long-term treatment.[4] |
Section 4: Key Experimental Protocols
Protocol 1: Hematological Monitoring for Neutropenia
-
Objective: To monitor the Absolute Neutrophil Count (ANC) in rodents treated with this compound.
-
Materials: Anticoagulant (e.g., EDTA) micro-collection tubes, automated veterinary hematology analyzer or hemocytometer, blood collection supplies (e.g., lancets for tail vein sampling).
-
Procedure:
-
Collect a blood sample (approx. 20-50 µL) from the tail vein, saphenous vein, or via cardiac puncture (terminal procedure only) into an EDTA tube.
-
Gently invert the tube to prevent clotting.
-
Analyze the sample using a calibrated veterinary hematology analyzer to obtain a white blood cell (WBC) count and a neutrophil percentage.
-
Calculate the ANC using the formula: ANC = WBC count x (% Neutrophils / 100) .
-
Record the results and compare them against baseline values and established normal ranges for the species and strain.
-
-
Frequency: Perform at baseline and weekly for studies lasting one month or longer.
Protocol 2: Biochemical Monitoring for Hepatotoxicity
-
Objective: To measure serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels.
-
Materials: Serum separator micro-collection tubes, centrifuge, automated veterinary clinical chemistry analyzer or colorimetric assay kits.
-
Procedure:
-
Collect a blood sample (approx. 50-100 µL).
-
Allow the blood to clot, then centrifuge according to the tube manufacturer's instructions to separate the serum.
-
Carefully pipette the serum into a clean microtube.
-
Analyze the serum sample for ALT and AST activity using a calibrated analyzer or a commercially available kit following the manufacturer's protocol.
-
Record the results (in U/L) and compare them against baseline values.
-
Protocol 3: Assessment of Zinc Status
-
Objective: To assess the impact of this compound on zinc homeostasis.
-
Materials: Metabolic cages for 24-hour urine collection, acid-washed collection tubes, atomic absorption spectrophotometer or ICP-MS.
-
Procedure:
-
Place the animal in a metabolic cage for 24 hours with free access to water but not food (to avoid contamination of urine).
-
Collect the total volume of urine produced over the 24-hour period into an acid-washed container.
-
Measure and record the total urine volume.
-
Analyze the zinc concentration in the urine sample using an appropriate analytical method (e.g., atomic absorption spectrophotometry).
-
Calculate the total 24-hour urinary zinc excretion. Studies have shown that this compound significantly increases 24-hour urinary zinc excretion.[7]
-
Section 5: Visualized Pathways and Workflows
Diagram 1: General Experimental Workflow
Caption: Workflow for a typical this compound toxicity study in an animal model.
Diagram 2: this compound's Mechanism of Action and Potential for Toxicity
Caption: Simplified pathway of DFP's iron chelation and off-target toxicities.
Diagram 3: Troubleshooting Flowchart for this compound-Induced Neutropenia
Caption: Decision tree for managing neutropenia in experimental models.
References
- 1. The Vital Role Played by this compound in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound‐induced agranulocytosis: 20 years of clinical observations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Induced Agranulocytosis : A Critical Review of Five Rechallenged Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effect of this compound on urinary zinc excretion in multiply transfused children with thalassemia major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Effect of this compound on urinary zinc excretion in multiply transfused children with thalassemia major. | Semantic Scholar [semanticscholar.org]
- 9. The effects of chelators on zinc levels in patients with thalassemia major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and idiosyncrasic neutropenia: light and shadow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. cdn.who.int [cdn.who.int]
- 13. mdpi.com [mdpi.com]
- 14. drugs.com [drugs.com]
- 15. researchgate.net [researchgate.net]
- 16. Rates of severe neutropenia and infection risk in patients treated with this compound: 28 years of data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The efficacy of oral this compound in acute iron poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Comparative Effects of this compound and Salinomycin on Lead-Induced Disturbance in the Homeostasis of Intrarenal Essential Elements in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Oral Iron Chelator this compound Protects against Iron Overload–Induced Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mitochondrial ferritin upregulation by this compound reduced neuronal ferroptosis and improved neurological deficits via NDRG1/Yap pathway in a neonatal rat model of germinal matrix hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming limitations of Deferiprone in clinical use
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Deferiprone.
Frequently Asked Questions (FAQs)
1. What are the primary clinical limitations of this compound that may impact my research?
This compound's clinical use is primarily limited by its adverse effect profile. The most significant of these is agranulocytosis, a severe and potentially fatal drop in white blood cells, which is preceded by neutropenia.[1] Other common side effects include gastrointestinal issues (nausea, vomiting, abdominal pain), arthralgia (joint pain), and elevated liver enzymes.[2] Researchers should be aware of these toxicities when designing preclinical studies.
2. How can I prepare a stable solution of this compound for my in vitro experiments?
This compound is sparingly soluble in water and methanol.[3] For cell culture experiments, a stock solution can be prepared by dissolving this compound in a minimal amount of 0.1 M HCl and then diluting it with the desired culture medium to the final concentration. It is crucial to ensure the final pH of the medium is adjusted and remains within the physiological range for your cells. Always prepare fresh solutions for optimal activity and to avoid degradation. For oral administration in animal studies, this compound can be dissolved in drinking water.[4]
3. What are the common drug interactions with this compound that I should consider in my experimental design?
Co-administration of this compound with other drugs known to cause neutropenia or agranulocytosis should be avoided. Additionally, this compound can chelate other polyvalent cations like zinc and aluminum, which may affect its availability and the homeostasis of these metals. When designing in vivo studies, it is important to consider the potential for these interactions.
Troubleshooting Guides
Analytical & Formulation Issues
Problem: Inconsistent results in HPLC analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a common method for quantifying this compound. Inconsistent results can arise from several factors.
Table 1: Troubleshooting Common HPLC Issues in this compound Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with residual silanols on the column; Inappropriate mobile phase pH. | - Use a lower pH mobile phase to reduce silanol interactions.- Employ a column with end-capping or a specialized stationary phase.- Add an ion-pairing reagent to the mobile phase. |
| Ghost Peaks | Contamination in the mobile phase, injector, or column; Carryover from previous injections. | - Prepare fresh mobile phase using high-purity solvents.- Flush the injector and column with a strong solvent.- Include a blank injection between samples to check for carryover. |
| Baseline Drift | Changes in mobile phase composition; Column temperature fluctuations; Detector lamp instability. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Allow the detector lamp to warm up sufficiently before analysis. |
| Irreproducible Retention Times | Inconsistent mobile phase composition; Pump malfunction; Column degradation. | - Prepare mobile phase accurately and consistently.- Check the pump for leaks and ensure a steady flow rate.- Replace the column if it has degraded. |
Problem: this compound appears to be inactive or has reduced efficacy in my in vitro assay.
This could be due to issues with the formulation or interactions within the assay system.
-
Solution Stability: this compound solutions, especially at physiological pH, may not be stable over long periods. It is recommended to prepare fresh solutions for each experiment.
-
Chelation of Essential Metals: this compound can chelate essential metal ions in the culture medium, which might affect cell health and confound the experimental results. Consider the composition of your medium and the potential for such interactions.
-
Interference with Assay Reagents: this compound, as a chelator, may interfere with assays that rely on metal ions. For example, it can interfere with colorimetric assays that use iron-based reagents. It is crucial to run appropriate controls to test for any such interference.
In Vitro & In Vivo Experimental Issues
Problem: How do I model this compound-induced neutropenia in an animal model?
Researchers can induce neutropenia in mice to study the mechanisms of this compound toxicity.
-
Experimental Approach: Administer this compound to mice, typically via oral gavage or in drinking water, at doses known to induce neutropenia.[4] The dosage and duration will need to be optimized for the specific mouse strain and research question.
-
Monitoring: Regularly monitor the absolute neutrophil count (ANC) through blood sampling. This will allow for the characterization of the onset, severity, and recovery from neutropenia.[1]
-
Mechanism Investigation: Once neutropenia is established, various analyses can be performed, including bone marrow examination to assess myeloid precursors and immunological assays to investigate potential immune-mediated mechanisms.
Problem: My in vitro iron chelation assay with this compound is not showing the expected results.
Assessing the iron chelation efficiency of this compound in a cellular context requires careful experimental design.
-
Cell Loading with Iron: To mimic iron overload conditions, cells can be pre-loaded with iron. This can be achieved by incubating cells with ferric ammonium citrate (FAC) or other iron sources.
-
Measuring Intracellular Iron: The ability of this compound to chelate and remove intracellular iron can be assessed using various methods, including colorimetric assays for intracellular iron, or by measuring the expression of iron-responsive proteins like ferritin and transferrin receptor.[5]
-
Calcein-AM Assay: A common method to measure the labile iron pool (LIP) is the calcein-AM assay. Calcein-AM is a fluorescent probe that is quenched by iron. The addition of an iron chelator like this compound will remove iron from calcein, leading to an increase in fluorescence, which can be quantified.
Experimental Protocols
Protocol 1: Assessment of this compound's Iron Chelation Efficacy in Cell Culture
Objective: To determine the ability of this compound to reduce intracellular iron levels in an in vitro model of iron overload.
Materials:
-
Cell line (e.g., HepG2, K562)
-
Cell culture medium and supplements
-
Ferric Ammonium Citrate (FAC)
-
This compound
-
Calcein-AM
-
Phosphate Buffered Saline (PBS)
-
Fluorometer or fluorescence microscope
Methodology:
-
Cell Seeding: Seed cells in a suitable plate format (e.g., 96-well plate for fluorescence reader) and allow them to adhere overnight.
-
Iron Loading: Induce iron overload by incubating the cells with a predetermined concentration of FAC (e.g., 100 µM) for 24-48 hours.
-
This compound Treatment: Remove the iron-loading medium, wash the cells with PBS, and add fresh medium containing various concentrations of this compound. Incubate for a specified period (e.g., 24 hours).
-
Calcein-AM Staining:
-
Wash the cells with PBS.
-
Incubate the cells with Calcein-AM (e.g., 0.5 µM) in PBS for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or visualize the cells under a fluorescence microscope. An increase in fluorescence intensity in this compound-treated cells compared to untreated iron-loaded cells indicates iron chelation.
Workflow for Assessing this compound's Iron Chelation Efficacy
References
- 1. This compound and idiosyncrasic neutropenia: light and shadow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of iron chelation therapy with this compound in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. The Oral Iron Chelator this compound Protects against Iron Overload–Induced Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Deferiprone's Neuroprotective Potential
Welcome to the technical resource center for researchers investigating the neuroprotective applications of Deferiprone. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary neuroprotective mechanism of this compound?
A1: this compound's primary neuroprotective action stems from its function as an iron chelator.[1][2] By binding to excess labile iron in the brain, it mitigates iron-induced oxidative stress, a key contributor to neuronal damage in many neurodegenerative diseases.[3][4][5] Specifically, excess iron can catalyze the formation of highly reactive free radicals, leading to cellular damage.[1][6] this compound forms a stable 3:1 complex with ferric iron (Fe3+), which is then excreted, primarily in the urine.[1][2] This process reduces the pool of iron available to participate in harmful oxidative reactions.[1]
Q2: this compound is known for systemic iron chelation. Can it effectively cross the blood-brain barrier (BBB)?
A2: Yes, this compound possesses favorable physicochemical properties, including low molecular weight and a neutral charge, that allow it to readily penetrate the blood-brain barrier.[7][8] This characteristic is crucial for its application in neurodegenerative disorders, as it enables the chelation of iron accumulated within the central nervous system.[4][8]
Q3: Are there strategies to enhance this compound's delivery to the brain?
A3: While this compound crosses the BBB, research is ongoing to improve its delivery efficiency and reduce systemic exposure. One promising approach is the use of nanocomposite microspheres for nasal delivery.[9][10] This non-invasive method aims to transport the drug directly to the brain via olfactory and trigeminal neural pathways, bypassing the BBB and minimizing systemic side effects.[9] These microspheres can be formulated with biodegradable polymers like chitosan to enhance adhesion to the nasal epithelium and ensure sustained release.[9][10]
Q4: Can this compound be used in combination with other chelators or therapeutic agents?
A4: Yes, combination therapy is a strategy employed in systemic iron overload conditions and is being explored for neuroprotection. Combining this compound with other chelators like deferoxamine or deferasirox can potentially enhance iron excretion through synergistic effects.[11][12][13] For neurodegenerative diseases, combining this compound with antioxidants or other neuroprotective agents could offer a multi-faceted therapeutic approach, though this requires further investigation.
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity or neuronal death observed in cell culture experiments.
| Potential Cause | Troubleshooting Step |
| Over-chelation in iron-deficient models: | This compound's toxicity can be higher in the absence of systemic iron overload, as the iron-free chelator may interfere with essential metabolic iron pools.[14] Verify that your cell culture model has an appropriate level of iron loading to mimic the disease state. |
| Inappropriate Dosage: | High doses of this compound can be toxic.[15] Perform a dose-response curve to determine the optimal therapeutic window for your specific cell type (e.g., primary cortical neurons, SH-SY5Y cells). Start with low micromolar concentrations (e.g., 1-100 µM).[5] |
| Off-target Effects: | This compound can chelate other metals, such as zinc.[16] Monitor for potential deficiencies of other essential metals in your culture medium and supplement if necessary. |
Issue 2: Inconsistent or weak neuroprotective effects in animal models.
| Potential Cause | Troubleshooting Step |
| Insufficient CNS Penetration/Bioavailability: | Although this compound crosses the BBB, its rapid clearance can limit efficacy.[4] Consider alternative administration routes, such as the nasal delivery systems currently under development, to improve CNS bioavailability.[9][10] |
| Timing of Administration: | The therapeutic window for intervention may be critical. Evaluate the effect of administering this compound at different stages of disease progression in your model. |
| Complex Disease Pathology: | Neurodegenerative diseases are multifactorial.[3] this compound's iron-chelating action may not be sufficient to counteract all pathogenic pathways. Consider combination therapies with agents targeting other mechanisms, such as inflammation or protein aggregation. |
Issue 3: Difficulty in assessing the efficacy of iron chelation in the brain.
| Potential Cause | Troubleshooting Step |
| Insensitive Measurement Techniques: | Serum ferritin levels may not accurately reflect brain iron content.[4][17] Utilize brain-specific imaging techniques like Magnetic Resonance Imaging (MRI) T2* relaxometry to directly assess iron deposition in specific brain regions (e.g., globus pallidus, substantia nigra).[7][18][19] |
| Lack of Functional Readouts: | Changes in iron levels should correlate with functional improvement. Complement imaging with behavioral tests (e.g., motor function scales) and biochemical assays for oxidative stress and neuronal viability in brain tissue.[8][20] |
Quantitative Data Summary
Table 1: Summary of this compound Clinical Trials in Neurodegenerative Disorders
| Disease | Dosage | Duration | Key Outcomes | Reference(s) |
| Neurodegeneration with Brain Iron Accumulation (NBIA) | 15 mg/kg, twice daily | 12 months | Decreased iron in globus pallidus (MRI); mild-to-moderate motor improvement in some patients. | [7][18] |
| Friedreich's Ataxia | 20-30 mg/kg/day | 6 months | Reduction in brain iron (MRI); clinical improvement in symptoms. | [6] |
| Parkinson's Disease (Early Stage) | 15 mg/kg, twice daily | 36 weeks | Reduced brain iron accumulation but was associated with a worsening of clinical scores (MDS-UPDRS). | [4][19] |
| Amyotrophic Lateral Sclerosis (ALS) | 30 mg/kg/day | 12 months | Good safety profile; reduced decrease in ALS Functional Rating Scale score in the first 3 months; lower CSF oxidative stress markers. | [20] |
| Alzheimer's Disease (Early Stage) | 15 mg/kg, twice a day | 12 months | Accelerated cognitive decline compared to placebo, suggesting lowering iron may be detrimental in AD. | [21] |
Experimental Protocols & Visualizations
Protocol 1: Assessing this compound-Mediated Neuroprotection Against Oxidative Stress
This protocol details an in vitro assay to measure the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in primary neuronal cultures.
Methodology:
-
Cell Culture: Plate primary mouse cortical neurons in 24-well plates.
-
Induce Oxidative Stress: Expose neuronal cultures to a toxic concentration of H₂O₂ (e.g., 100 µM).[5]
-
Treatment: Concurrently, treat separate wells with a vehicle control and varying concentrations of this compound (e.g., 1, 10, 30, 100 µM).[5]
-
Incubation: Incubate the cultures for 24 hours.
-
Assess Cytotoxicity:
-
Data Analysis: Compare the levels of LDH release and MTT conversion between H₂O₂-only treated cells and cells co-treated with this compound. A significant reduction in LDH and an increase in MTT signal indicate a neuroprotective effect.
Caption: Workflow for assessing this compound's neuroprotective effects in vitro.
Protocol 2: Measuring Lipid Peroxidation (A Marker of Ferroptosis)
This protocol uses the fluorescent probe BODIPY 581/591 C11 to quantify lipid peroxidation, a key feature of ferroptosis, an iron-dependent cell death pathway.
Methodology:
-
Cell Preparation: Culture iPSC-derived neurons or other relevant cell lines.
-
Induce Stress: Treat cells with an agent known to induce ferroptosis or oxidative stress.
-
Treatment: Co-treat with this compound or a vehicle control.
-
Staining: Add BODIPY 581/591 C11 to the culture medium and incubate according to the manufacturer's protocol.[22] The probe incorporates into cellular membranes.
-
Data Acquisition:
-
Upon oxidation of its polyunsaturated butadienyl portion, the probe's fluorescence shifts from red to green.[22]
-
Analyze the cells using flow cytometry or fluorescence microscopy to quantify the green fluorescent signal.
-
-
Data Analysis: An increased green signal indicates higher lipid peroxidation.[22] A reduction in the green signal in this compound-treated cells compared to the stress-only control suggests inhibition of ferroptosis.
Caption: this compound's modulation of neuroprotective signaling pathways.[3]
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting experiments where this compound treatment leads to adverse outcomes in models without systemic iron overload.
Caption: Decision tree for troubleshooting adverse effects of this compound.[14]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. macsenlab.com [macsenlab.com]
- 3. Characterization of the neuroprotective potential of derivatives of the iron chelating drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of the iron‐chelating agent, this compound, in patients with Parkinson's disease: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective actions of this compound in cultured cortical neurones and SHSY-5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A pilot trial of this compound for neurodegeneration with brain iron accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Oral Iron Chelator this compound Protects against Iron Overload–Induced Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Development of Nanocomposite Microspheres for Nasal Administration of this compound in Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combination Iron Chelation Therapy with this compound and Deferasirox in Iron-Overloaded Patients with Transfusion-Dependent β-Thalassemia Major - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Risks associated with oral this compound in the treatment of infratentorial superficial siderosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. What are the side effects of this compound? [synapse.patsnap.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Brain Iron Chelation with this compound in Parkinson’s… | Clinician.com [clinician.com]
- 20. Could Conservative Iron Chelation Lead to Neuroprotection in Amyotrophic Lateral Sclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 22. Neuronal Damage Induced by Gradual Oxidative Stress in iPSC‐Derived Neurons: Implications for Ferroptosis Involvement and ALS Drug Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Deferiprone Response Variability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of variability in patient response to Deferiprone.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
This compound is an orally active iron chelator. Its primary function is to bind to ferric ions (Fe3+) in a 3:1 ratio, forming a stable, neutral complex.[1][2] This complex is water-soluble and is primarily eliminated from the body through urine, which can lead to a characteristic reddish-brown discoloration of the urine, indicating that iron is being removed.[2][3] By chelating excess iron, particularly from the labile iron pool within cells, this compound helps to reduce iron-induced oxidative stress and prevent damage to vital organs like the heart and liver.[1]
Q2: What are the primary drivers of variability in patient response to this compound?
The therapeutic response to this compound can vary significantly among patients due to a combination of factors:
-
Pharmacokinetics: There is considerable inter-individual variability in the plasma area under the curve (AUC) of the active drug, which can directly impact its efficacy.[4]
-
Metabolism: this compound is primarily metabolized and inactivated by the enzyme UDP-glucuronosyltransferase 1A6 (UGT1A6).[5] The rate of this glucuronidation can differ between individuals, affecting the amount of active drug available.[6][7]
-
Initial Iron Burden: Patients with a higher initial iron load, indicated by high serum ferritin levels (e.g., >2500 µg/L), often show a more significant decrease in response to therapy.[4][8]
-
Vitamin C Status: Lower levels of plasma vitamin C have been associated with a poorer therapeutic response, as vitamin C is an important cofactor in iron metabolism and distribution.[9]
-
Drug and Food Interactions: Co-administration with certain drugs or supplements can alter this compound's absorption and metabolism.[10][11]
-
Patient Compliance: Adherence to the prescribed dosing regimen is crucial for therapeutic success.
Q3: How is the efficacy of this compound treatment typically monitored in a clinical or research setting?
The effectiveness of this compound is assessed through several key indicators of iron overload:
-
Serum Ferritin: Monitored over time, a consistent decrease in serum ferritin levels suggests a positive response to chelation therapy.[8]
-
Liver Iron Concentration (LIC): Measured by techniques like MRI T2*, this is a direct assessment of iron stores in the liver.[8][12] A target LIC is often below 5 mg/g dry weight.[3]
-
Cardiac Iron Measurement: Cardiac MRI T2* is used to assess iron deposition in the heart, which is critical as cardiac siderosis is a major cause of mortality in iron-overloaded patients.[8]
-
Urinary Iron Excretion: Measuring the amount of iron excreted in the urine over a 24-hour period can provide a short-term indication of the drug's chelation activity.[4]
Q4: What are the key pharmacokinetic parameters for this compound?
The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination. The table below summarizes key parameters.
| Parameter | Value | Notes |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour (fasted), ~2 hours (fed) | Food can delay the rate of absorption but does not significantly affect the total amount absorbed.[4][5] |
| Elimination Half-Life (t½) | ~1.9 - 2 hours | The short half-life necessitates a three-times-daily dosing regimen.[4][5] |
| Metabolism | Primarily via UGT1A6 to 3-O-glucuronide (inactive) | This is the main pathway for drug inactivation.[5] |
| Excretion | 75% - 90% in urine (primarily as metabolite) | The this compound-iron complex is also excreted in the urine.[5] |
| Plasma Protein Binding | < 10% | Low protein binding contributes to its distribution.[5] |
| Volume of Distribution (Vd) | ~1.6 L/kg (in thalassemia patients) | An increase in Vd over time has been observed in some poor responders.[5][9] |
Q5: What is known about the influence of genetic factors on this compound response?
The primary genetic factor influencing this compound's metabolism is related to the UGT1A6 enzyme. While specific studies on this compound are less extensive than for other drugs, the principles of pharmacogenetics suggest that polymorphisms in the UGT1A6 gene could lead to variations in enzyme activity. This could result in faster or slower metabolism of this compound, thereby altering drug exposure and patient response.[5][7] Researchers investigating variability should consider genotyping for common UGT1A6 variants. For context, studies on the iron chelator Deferasirox have shown that genetic variations in UGT enzymes and drug transporters (like ABCC2) can significantly impact its pharmacokinetics and efficacy.[13][14]
Q6: What are the most critical drug-drug and drug-food interactions to consider during experiments?
Careful management of co-administered substances is crucial. The following table outlines key interactions.
| Interacting Substance | Effect on this compound | Recommendation |
| UGT1A6 Inhibitors (e.g., diclofenac, probenecid, silymarin/milk thistle) | May increase this compound serum levels, potentially increasing toxicity risk. | Avoid co-administration.[10][11] |
| Drugs Associated with Neutropenia/Agranulocytosis | Increased risk of severe hematological adverse events. | Avoid co-administration. If unavoidable, monitor absolute neutrophil count (ANC) very closely.[11][15] |
| Polyvalent Cations (e.g., iron, aluminum, or zinc in supplements or antacids) | Can bind to this compound in the GI tract, reducing its absorption and efficacy. | Allow at least a 4-hour interval between this compound and these products.[3][10] |
| Food | Delays the rate of absorption but not the overall amount absorbed. | Can be taken with or without food. Taking it with food may help minimize gastrointestinal upset.[3][4] |
| Alcohol | May result in a more rapid release of this compound from the tablet formulation. | Advise patients to avoid alcohol while taking this compound tablets.[16][17] |
Troubleshooting Guides
Q: My subject is showing a poor response to this compound, with minimal change in serum ferritin and LIC. What is the recommended workflow for investigating this issue?
A: A systematic investigation is key to identifying the cause of a suboptimal response. The workflow below outlines a step-by-step approach, starting with the most common and easily verifiable causes.
Q: We are observing a higher-than-expected incidence of gastrointestinal side effects (nausea, abdominal pain) in our study cohort. What are the potential causes and mitigation strategies?
A: Gastrointestinal disturbances are among the most common adverse reactions to this compound, especially at the beginning of therapy.[3][8]
-
Potential Causes:
-
Initial Drug Introduction: The GI tract may need time to adapt to the medication. These symptoms often resolve within a few weeks.[3]
-
Dosing: The starting dose may be too high for some individuals.
-
Formulation: Patient tolerance might differ between tablets and oral solutions.
-
-
Troubleshooting and Mitigation:
-
Administer with Food: Taking this compound with meals can help buffer the stomach and reduce nausea.[3]
-
Dose Titration: For new users, consider starting at a lower dose (e.g., 45-50 mg/kg/day) and gradually increasing to the target therapeutic dose (75-100 mg/kg/day) over several weeks.[10]
-
Anti-emetic Medication: If symptoms are persistent and severe, short-term use of anti-nausea medication may be warranted.[3]
-
Evaluate for Other Causes: Rule out other potential causes of GI distress that are unrelated to the study drug.
-
Experimental Protocols
Protocol 1: Quantification of this compound and 3-O-glucuronide Metabolite in Plasma
This protocol provides a general framework. Specific parameters must be optimized for the chosen analytical platform (e.g., HPLC-UV or LC-MS/MS).
-
Sample Collection: Collect whole blood in heparinized tubes at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, and 8 hours post-dose). Immediately centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Analysis (Example using LC-MS/MS):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Detection: Mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). Monitor specific parent-daughter ion transitions for this compound, its glucuronide metabolite, and the internal standard.
-
-
Quantification: Create a calibration curve using standards of known concentrations of this compound and its metabolite prepared in blank plasma. Calculate the concentrations in the study samples by interpolating from the curve.
Protocol 2: Assessment of 24-Hour Urinary Iron Excretion
-
Baseline Measurement: Before initiating or altering this compound dosage, collect a 24-hour urine sample to establish a baseline iron excretion rate.
-
On-Treatment Collection:
-
Have the patient void and discard the first morning urine on the day of collection.
-
Collect all subsequent urine for the next 24 hours in a single, acid-washed container provided by the lab.
-
The last sample should be the first-morning void on the following day.
-
-
Sample Processing:
-
Measure and record the total volume of the 24-hour collection.
-
Agitate the container to ensure the sample is homogenous.
-
Aliquot a small volume (e.g., 20 mL) for analysis.
-
-
Iron Analysis: Measure the iron concentration in the aliquot using a validated method such as atomic absorption spectrometry.
-
Calculation: Calculate the total 24-hour iron excretion using the formula:
-
Total Iron Excreted (mg/24h) = Iron Concentration (mg/L) x Total Urine Volume (L)
-
Signaling Pathways and Workflows
The primary pathway affecting this compound's availability is its metabolism. The diagram below illustrates this process and highlights key points of variability.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. macsenlab.com [macsenlab.com]
- 3. whittington.nhs.uk [whittington.nhs.uk]
- 4. Role of this compound in chelation therapy for transfusional iron overload | Blood | American Society of Hematology [ashpublications.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ashpublications.org [ashpublications.org]
- 7. The Vital Role Played by this compound in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of iron chelation therapy with this compound in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cris.tau.ac.il [cris.tau.ac.il]
- 10. drugs.com [drugs.com]
- 11. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. Efficacy and safety of deferoxamine, deferasirox and this compound triple iron chelator combination therapy for transfusion-dependent β-thalassaemia with very high iron overload: a protocol for randomised controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic polymorphisms influencing deferasirox pharmacokinetics, efficacy, and adverse drug reactions: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bioplusrx.com [bioplusrx.com]
- 16. Ferriprox (this compound): Information for healthcare professionals [ferriprox.com]
- 17. resources.chiesiusa.com [resources.chiesiusa.com]
Technical Support Center: Enhancing Deferiprone Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to support your experiments aimed at improving the oral bioavailability of Deferiprone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to this compound's oral bioavailability?
A1: this compound is rapidly absorbed from the upper gastrointestinal tract; however, its bioavailability can be influenced by several factors. The primary challenges include its rapid metabolism and the potential for food effects. This compound is primarily metabolized in the liver by the enzyme UGT1A6 into an inactive 3-O-glucuronide metabolite.[1][2] Food can reduce the rate of absorption, although the overall exposure may not be significantly affected.[3]
Q2: What are the main strategies being explored to enhance this compound's bioavailability?
A2: Current research focuses on three main strategies:
-
Formulation Strategies: Developing new dosage forms, such as oral solutions, nanoparticles, and cyclodextrin inclusion complexes, to improve dissolution and absorption.
-
Chemical Modification: Creating prodrugs or conjugates, like this compound-cyclodextrin conjugates, to alter the pharmacokinetic profile.
-
Co-administration: Administering this compound with agents that can inhibit its metabolism, although this is a less explored area for bioavailability enhancement.
Q3: Is there a significant difference in bioavailability between this compound tablets and oral solutions?
A3: Studies have shown that the oral solution of this compound is bioequivalent to the tablet formulation. Key pharmacokinetic parameters such as Cmax, AUC(0-t), and AUC(0-∞) were found to be within the acceptable bioequivalence limits of 80% to 125%.[4] This suggests that for immediate-release formulations, the dosage form may not be the primary limiting factor for bioavailability in fasting conditions.
Formulation Strategies to Enhance Bioavailability
Oral Solution
An oral solution of this compound (100 mg/mL) has been developed and shown to be bioequivalent to the 500 mg tablet formulation in healthy subjects under fasting conditions.[4]
Table 1: Bioequivalence of this compound Oral Solution vs. Tablet
| Pharmacokinetic Parameter | Geometric Mean Ratio (%) | 90% Confidence Interval |
| Cmax | 98.5 | 92.3 - 105.1 |
| AUC(0-t) | 102.1 | 98.7 - 105.6 |
| AUC(0-∞) | 101.9 | 98.6 - 105.3 |
Data from a comparative bioavailability study of this compound oral solution and tablets.[4]
Cyclodextrin Conjugates
Conjugating this compound to β-cyclodextrin has been proposed as a strategy to improve its physicochemical properties.[5][6][7] The rationale is that such conjugation could enhance aqueous solubility and potentially protect the drug from rapid metabolism.[7] While synthesis and in vitro characterization of these conjugates have been reported, in vivo pharmacokinetic data demonstrating improved bioavailability is currently limited in the reviewed literature.
Nanoparticle Formulations
Encapsulating this compound into nanoparticles is another advanced approach to enhance its oral delivery. Nanoparticles can protect the drug from degradation in the gastrointestinal tract and may facilitate its transport across the intestinal epithelium. One study reported the development of this compound-loaded poly-ε-caprolactone nanoparticles intended for nasal delivery, which could be adapted for oral administration.[8] However, in vivo oral bioavailability data for this compound nanoparticles is not yet available in the reviewed literature.
Experimental Protocols
In Vitro Dissolution Testing for this compound Tablets
This protocol is based on FDA guidelines for immediate-release this compound tablets.
Apparatus: USP Apparatus II (Paddle) Rotation Speed: 50 rpm Dissolution Medium: 1,000 mL of 0.1 N HCl Temperature: 37°C Acceptance Criterion: Q = 80% at 45 minutes
HPLC Method for this compound Quantification in Human Plasma
This is a representative protocol compiled from multiple validated methods.[9][10][11][12]
1. Sample Preparation (Protein Precipitation): a. To 200 µL of human plasma, add a known concentration of an internal standard (e.g., caffeine). b. Add 600 µL of methanol to precipitate plasma proteins. c. Vortex for 1 minute. d. Centrifuge at 10,000 rpm for 10 minutes. e. Collect the supernatant and inject it into the HPLC system.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of methanol and a buffer solution (e.g., 18:82 v/v). The buffer can be a phosphate buffer adjusted to pH 3.5.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 280 nm.
- Injection Volume: 20 µL.
3. Calibration Curve: Prepare standards of this compound in blank human plasma over a concentration range of 0.25-10 µg/mL to establish a linear calibration curve.
Caco-2 Permeability Assay
This in vitro model is used to predict intestinal drug absorption.
1. Cell Culture: a. Culture Caco-2 cells on permeable Transwell supports for approximately 21 days to allow for differentiation into a monolayer with tight junctions. b. Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is generally considered acceptable.[2]
2. Permeability Study: a. Prepare a dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution). b. To study absorption (apical to basolateral transport), add the dosing solution to the apical side of the Transwell and fresh buffer to the basolateral side. c. To study efflux (basolateral to apical transport), add the dosing solution to the basolateral side and fresh buffer to the apical side. d. Incubate at 37°C with gentle shaking. e. Collect samples from the receiver compartment at predetermined time points (e.g., 30, 60, 90, 120 minutes). f. Analyze the concentration of this compound in the samples using a validated analytical method like HPLC.
3. Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀)
- dQ/dt: Rate of drug appearance in the receiver compartment.
- A: Surface area of the membrane.
- C₀: Initial concentration of the drug in the donor compartment.
An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for active efflux transporters.[13]
Troubleshooting Guides
Table 2: Troubleshooting for HPLC Analysis of this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Incompatible sample solvent.- Column degradation.- Interaction with active sites on the column. | - Dilute the sample with the mobile phase.- Use a guard column to protect the analytical column.- Replace the column if it's old or has been used extensively. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition.- Temperature variations.- Leaks in the system. | - Prepare fresh mobile phase daily.- Use a column thermostat to maintain a consistent temperature.- Check for any leaks in the pump, injector, and fittings. |
| Noisy Baseline or Spurious Peaks | - Contaminated mobile phase or sample.- Air bubbles in the detector.- Detector lamp nearing the end of its life. | - Use HPLC-grade solvents and filter the mobile phase.- Degas the mobile phase before use.- Purge the detector to remove air bubbles.- Replace the detector lamp if necessary. |
| Low Sensitivity | - Incorrect detector wavelength.- Low sample concentration.- Column degradation. | - Ensure the detector is set to the λmax of this compound (~280 nm).- Concentrate the sample if possible.- Check the performance of the column with a standard. |
Visualizations
Caption: Experimental workflow for an in vivo bioavailability study of this compound.
Caption: Primary metabolic pathway of this compound.
Caption: Logical flow for determining active efflux in a Caco-2 permeability assay.
References
- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. Population pharmacokinetics of this compound in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Synthesis, physicochemical properties and antioxidant activity of this compound-cyclodextrin conjugates and their iron(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Development of Nanocomposite Microspheres for Nasal Administration of this compound in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative determination of this compound in human plasma by reverse phase high performance liquid chromatography and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. METHOD DEVELOPMENT AND VALIDATION FOR this compound BY RP-HPLC METHOD [zenodo.org]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. Caco-2 Permeability | Evotec [evotec.com]
Validation & Comparative
Deferiprone's Neuroprotective Potential: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Deferiprone's neuroprotective performance against other alternatives, supported by experimental data. This compound, an orally active iron chelator, has shown promise in mitigating neuronal damage in various neurodegenerative disorders by targeting iron-induced oxidative stress. Its ability to cross the blood-brain barrier allows it to chelate excess iron within the central nervous system, a key pathological feature in several neurological conditions.
Mechanism of Action
This compound exerts its neuroprotective effects primarily by binding to excess iron, preventing it from participating in the Fenton reaction, which generates highly toxic hydroxyl radicals. This reduction in oxidative stress helps preserve neuronal integrity and function.[1][2] The drug is a bidentate chelator with a low molecular weight, properties that facilitate its passage across the blood-brain barrier and into neuronal cells to bind intracellular iron.[2][3]
Comparative Efficacy in Preclinical Models
In vitro and in vivo studies have demonstrated this compound's ability to protect neurons from various insults. It has shown efficacy in reducing neuronal cell death induced by ferric nitrilotriacetate (FeNTA), hydrogen peroxide, amyloid-beta (Aβ)1-40, and MPP+, the active metabolite of the neurotoxin MPTP.[4]
Signaling Pathway Modulation
This compound's neuroprotective effects are not solely due to iron chelation. Studies have shown that it and its derivatives can modulate key signaling pathways associated with neuronal survival.[5] Specifically, they have been found to inhibit the activation of pro-apoptotic p38 MAP kinase and JNK kinase, while also preventing the loss of pro-survival PI3 kinase activity in response to toxic stimuli.[5]
Clinical Evidence in Neurodegenerative Diseases
This compound has been investigated in several clinical trials for neurodegenerative disorders characterized by brain iron accumulation.
Neurodegeneration with Brain Iron Accumulation (NBIA)
A pilot study on patients with NBIA, including those with pantothenate kinase-associated neurodegeneration (PKAN), demonstrated that this compound (15 mg/kg twice daily) was safe and well-tolerated.[3][6] MRI scans revealed decreased iron accumulation in the globus pallidus of some patients, and mild-to-moderate motor improvements were observed in three out of six patients.[3][6]
Parkinson's Disease (PD)
In early-stage Parkinson's disease, a clinical trial with this compound (20 or 30 mg/kg/day) for 6 months showed a reduction in brain iron in the substantia nigra, as measured by MRI, and suggested a potential for clinical improvement.[7][8] However, a more recent and larger trial (FAIRPARK-II) found that while this compound effectively reduced iron in the substantia nigra, it was associated with a worsening of motor scores compared to placebo over 36 weeks, raising concerns about its use in this patient population.[9]
Amyotrophic Lateral Sclerosis (ALS)
A pilot clinical trial in ALS patients (SAFEFAIRALS) using a conservative dose of this compound (30 mg/kg/day) for up to 12 months showed the treatment was safe and did not cause anemia.[10] The study reported a smaller decrease in the ALS Functional Rating Scale and body mass index during the initial three months of treatment.[10] Furthermore, MRI revealed decreased iron levels in the cervical spinal cord, medulla oblongata, and motor cortex, accompanied by lower levels of oxidative stress markers and neurofilament light chains in the cerebrospinal fluid.[10]
Alzheimer's Disease (AD)
A recent phase 2 randomized clinical trial in patients with early Alzheimer's disease yielded unexpected and concerning results.[11] The trial, which administered this compound at 15 mg/kg twice a day for 12 months, found that the treatment accelerated cognitive decline compared to placebo.[9][11] While the drug did reduce iron levels in the hippocampus, this was associated with increased volume loss in frontal brain regions and worsening performance on executive function tests.[11] These findings suggest that lowering iron with this compound may be detrimental in the context of Alzheimer's disease pathology.[11]
Quantitative Data Summary
| Disease Model/Patient Population | This compound Dosage | Key Quantitative Findings | Reference |
| NBIA Patients | 15 mg/kg twice daily | - Significant increase in T2* value in the globus pallidus at 12 months, indicating reduced iron content. | [3] |
| Primary Mouse Cortical Neurons | 1-100 µM | - Protected against FeNTA, H₂O₂, and Aβ₁₋₄₀-induced cytotoxicity. | [4] |
| SH-SY5Y Cells (in vitro PD model) | Not specified | - Protected against MPP+-induced cell death. | [4] |
| Early Stage PD Patients | 20 or 30 mg/kg/day | - Reduction in brain iron as indicated by MRI. | [7] |
| ALS Patients | 30 mg/kg/day | - Decreased iron in cervical spinal cord, medulla oblongata, and motor cortex (MRI).- Lower CSF levels of oxidative stress markers and neurofilament light chains. | [10] |
| Early AD Patients | 15 mg/kg twice daily | - Accelerated cognitive decline on the Neuropsychological Test Battery.- Decreased iron in the hippocampus (Quantitative Susceptibility Mapping MRI).- Increased volume loss in frontal brain areas. | [11] |
Comparison with Other Iron Chelators
This compound possesses certain advantages over other iron chelators like Deferoxamine and Deferasirox for neurological applications.
| Feature | This compound | Deferoxamine | Deferasirox |
| Administration | Oral[3] | Subcutaneous/Intravenous[8] | Oral[8] |
| Blood-Brain Barrier Penetration | Yes[3] | Poor[3] | Limited information for neurodegenerative diseases |
| Primary Site of Action | Intracellular iron[3] | Primarily extracellular iron | Systemic iron |
| Excretion Route of Iron Complex | Urine[12] | Urine and Feces | Feces[12] |
Experimental Protocols
In Vitro Neuroprotection Assay in Primary Cortical Neurons[4]
-
Cell Culture: Primary cortical neurons are harvested from mouse embryos and cultured in appropriate media.
-
Induction of Neurotoxicity: Neuronal cultures are exposed to neurotoxic agents such as ferric nitrilotriacetate (FeNTA), hydrogen peroxide (H₂O₂), or aggregated amyloid-beta 1-40 (Aβ₁₋₄₀).
-
Treatment: this compound is added to the cultures at various concentrations (e.g., 1, 3, 10, 30, or 100 µM) either concurrently with or at different time points after the toxic insult.
-
Assessment of Cytotoxicity: After a 24-hour incubation period, cell viability is assessed using methods such as:
-
Lactate dehydrogenase (LDH) release assay to measure membrane integrity.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to measure metabolic activity.
-
Morphometric analysis of cell viability using fluorescent dyes like Hoechst 33342 and propidium iodide to distinguish between live, apoptotic, and necrotic cells.
-
Clinical Trial Protocol for Brain Iron Measurement[3]
-
Patient Recruitment: Patients with a confirmed diagnosis of a neurodegenerative disease with suspected brain iron accumulation (e.g., NBIA) are enrolled.
-
Baseline Assessment:
-
Neurological examinations using standardized rating scales.
-
Baseline brain MRI to quantify iron deposition. T2*-weighted imaging is particularly sensitive to iron accumulation.
-
-
Intervention: Patients are administered a standardized dose of this compound (e.g., 15 mg/kg twice daily) for a defined period (e.g., 12 months).
-
Monitoring: Regular monitoring for safety and tolerability, including blood counts to check for potential side effects like neutropenia.
-
Follow-up Assessments: Neurological and MRI assessments are repeated at specified intervals (e.g., 6 and 12 months) to evaluate changes from baseline.
-
Data Analysis: Changes in MRI T2* values in specific brain regions of interest (e.g., globus pallidus, substantia nigra) and scores on neurological rating scales are statistically analyzed to determine treatment efficacy.
Conclusion
This compound demonstrates clear neuroprotective effects in preclinical models by chelating iron and modulating key cell signaling pathways. Its ability to cross the blood-brain barrier and reduce iron accumulation has been confirmed in clinical trials for several neurodegenerative diseases, including NBIA and ALS, with some evidence of clinical benefit. However, the recent negative outcomes in a major Parkinson's disease trial and, most notably, the accelerated cognitive decline observed in an Alzheimer's disease trial, underscore a critical need for caution. These conflicting results suggest that the role of iron and the impact of its chelation may be highly context-dependent, varying significantly between different neurodegenerative conditions. Future research must focus on elucidating the precise mechanisms that led to these adverse outcomes and identifying patient populations that are most likely to benefit from this therapeutic strategy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The Vital Role Played by this compound in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pilot trial of this compound for neurodegeneration with brain iron accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective actions of this compound in cultured cortical neurones and SHSY-5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the neuroprotective potential of derivatives of the iron chelating drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. New Perspectives in Iron Chelation Therapy for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thefocalpoints.com [thefocalpoints.com]
- 10. Could Conservative Iron Chelation Lead to Neuroprotection in Amyotrophic Lateral Sclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in Alzheimer Disease: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. macsenlab.com [macsenlab.com]
Deferiprone vs. Other Iron Chelators for Neurodegenerative Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accumulation of iron in the brain is a key pathological feature in several neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Friedreich's ataxia. This iron overload is implicated in oxidative stress and a form of iron-dependent cell death known as ferroptosis, contributing to neuronal damage.[1][2][3] Iron chelators, which are drugs that bind to and remove excess iron from the body, have emerged as a potential therapeutic strategy. This guide provides a comparative analysis of deferiprone against other iron chelators—deferoxamine and deferasirox—for the treatment of neurodegenerative diseases, supported by experimental data.
Overview of Iron Chelators
| Feature | This compound (DFP) | Deferoxamine (DFO) | Deferasirox (DFX) |
| Administration | Oral | Intramuscular, Intravenous, Subcutaneous | Oral |
| Blood-Brain Barrier Permeability | Yes | Poor | Limited |
| Mode of Action | Binds to ferric ions (Fe3+) forming a 3:1 stable complex that is renally excreted.[4][5] It reduces the labile iron pool, mitigating Fenton reaction-driven oxidative stress.[4][6][7] | High-affinity iron chelator.[8] Its therapeutic use in neurodegenerative diseases is hampered by its poor ability to cross the blood-brain barrier, leading to the exploration of intranasal delivery.[8] | An orally active tridentate chelator requiring two molecules to bind one iron atom.[9] |
| Primary Use | Treatment of transfusional iron overload.[10] | Treatment of acute iron poisoning and chronic iron overload.[8] | Treatment of chronic iron overload due to blood transfusions. |
Quantitative Data from Clinical and Preclinical Studies
Direct comparative trials of these three iron chelators in a single neurodegenerative disease are scarce. The following tables summarize key quantitative findings from separate studies on this compound and other iron chelators in various neurodegenerative conditions.
This compound in Neurodegenerative Diseases
| Disease | Study/Trial | Key Quantitative Results | Outcome |
| Parkinson's Disease | FAIR-PARK II[11][12] | Primary Outcome (Change in MDS-UPDRS total score at 36 weeks): - this compound group: +15.6 points (worsening)- Placebo group: +6.3 points (worsening)- Difference: 9.3 points (P<0.001)[12] | Negative: this compound was associated with a worsening of parkinsonism.[11][13] |
| Friedreich's Ataxia | Randomized Controlled Trial[14] | Neurological Scores (at 6 months, 20 mg/kg/day): - No significant change in Friedreich Ataxia Rating Scale (FARS) compared to placebo.Cardiac Assessment (at 6 months, 20 or 40 mg/kg/day): - Decline in left ventricular mass index compared to an increase in the placebo group. | Mixed: Showed potential cardiac benefits but no significant improvement in neurological symptoms at the tested doses. Higher doses worsened ataxia. |
| Neurodegeneration with Brain Iron Accumulation (NBIA) | Pilot Study[15] | Motor Scores (at 12 months): - Mean UPDRS/III motor score was significantly reduced (P=0.05).Brain Iron (at 12 months): - Significant increase in T2* value in the globus pallidus, indicating reduced iron content. | Positive: Showed mild-to-moderate improvement in motor symptoms and reduced brain iron accumulation. |
Deferoxamine and Deferasirox in Preclinical Models of Alzheimer's Disease
| Chelator | Animal Model | Key Quantitative Results | Outcome |
| Deferoxamine (Intranasal) | P301L tau transgenic mice[16] | Behavioral Assessment (Radial Arm Water Maze): - Performance of DFO-treated transgenic mice was not significantly different from wild-type mice, suggesting improved performance. | Positive: Intranasal deferoxamine showed potential for improving cognitive function in a tauopathy model. |
| Deferoxamine (Intranasal) | Streptozotocin-induced rat model of AD[17][18][19] | Cognitive Assessment (Morris Water Maze): - A 1% DFO solution rescued cognitive impairment.[19] | Positive: Low-dose intranasal DFO rescued cognitive deficits.[18][19] |
| Deferasirox | Tau/APP mice[20][21] | Tau Pathology (AT8 Western Blot): - 53% decrease in phosphorylated tau in the deferasirox-treated group compared to untreated (p=0.03).[20] | Positive: Deferasirox reduced hyperphosphorylated tau, a key pathology in Alzheimer's disease. |
Experimental Protocols
FAIR-PARK II Trial: this compound in Parkinson's Disease[22][23][24][25]
-
Study Design: A multicenter, parallel-group, placebo-controlled, randomized clinical trial.
-
Participants: 372 patients with early-stage Parkinson's disease, not yet receiving dopaminergic treatment.
-
Intervention: Participants were randomly assigned to receive either oral this compound (15 mg/kg, twice daily) or a matching placebo for 36 weeks.
-
Primary Outcome: Change from baseline in the total score of the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) at 36 weeks.
-
Monitoring: Regular monitoring of clinical symptoms, brain iron levels via MRI, and safety assessments, including blood counts for potential neutropenia or agranulocytosis.
Preclinical Study: Deferasirox in a Mouse Model of Alzheimer's Disease[20][21][26]
-
Animal Model: Transgenic mice overexpressing both mutant human amyloid precursor protein (APP) and tau (Tau/APP mice).
-
Intervention: Mice were treated with 1.6 mg of deferasirox, delivered in peanut butter, three times a week from age 8 to 14 months.
-
Behavioral Assessment: Contextual fear conditioning and rotarod tests were used to evaluate memory and motor function, respectively.
-
Biochemical Analysis: Brain tissue was analyzed for levels of hyperphosphorylated tau using AT8 immunohistochemistry and Western blotting.
Preclinical Study: Intranasal Deferoxamine in a Rodent Model of Alzheimer's Disease[17][18][19][27][28]
-
Animal Model: Streptozotocin (STZ)-induced rat model of Alzheimer's disease.
-
Intervention: Rats received daily intranasal administration of a 1% deferoxamine solution (0.3 mg total dose) or saline for five weeks.
-
Cognitive Assessment: The Morris Water Maze test was used to assess spatial memory and learning.
-
Neuroinflammatory and Transcriptomic Analysis: Brain tissue was analyzed for markers of neuroinflammation and changes in gene expression via RNA sequencing.
Signaling Pathways and Experimental Workflow
The therapeutic rationale for using iron chelators in neurodegenerative diseases is largely based on their ability to counteract iron-mediated oxidative stress and ferroptosis.
Conclusion
This compound, with its ability to cross the blood-brain barrier, has been a key focus of clinical research into iron chelation for neurodegenerative diseases. However, clinical trial results have been mixed. While a pilot study in NBIA showed promise, a large-scale trial in early-stage Parkinson's disease (FAIR-PARK II) indicated a worsening of symptoms with this compound treatment.[11][15] This highlights the complex role of iron in the brain and suggests that the timing and patient population for chelation therapy are critical considerations.
In contrast, preclinical studies with deferoxamine and deferasirox in Alzheimer's disease models have shown positive outcomes, such as reduced tau pathology and improved cognitive function.[16][20] The development of intranasal delivery for deferoxamine aims to overcome its poor brain penetration, opening new avenues for its therapeutic use.[17][18][19]
For researchers and drug development professionals, these findings underscore the need for further investigation into the nuanced roles of different iron chelators and their specific applications in various neurodegenerative contexts. Future studies should focus on direct comparative analyses, optimizing dosing regimens, and identifying patient subgroups most likely to benefit from this therapeutic approach.
References
- 1. Ferroptosis and Iron Homeostasis: Molecular Mechanisms and Neurodegenerative Disease Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron and Ferroptosis More than a Suspect: Beyond the Most Common Mechanisms of Neurodegeneration for New Therapeutic Approaches to Cognitive Decline and Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Links Between Ferroptosis and Neurodegeneration: Implications for Disease Mechanisms and Nutraceutical Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. macsenlab.com [macsenlab.com]
- 6. The Vital Role Played by this compound in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Oral Iron Chelator this compound Protects against Iron Overload–Induced Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges and Opportunities of Deferoxamine Delivery for Treatment of Alzheimer’s Disease, Parkinson’s Disease, and Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exjade® (deferasirox, ICL670) in the treatment of chronic iron overload associated with blood transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. medpagetoday.com [medpagetoday.com]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. Results of FAIRPARK-II this compound trial published - Cure Parkinson's [cureparkinsons.org.uk]
- 14. This compound in Friedreich ataxia: a 6-month randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A pilot trial of this compound for neurodegeneration with brain iron accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intranasal deferoxamine improves performance in radial arm water maze, stabilizes HIF-1α, and phosphorylates GSK3β in P301L tau transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Low-dose intranasal deferoxamine modulates memory, neuroinflammation, and the neuronal transcriptome in the streptozotocin rodent model of Alzheimer’s disease [frontiersin.org]
- 18. frontiersin.org [frontiersin.org]
- 19. Low-dose intranasal deferoxamine modulates memory, neuroinflammation, and the neuronal transcriptome in the streptozotocin rodent model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of Deferasirox in Alzheimer’s Disease and Tauopathy Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Deferiprone Research Findings: A Comparative Guide to Reproducibility
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is a cornerstone of scientific advancement. This guide provides a comprehensive comparison of the research findings on deferiprone, an oral iron chelator, with its alternatives, deferoxamine and deferasirox. The data presented is collated from a range of clinical trials and meta-analyses to offer an objective overview of the current evidence base.
Comparative Efficacy of Iron Chelators
The primary therapeutic goal of iron chelation therapy is the reduction of iron burden, which is often quantified by measuring serum ferritin levels, liver iron concentration (LIC), and myocardial iron concentration (MIC) through cardiac T2* magnetic resonance imaging (MRI). The following table summarizes the comparative efficacy of this compound, deferoxamine, and deferasirox based on data from various studies.
| Efficacy Parameter | This compound | Deferoxamine | Deferasirox | Key Study Findings and Citations |
| Serum Ferritin (SF) | Significant reductions observed, particularly in patients with high baseline levels.[1][2] | Effective in reducing SF levels.[3] | Demonstrates significant reduction in SF levels.[3][4][5] | A meta-analysis of 16 randomized controlled trials found no significant difference in SF reduction between this compound and deferoxamine monotherapies.[3] Another network meta-analysis also showed no significant difference in the change in ferritin from baseline among the three chelators.[6] |
| Liver Iron Concentration (LIC) | Effective in reducing LIC.[2] | Standard of care for reducing LIC. | Effective in reducing LIC, with dose-dependent responses.[4][5] | A network meta-analysis of five studies indicated no statistically significant difference in the change in LIC between this compound, deferoxamine, and deferasirox.[7][6] |
| Myocardial Iron (Cardiac T2) | More effective in improving cardiac T2 values compared to deferoxamine.[8] | Less effective than this compound in improving cardiac T2.[8] | Long-term efficacy on myocardial iron is still under investigation.[8] | A meta-analysis showed a significant improvement in myocardial iron content and left ventricular ejection fraction with this compound compared to deferoxamine.[3][9] A study comparing all three agents found that the global heart T2 value was significantly higher in the this compound group versus the deferasirox and deferoxamine groups.[8] |
Comparative Safety of Iron Chelators
The safety profile of an iron chelator is a critical factor in its clinical utility, especially for long-term therapy. This table summarizes the incidence of key adverse events associated with this compound and its alternatives.
| Adverse Event | This compound | Deferoxamine | Deferasirox | Key Study Findings and Citations |
| Agranulocytosis | Incidence in clinical trials is approximately 1.5% to 1.7%.[1][10][11][12] | Not a commonly reported adverse event. | Not a commonly reported adverse event. | A 20-year review of clinical observations reported an agranulocytosis rate of 1.5% in clinical trials with this compound.[10][12] |
| Neutropenia | Incidence in clinical trials is around 5.5%.[1][10][12] | Neutropenia has been reported, but the incidence is not significantly different from this compound in some studies.[10] | Less commonly associated with neutropenia. | The incidence of neutropenia with this compound in clinical trials was 5.5%.[10][12] One observational study reported a neutropenia rate of 3.4%.[13] |
| Arthropathy | Reported in 3% to 38% of patients, typically affecting large joints.[14][15][16][17] | Not a characteristic adverse event. | Less commonly associated with arthropathy. | The incidence of this compound-induced arthropathy varies widely across studies, with some reporting it as a common undesirable effect.[16] |
| Gastrointestinal Disturbances | Common, but usually mild and transient.[2] | Can occur, particularly with subcutaneous infusions. | Nausea and diarrhea are among the most common drug-related adverse events.[18] | A network meta-analysis suggested that deferasirox carried a higher risk of adverse events compared to this compound.[7][6] |
Experimental Protocols
Reproducibility of research findings is intrinsically linked to the detailed reporting of experimental methodologies. Below are summaries of typical protocols for key experiments cited in this guide.
Clinical Trial Protocol for Efficacy and Safety Assessment of Iron Chelators
-
Study Design: Randomized, controlled, open-label or double-blind clinical trial.
-
Patient Population: Patients with transfusion-dependent thalassemia major or other anemias, with evidence of iron overload (e.g., serum ferritin >1000 µg/L).
-
Intervention:
-
This compound: Typically administered orally at a dose of 75 mg/kg/day, divided into three doses.[19] Doses can range from 20 to 100 mg/kg/day.[13]
-
Deferoxamine: Administered as a subcutaneous infusion over 8-12 hours, 5-7 nights per week, at a dose of 40-60 mg/kg/day.
-
Deferasirox: Administered orally once daily, with a starting dose of 20 mg/kg/day, which can be adjusted based on serum ferritin trends.[4]
-
-
Duration: Typically 12 months or longer to assess long-term efficacy and safety.[18]
-
Primary Efficacy Endpoints: Change from baseline in serum ferritin and/or liver iron concentration (LIC).
-
Secondary Efficacy Endpoints: Change from baseline in cardiac T2* MRI, and left ventricular ejection fraction (LVEF).
-
Safety Assessments: Monitoring of adverse events, with a particular focus on absolute neutrophil count (ANC) for this compound-treated patients (weekly monitoring often recommended, especially in the first year of treatment), renal function for deferasirox, and auditory/visual testing for deferoxamine.[10][12]
Cardiac T2* MRI for Myocardial Iron Quantification
-
Principle: Cardiac T2* mapping is a non-invasive MRI technique used to quantify myocardial iron deposition. The T2* relaxation time is inversely proportional to the tissue iron concentration.[20][21]
-
Imaging Technique: A multi-echo gradient-echo sequence is performed on a 1.5 Tesla MRI scanner.[22][23] Images are acquired at multiple echo times (TEs).
-
Image Analysis: The signal intensity from a region of interest (ROI), typically in the mid-ventricular septum, is measured at each TE.[20] A curve-fitting algorithm (e.g., mono-exponential, truncation, or offset model) is then applied to the signal decay to calculate the T2* value.[24]
-
Interpretation: A myocardial T2* value below 20 ms is indicative of cardiac iron overload, with values below 10 ms suggesting severe iron deposition and an increased risk of cardiac complications.[24]
Visualizing this compound's Mechanism and Experimental Workflow
To further aid in the understanding of this compound's action and the evaluation of its research, the following diagrams have been generated using the DOT language.
Caption: this compound's dual mechanism of action.
Caption: A typical workflow for a comparative clinical trial of iron chelators.
Caption: Logical relationships in assessing the reproducibility of this compound research.
References
- 1. jmatonline.com [jmatonline.com]
- 2. Clinical trial of this compound iron chelation therapy in beta-thalassaemia/haemoglobin E patients in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Efficacy and Safety of Deferoxamine, this compound and Deferasirox on Severe Thalassemia: A Meta-Analysis of 16 Randomized Controlled Trials | PLOS One [journals.plos.org]
- 4. Efficacy and safety of deferasirox, an oral iron chelator, in heavily iron-overloaded patients with β-thalassaemia: the ESCALATOR study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and this compound in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Comparative efficacy and safety of deferoxamine, this compound and deferasirox on severe thalassemia: a meta-analysis of 16 randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound‐induced agranulocytosis: 20 years of clinical observations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. Safety and efficacy of iron chelation therapy with this compound in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arthropathy in thalassaemia patients receiving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jmatonline.com [jmatonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Long-term safety and efficacy of deferasirox (Exjade) for up to 5 years in transfusional iron-overloaded patients with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. Cardiac T2* mapping: Techniques and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. ahajournals.org [ahajournals.org]
- 23. radiopaedia.org [radiopaedia.org]
- 24. Myocardial T2* Measurements in Iron Overloaded Thalassemia: An In Vivo Study to Investigate the Optimal Methods of Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy with Deferiprone and Deferoxamine Demonstrates Superior Efficacy in Managing Iron Overload
A comprehensive analysis of clinical data reveals that the concurrent use of deferiprone (DFP) and deferoxamine (DFO) offers a synergistic effect, leading to more effective reduction of iron burden, particularly in heavily iron-overloaded patients, compared to monotherapy with either agent alone. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key experimental data, outlining methodologies, and visualizing the underlying mechanisms and clinical workflows.
Iron overload, a serious consequence of regular blood transfusions in patients with conditions like β-thalassemia major, can lead to significant morbidity and mortality if left untreated.[1][2] Chelation therapy is the cornerstone of management, and while both this compound and deferoxamine are effective iron chelators, their combined use has been shown to provide additional benefits.[3][4][5]
Efficacy Data: A Quantitative Comparison
Clinical studies have consistently demonstrated that combination therapy with DFP and DFO leads to a more significant reduction in serum ferritin levels, a key indicator of total body iron stores, compared to monotherapy.
Table 1: Comparison of Serum Ferritin Levels (ng/mL) in Patients on Combination Therapy vs. Monotherapy
| Study | Treatment Group | Baseline Mean Serum Ferritin (±SD) | 12-Month Mean Serum Ferritin (±SD) | p-value |
| Ghavami et al. (2012)[3] | DFO + DFP (n=12) | 2986 (±612) | 2082 (±221) | <0.01 |
| DFO alone (n=12) | 2945 (±591) | 2451 (±352) | <0.001 | |
| DFP alone (n=12) | Not specified | Not specified | - | |
| Kattamis et al. (2003)[6] | DFO + DFP (n=25) | 2637 (±1292) | 1580 (±1024) | 0.002 |
SD: Standard Deviation
Beyond serum ferritin, combination therapy has shown notable efficacy in reducing cardiac iron, a critical factor as cardiac siderosis is a leading cause of death in these patients. A meta-analysis of 15 randomized controlled trials (RCTs) involving 1003 participants found that DFP-DFO combination therapy was more effective than monotherapy in improving cardiac ejection fraction.[1][2] Specifically, the combination therapy demonstrated a significant improvement in left ventricular ejection fraction (LVEF) compared to DFO monotherapy.[7]
Safety and Tolerability Profile
While combination therapy demonstrates enhanced efficacy, it is essential to consider its safety profile. The adverse events associated with the combination are generally a reflection of the known side effects of the individual agents.
Table 2: Common Adverse Events Reported with Combination Therapy and Monotherapies
| Adverse Event | Combination Therapy (DFO + DFP) | DFO Monotherapy | DFP Monotherapy |
| Gastrointestinal Upset | Common[3][5] | Less common | Common |
| Arthralgia (Joint Pain) | Reported[5] | Less common | Reported |
| Agranulocytosis/Neutropenia | Possible, requires monitoring[3][5] | Not associated | Known risk |
| Injection Site Reactions | Present (from DFO)[4] | Common | Not applicable |
| Increased Liver Enzymes | Reported[5] | Less common | Reported |
Mild and reversible side effects have been reported, and in some cases, have led to discontinuation of treatment.[8] Careful monitoring, particularly of white blood cell counts due to the risk of agranulocytosis with this compound, is crucial.[3][5]
Experimental Protocols
The findings presented are based on rigorous clinical trials. A typical study design involves the random allocation of patients with transfusion-dependent iron overload to different treatment arms.
A randomized clinical trial by Ghavami et al. (2012) serves as a representative example: [3]
-
Patient Population: 36 β-thalassemia major patients with a mean age of 7.6 years who were receiving regular blood transfusions.
-
Randomization: Patients were randomly assigned to one of three groups: DFO in combination with DFP (n=12), DFO alone (n=12), or DFP alone (n=12).
-
Dosing Regimen:
-
Combination Group: Specific dosages for the combination were not detailed in the abstract.
-
DFO Monotherapy Group: Specific dosage not detailed in the abstract.
-
DFP Monotherapy Group: Specific dosage not detailed in the abstract.
-
-
Monitoring: Serum ferritin levels, liver enzymes, blood urea nitrogen, and creatinine were monitored over a 12-month period. Side effects were also recorded.
-
Primary Endpoint: The primary efficacy endpoint was the change in serum ferritin levels from baseline to 12 months.
Mechanism of Action: The "Shuttle" Hypothesis
The enhanced efficacy of combination therapy is often attributed to the "shuttle effect". This compound, being a smaller, lipophilic molecule, can readily penetrate cell membranes to chelate intracellular iron. It is then thought to "shuttle" this iron to the larger, hydrophilic deferoxamine molecule in the extracellular space, which is then excreted.
Caption: The "shuttle effect" of combination iron chelation therapy.
Clinical Trial Workflow
The evaluation of new chelation regimens follows a structured clinical trial process to ensure patient safety and data integrity.
Caption: A typical workflow for a randomized clinical trial on iron chelation.
Clinical Decision-Making Framework
The choice between monotherapy and combination therapy is guided by several patient-specific factors.
Caption: A logical framework for iron chelation therapy selection.
References
- 1. A systematic review and meta-analysis of this compound monotherapy and in combination with deferoxamine for reduction of iron overload in chronically transfused patients with β-thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Effect of Combined versus Monotherapy with Deferoxamine and this compound in Iron Overloaded Thalassemia Patients: a Randomized Clinical Trial [jpp.mums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. haematologica.org [haematologica.org]
- 6. Effectiveness and safety of combined iron-chelation therapy with deferoxamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative efficacy and safety of deferoxamine, this compound and deferasirox on severe thalassemia: a meta-analysis of 16 randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [PDF] this compound versus deferoxamine in patients with thalassemia major: a randomized clinical trial. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Iron Chelators: Deferiprone, Deferoxamine, and Deferasirox
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between available iron chelation therapies is paramount for advancing patient care, particularly for individuals with transfusion-dependent iron overload, such as those with β-thalassemia. This guide provides an objective comparison of the efficacy and safety profiles of three leading iron chelators: Deferiprone, Deferoxamine, and Deferasirox, supported by experimental data from clinical trials.
Comparative Efficacy
The therapeutic goal of iron chelation is to reduce the body's iron burden, thereby preventing or mitigating iron-induced organ damage. The efficacy of this compound, Deferoxamine, and Deferasirox is primarily assessed through reductions in serum ferritin levels and liver iron concentration (LIC). More recently, cardiac T2* magnetic resonance imaging (MRI) has become a critical measure for assessing myocardial iron overload, a major cause of mortality in these patients.
A network meta-analysis of five randomized controlled trials encompassing 1076 participants with sickle cell disease or other transfusion-dependent anemias demonstrated that this compound was noninferior to both Deferoxamine and Deferasirox in reducing LIC and serum ferritin from baseline[1]. Another meta-analysis of 16 randomized controlled trials in patients with severe thalassemia showed no significant difference between this compound and Deferoxamine in reducing serum ferritin or LIC[2]. However, this analysis did find that this compound was superior to Deferoxamine in improving myocardial iron content (MIC) and left ventricular ejection fraction (LVEF)[2].
Deferasirox has been shown to be as effective as Deferoxamine in reducing liver iron concentration. The CORDELIA study, a 1-year randomized controlled trial, established the noninferiority of Deferasirox compared to Deferoxamine for the removal of myocardial iron in patients with β-thalassemia major[3][4].
Combination therapy has also been explored. A study protocol for a randomized controlled trial is evaluating a triple combination of Deferoxamine, Deferasirox, and this compound against a dual combination of Deferoxamine and Deferasirox for patients with very high iron overload[5][6].
Table 1: Comparative Efficacy of Iron Chelators in Reducing Iron Overload
| Efficacy Parameter | This compound | Deferoxamine | Deferasirox | Key Findings from Comparative Studies |
| Change in Serum Ferritin | Effective in reducing serum ferritin levels. | Standard of care, effective in reducing serum ferritin. | Effective in reducing serum ferritin levels. | A meta-analysis found no significant difference between this compound and Deferoxamine[2]. Another network meta-analysis showed noninferiority of this compound to both Deferoxamine and Deferasirox[1]. A study comparing Deferasirox and Deferoxamine showed a significant decrease in post-chelation serum ferritin levels for both. |
| Change in Liver Iron Concentration (LIC) | Effective in reducing LIC. | Effective in reducing LIC. | Effective in reducing LIC. | This compound was found to be noninferior to Deferoxamine in a randomized, open-label noninferiority study[7][8][9]. A meta-analysis showed no significant difference between this compound and Deferoxamine[2]. |
| Change in Cardiac T2* (Myocardial Iron) | Demonstrated superiority over Deferoxamine in improving myocardial iron content in some studies[2]. | Effective in improving cardiac T2. | Noninferior to Deferoxamine in myocardial iron removal as shown in the CORDELIA trial[3][4]. | A retrospective study suggested this compound was more effective than Deferasirox and Deferoxamine in improving global heart T2 values[10][11]. |
| Change in Left Ventricular Ejection Fraction (LVEF) | Shown to be superior to Deferoxamine in improving LVEF in a meta-analysis[2]. | Stable LVEF observed during treatment. | Stable LVEF observed during treatment in the CORDELIA trial[3]. | A meta-analysis indicated a significant improvement in LVEF with this compound compared to Deferoxamine[2]. |
Safety and Tolerability
The safety profiles of the three chelators are distinct and are a critical consideration in treatment selection.
Deferoxamine, administered via subcutaneous infusion, is generally well-tolerated, but local infusion site reactions are common. This compound's most significant adverse effect is the risk of agranulocytosis and neutropenia, necessitating regular blood count monitoring[12]. Common side effects of Deferasirox include gastrointestinal disturbances and the potential for renal and hepatic toxicity[1].
In a network meta-analysis, Deferasirox was associated with a significantly higher risk of adverse events compared to this compound[1]. The CORDELIA study reported a comparable frequency of drug-related adverse events between Deferasirox (35.4%) and Deferoxamine (30.8%)[3][4].
Table 2: Comparative Safety Profiles of Iron Chelators
| Adverse Event Profile | This compound | Deferoxamine | Deferasirox |
| Common Adverse Events | Nausea, vomiting, abdominal pain, arthralgia. | Local infusion site reactions (pain, swelling, erythema). | Diarrhea, nausea, vomiting, abdominal pain, skin rash. |
| Serious Adverse Events | Agranulocytosis, neutropenia. | Auditory and visual disturbances (at high doses). | Renal toxicity (increased serum creatinine), hepatic toxicity (increased transaminases), gastrointestinal hemorrhage. |
| Monitoring Requirements | Weekly absolute neutrophil count (ANC). | Annual audiology and ophthalmology exams. | Regular monitoring of serum creatinine, liver function tests, and urine protein. |
Experimental Protocols
Measurement of Liver and Cardiac Iron Concentration by MRI (T2*)
The quantification of iron in the liver and heart is crucial for assessing the efficacy of chelation therapy. Magnetic Resonance Imaging (MRI) using the T2* (or R2*) relaxation time is the non-invasive gold standard.
-
Protocol Overview: Patients undergo MRI scans of the heart and liver. A series of images are acquired at different echo times (TEs). The signal intensity of the tissue decreases as the TE increases, and the rate of this decay is proportional to the iron concentration.
-
Image Acquisition:
-
Sequence: A multi-echo gradient-echo sequence is typically used[13].
-
Cardiac Imaging: A single mid-ventricular short-axis slice is acquired during a breath-hold. ECG gating is used to minimize motion artifacts from the cardiac cycle.
-
Liver Imaging: A single transverse slice through the center of the liver is acquired during a breath-hold.
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn in the interventricular septum for the heart and in a homogenous area of the liver parenchyma, avoiding major blood vessels.
-
The signal intensity within the ROI is measured at each echo time.
-
A decay curve is generated by plotting signal intensity against the echo time, and the T2* value is calculated by fitting an exponential decay model to the data.
-
The T2* value is then converted to iron concentration (in mg/g dry weight) using a validated calibration curve.
-
-
Interpretation of Cardiac T2* Values:
-
>20 ms: Normal or no significant iron overload.
-
10-20 ms: Mild to moderate iron overload.
-
<10 ms: Severe iron overload, associated with an increased risk of cardiac complications.
-
Monitoring of Serum Ferritin
Serum ferritin is a widely used marker for monitoring total body iron stores, although it can be influenced by inflammation.
-
Protocol:
-
Blood samples are collected from patients at regular intervals, typically every 1 to 3 months, throughout the clinical trial[14].
-
Serum ferritin levels are measured using an immunoassay, such as an electrochemiluminescence immunoassay.
-
Trends in serum ferritin levels over time are analyzed to assess the response to chelation therapy. A consistent decrease indicates a negative iron balance.
-
Assessment of Adverse Events
Systematic monitoring and reporting of adverse events are critical for evaluating the safety of iron chelators in clinical trials.
-
Protocol:
-
At each study visit, patients are questioned about any new or worsening symptoms.
-
Physical examinations and vital signs are performed.
-
Laboratory tests are conducted at regular intervals to monitor for potential toxicities. For this compound, this includes weekly complete blood counts with differential to check for neutropenia. For Deferasirox, monthly or quarterly monitoring of serum creatinine and liver function tests is typical. For Deferoxamine, annual audiological and ophthalmological examinations are recommended.
-
All adverse events are recorded, graded for severity (e.g., mild, moderate, severe), and assessed for their relationship to the study drug by the investigator.
-
Serious adverse events are reported to regulatory authorities and ethics committees according to established guidelines.
-
Mechanisms of Action and Signaling Pathways
The three iron chelators have distinct mechanisms of action at the cellular level.
Caption: Overview of the cellular mechanisms of action for this compound, Deferoxamine, and Deferasirox.
This compound and Deferasirox are orally active and readily cross cell membranes to chelate intracellular iron from the labile iron pool and ferritin[15][16]. Deferoxamine, being poorly membrane-permeable, primarily chelates extracellular non-transferrin-bound iron (NTBI) and can also induce the degradation of ferritin through an autophagy-lysosomal pathway[15][17]. Deferasirox has an additional mechanism of increasing hepcidin levels, a key regulator of iron homeostasis, which leads to the degradation of ferroportin, the main cellular iron exporter[15].
Caption: A generalized workflow for a randomized controlled trial comparing iron chelators.
Caption: The signaling pathway of Deferasirox's influence on hepcidin regulation.
References
- 1. Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and this compound in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative efficacy and safety of deferoxamine, this compound and deferasirox on severe thalassemia: a meta-analysis of 16 randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A 1-year randomized controlled trial of deferasirox vs deferoxamine for myocardial iron removal in β-thalassemia major (CORDELIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 1-year randomized controlled trial of deferasirox vs deferoxamine for myocardial iron removal in β-thalassemia major (CORDELIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of deferoxamine, deferasirox and this compound triple iron chelator combination therapy for transfusion-dependent β-thalassaemia with very high iron overload: a protocol for randomised controlled clinical trial | BMJ Open [bmjopen.bmj.com]
- 6. bmjopen.bmj.com [bmjopen.bmj.com]
- 7. ashpublications.org [ashpublications.org]
- 8. This compound vs deferoxamine for transfusional iron overload in SCD and other anemias: a randomized, open-label noninferiority study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deferasirox, this compound and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging | Haematologica [haematologica.org]
- 11. Deferasirox, this compound and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. macsenlab.com [macsenlab.com]
- 13. droracle.ai [droracle.ai]
- 14. Guidelines for the Standard Monitoring of Patients with Thalassemia: Report of the Thalassemia Longitudinal Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. Specific iron chelators determine the route of ferritin degradation - PMC [pmc.ncbi.nlm.nih.gov]
Deferiprone: A Comparative Guide to Long-Term Safety and Efficacy in Iron Chelation Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term safety and efficacy of Deferiprone against other principal iron chelators, Deferasirox and Deferoxamine. The information herein is supported by data from clinical trials and meta-analyses, offering a comprehensive resource for evaluating treatment options for transfusional iron overload.
Comparative Efficacy of Iron Chelators
The long-term efficacy of this compound, Deferasirox, and Deferoxamine is primarily assessed by their ability to reduce iron burden in the body, measured by serum ferritin levels, liver iron concentration (LIC), and myocardial iron concentration (MIC).
| Efficacy Parameter | This compound (DFP) | Deferasirox (DFX) | Deferoxamine (DFO) | Combination Therapy (DFP+DFO) |
| Serum Ferritin (SF) Reduction | Effective, particularly at higher baseline SF levels.[1] Some studies show stabilization rather than a significant decrease over the long term. | Demonstrates significant reduction in serum ferritin levels.[1][2] | Standard of care, shows a gradual decrease in serum ferritin over time. | Significant reduction in serum ferritin, often superior to monotherapy.[3][4] |
| Liver Iron Concentration (LIC) Reduction | Can be less effective than DFX in reducing LIC in some patients. | Shows the greatest reduction in LIC in some comparative studies.[1] | Effective in reducing LIC with consistent use. | Significant reduction in LIC. |
| Myocardial Iron (Cardiac T2) Improvement | Superior efficacy in improving cardiac T2 and removing cardiac iron.[1][3][4] | Effective, but some studies suggest it is less so than this compound for cardiac iron.[1] | Less effective than this compound in improving cardiac T2.[3][4][5] | Highly effective in improving cardiac T2.[3][4] |
| Left Ventricular Ejection Fraction (LVEF) Improvement | Significant improvement in LVEF.[3][4] | Improvement observed. | Less significant improvement compared to this compound.[3][4] | Significant improvement in LVEF.[3][4] |
Long-Term Safety and Tolerability
The safety profile is a critical consideration in the long-term management of iron overload. The table below summarizes the most frequently reported adverse events for each chelator.
| Adverse Event | This compound (DFP) | Deferasirox (DFX) | Deferoxamine (DFO) |
| Gastrointestinal Disturbances | Common (nausea, vomiting, abdominal pain), especially in the first year of treatment.[6] | Common (abdominal pain, nausea, vomiting, diarrhea).[2] | Less common. |
| Agranulocytosis/Neutropenia | A known serious adverse reaction requiring regular monitoring of absolute neutrophil count (ANC).[6] | Less common. | Rare. |
| Arthropathy (Joint Pain) | Can occur, sometimes leading to discontinuation of therapy.[6] | Less common. | Rare. |
| Increased Liver Enzymes | Can occur. | Can occur, requires monitoring of liver function.[2] | Less common. |
| Renal Effects | Rare. | Can cause renal function abnormalities, including increased serum creatinine.[2] | Rare. |
| Injection Site Reactions | Not applicable (oral). | Not applicable (oral). | Common (pain, swelling, erythema). |
Experimental Protocols
Below is a representative methodology for a randomized controlled trial evaluating the efficacy and safety of iron chelators in patients with transfusion-dependent thalassemia.
Study Design: A 12-month, prospective, open-label, randomized, controlled clinical trial.[1][7]
Patient Population:
-
Inclusion Criteria: Patients with transfusion-dependent β-thalassemia, aged 2 years and older, with evidence of iron overload (e.g., serum ferritin >1000 µg/L).[6]
-
Exclusion Criteria: History of hypersensitivity to any of the study drugs, severe co-morbidities (e.g., severe cardiac, renal, or hepatic dysfunction not related to iron overload), pregnancy, or lactation.
Treatment Arms:
-
This compound (DFP): 75 mg/kg/day, administered orally in three divided doses.[1]
-
Deferasirox (DFX): 20-40 mg/kg/day, administered orally as a single daily dose.[1]
-
Deferoxamine (DFO): 40-50 mg/kg/day, administered via subcutaneous infusion over 8-12 hours, 5-7 days a week.[1]
Outcome Measures:
-
Primary Efficacy Endpoint: Change in serum ferritin from baseline to 12 months.[7]
-
Secondary Efficacy Endpoints:
-
Safety Endpoints: Incidence and severity of adverse events, assessed through clinical evaluation and laboratory monitoring (including weekly complete blood counts for this compound to monitor for neutropenia).[6][7]
Monitoring and Assessments:
-
Serum ferritin levels are measured at baseline and at regular intervals (e.g., every 3 months).[7]
-
LIC and cardiac T2* MRI are performed at baseline and at the end of the study (12 months).[7]
-
Adverse events are monitored at each study visit.
-
Compliance with treatment is assessed by pill counts for oral medications and review of infusion diaries for subcutaneous therapy.[7]
Visualizing the Mechanism and Workflow
Signaling Pathway of Intracellular Iron Chelation by this compound
This compound acts primarily by chelating iron from the intracellular labile iron pool (LIP), which is a transit pool of chelatable, redox-active iron. By binding to this iron, this compound forms a stable complex that is then excreted, reducing the amount of iron available to catalyze the formation of reactive oxygen species (ROS) and preventing iron-induced oxidative damage, a key step in the ferroptosis cell death pathway.
Caption: Mechanism of this compound in chelating intracellular labile iron and inhibiting ferroptosis.
Experimental Workflow for a Comparative Clinical Trial of Iron Chelators
The following diagram outlines the typical workflow for a randomized controlled trial comparing different iron chelation therapies.
Caption: A typical workflow for a randomized controlled trial comparing iron chelation therapies.
References
- 1. Comparative efficacy of iron chelation therapies in thalassemia major: a randomized controlled trial | Anaesthesia, Pain & Intensive Care [apicareonline.com]
- 2. Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and this compound in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Efficacy and Safety of Deferoxamine, this compound and Deferasirox on Severe Thalassemia: A Meta-Analysis of 16 Randomized Controlled Trials | PLOS One [journals.plos.org]
- 4. Comparative efficacy and safety of deferoxamine, this compound and deferasirox on severe thalassemia: a meta-analysis of 16 randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Randomized controlled trials of iron chelators for the treatment of cardiac siderosis in thalassaemia major - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicmed.org [academicmed.org]
- 7. Efficacy and safety of deferoxamine, deferasirox and this compound triple iron chelator combination therapy for transfusion-dependent β-thalassaemia with very high iron overload: a protocol for randomised controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Deferiprone's Impact on Mitochondrial Function in Diabetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diabetes mellitus is characterized by hyperglycemia, which can lead to severe complications through mechanisms involving mitochondrial dysfunction and oxidative stress. An accumulation of iron in tissues can exacerbate this damage by catalyzing the formation of reactive oxygen species (ROS). This guide provides a comparative analysis of the iron chelator deferiprone and its effects on mitochondrial function in preclinical diabetic models, offering insights into its therapeutic potential.
This compound's Effect on Mitochondrial Bioenergetics and Oxidative Stress
Recent studies have elucidated the positive impact of this compound on mitochondrial health in the context of diabetic nephropathy and cardiomyopathy. By chelating excess iron, this compound mitigates a key driver of oxidative stress, thereby preserving mitochondrial integrity and function.
Key Experimental Data:
In a study utilizing a murine model of type 2 diabetes, treatment with this compound (50 mg/kg body weight) for 16 weeks resulted in significant improvements in the renal cortex. The treatment enhanced the nuclear accumulation of Nrf2, a master regulator of antioxidant responses. This led to a notable reduction in ROS production and an improvement in mitochondrial bioenergetic function. However, it is important to note that chronic iron chelation in non-diabetic control rats led to altered mitochondrial respiration and increased oxidative stress.
-
Table 1: Effect of this compound on Renal Mitochondrial Function in a Type 2 Diabetes Rat Model
Parameter Diabetic Control Diabetic + this compound (50 mg/kg) Non-Diabetic Control Non-Diabetic + this compound Mitochondrial Respiration State 3 Respiration (Complex I) ↓ ↑ (Improved) Normal ↓ (Altered) Oxidative Stress ROS Production ↑↑ ↓ (Reduced) Normal ↑ (Increased) Antioxidant Response | Nuclear Nrf2 Accumulation | ↓ | ↑↑ (Increased) | Normal | - |
Data synthesized from a study on the renal cortex of diabetic rats. Arrows indicate an increase (↑) or decrease (↓) relative to the non-diabetic control group.
Further studies in rat models of diabetic cardiomyopathy and nephropathy have corroborated these findings, demonstrating that this compound reduces markers of oxidative stress and inflammation.[1][2]
-
Table 2: Effect of this compound on Oxidative Stress Markers in Diabetic Rat Models
Model Parameter Diabetic Control Diabetic + this compound (50 mg/kg) Diabetic + this compound (100 mg/kg) Diabetic Cardiomyopathy Malondialdehyde (MDA) ↑↑ ↓ ↓ Superoxide Dismutase (SOD) ↓ ↑ ↑ | Diabetic Nephropathy | Nitrotyrosine Expression | ↑↑ | ↓ | ↓ |
Data compiled from studies on Wistar rats with STZ-induced diabetes.[1][2] Arrows indicate an increase (↑) or decrease (↓) relative to non-diabetic controls.
Comparative Analysis with Alternative Treatments
To contextualize the performance of this compound, it is compared here with another iron chelator, Deferoxamine (DFO), and a first-line diabetes medication, Metformin, known to influence mitochondrial function.
Alternative Iron Chelator: Deferoxamine (DFO)
Deferoxamine has also been shown to be protective in diabetic nephropathy models by reducing inflammation and fibrosis.[3][4] In a study on diabetic rats, DFO treatment (150 mg/kg) attenuated renal dysfunction and reduced the overexpression of inflammatory markers.[3][4]
-
Table 3: Comparison of this compound and Deferoxamine in Diabetic Nephropathy Rat Models
Feature This compound Deferoxamine (DFO) Primary Mechanism Oral Iron Chelator Injectable Iron Chelator Key Outcomes Reduces oxidative stress, improves mitochondrial bioenergetics, activates Nrf2 pathway. Reduces inflammation (↓ NF-κB, IL-1β) and fibrosis (↓ Collagen I). Administration Route Oral Intraperitoneal / Subcutaneous | Reported Models | STZ-induced diabetic Wistar rats, murine T2D model.[1] | STZ and high-fat diet-induced diabetic rats.[3] |
Standard Diabetes Medication: Metformin
Metformin, a widely used anti-diabetic drug, is known to impact mitochondrial function, primarily through the inhibition of mitochondrial respiratory chain Complex I. This action leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6] AMPK activation, in turn, promotes mitochondrial biogenesis and mitophagy, processes that are crucial for maintaining a healthy mitochondrial population.[5][6] While this compound acts by reducing iron-catalyzed oxidative stress, metformin's primary mitochondrial effect is to modulate cellular energy status.
Signaling Pathways and Experimental Workflows
Mechanism of Action: this compound in Diabetic Mitochondria
This compound's protective effect on mitochondria in diabetic models is primarily attributed to its ability to chelate excess iron. This action breaks the cycle of iron-driven oxidative stress, leading to the activation of the Nrf2 antioxidant defense pathway and subsequent improvement in mitochondrial function.
Caption: this compound's proposed mechanism of action in diabetic models.
Typical Experimental Workflow for In Vivo Studies
The evaluation of therapeutic agents in diabetic animal models typically follows a structured workflow, from disease induction to endpoint analysis.
Caption: A generalized experimental workflow for preclinical diabetic studies.
Experimental Protocols
Type 2 Diabetes Model Induction (Diabetic Nephropathy/Cardiomyopathy)
-
Animals: Male Wistar rats (6 weeks old, 180-220g) are typically used.[1][2]
-
Induction: Animals are fed a high-carbohydrate, high-fat diet for a period (e.g., 4-8 weeks) to induce insulin resistance. Following the diet, a single low-to-moderate dose of streptozotocin (STZ), dissolved in citrate buffer, is administered via intraperitoneal (IP) or intravenous (IV) injection (e.g., 35 mg/kg).[1][7] STZ is a toxin that specifically destroys pancreatic β-cells. This combination mimics the pathophysiology of type 2 diabetes.
-
Confirmation: Diabetes is confirmed by measuring blood glucose levels 72 hours post-STZ injection. Rats with fasting blood glucose levels consistently above a certain threshold (e.g., 16.7 mmol/L or 300 mg/dL) are considered diabetic and included in the study.[3]
-
Treatment: this compound is administered orally (e.g., via gavage) at doses ranging from 50 to 100 mg/kg/day for a duration of 16 to 20 weeks.[1][2]
Mitochondrial Respiration Analysis (High-Resolution Respirometry)
-
Tissue Preparation: Immediately following euthanasia, the tissue of interest (e.g., renal cortex) is excised and placed in ice-cold biopsy preservation medium.
-
Fiber Permeabilization: Muscle or kidney tissue fibers are mechanically separated and then permeabilized with a saponin solution. This process makes the mitochondrial membrane permeable to substrates and ADP, allowing for the direct measurement of mitochondrial respiration while keeping the mitochondria intact within the cell structure.
-
Respirometry: Oxygen consumption is measured using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k). A substrate-uncoupler-inhibitor titration (SUIT) protocol is employed to assess different aspects of mitochondrial function:
-
State 2 (Leak Respiration): Measured with substrates for Complex I (e.g., glutamate, malate) or Complex II (e.g., succinate) without ADP.
-
State 3 (Oxidative Phosphorylation): Measured after the addition of ADP to stimulate ATP synthesis.
-
Uncoupled Respiration (Electron Transport System Capacity): Measured after the addition of an uncoupler like FCCP, which dissipates the proton gradient and allows the electron transport system to work at its maximum capacity.
-
Conclusion
The experimental data strongly suggest that this compound can ameliorate mitochondrial dysfunction in preclinical models of diabetes. Its primary mechanism involves the chelation of excess iron, leading to a reduction in oxidative stress and the activation of the protective Nrf2 antioxidant pathway. When compared to other iron chelators like DFO, this compound offers the advantage of oral administration. Its mechanism is distinct from standard anti-diabetic drugs like metformin, suggesting it could be a valuable adjuvant therapy targeting a key pathological driver of diabetic complications. However, the observation of adverse mitochondrial effects in non-diabetic models underscores the importance of targeting this therapy specifically to conditions of iron overload. Future randomized clinical trials are warranted to translate these promising preclinical findings into therapeutic applications for patients with diabetic complications.[8]
References
- 1. Effect of the oral iron chelator this compound in diabetic nephropathy rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates inflammation and myocardial fibrosis in diabetic cardiomyopathy rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iron Chelator Deferoxamine Alleviates Progression of Diabetic Nephropathy by Relieving Inflammation and Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron Chelator Deferoxamine Alleviates Progression of Diabetic Nephropathy by Relieving Inflammation and Fibrosis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metformin modulates mitochondrial function and mitophagy in peripheral blood mononuclear cells from type 2 diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondria and the Repurposing of Diabetes Drugs for Off-Label Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound, an oral iron chelator, in diabetic and non-diabetic glomerular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Deferiprone in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of deferiprone, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
I. Hazard and Safety Overview
This compound is considered a hazardous substance, and appropriate precautions must be taken during handling and disposal.[1] It is crucial to prevent environmental contamination and personnel exposure.
Key Safety and Disposal Information Summary
| Characteristic | Guideline | Source |
| Hazard Classification | Considered a hazardous substance according to OSHA 29 CFR 1910.1200. | [1] |
| Primary Disposal Route | Consult a licensed hazardous material disposal company or Waste Management Authority.[1][2] | [1][2] |
| Approved Methods | Incineration in a licensed apparatus or burial in a licensed landfill.[1] | [1] |
| Spill Containment | Use dry clean-up procedures for dust; prevent runoff into drains for wet spills.[1] | [1] |
| Container Disposal | Decontaminate empty containers; do not reuse.[1][3] | [1][3] |
| Regulatory Framework | Disposal is governed by federal (EPA, RCRA), state, and local regulations.[4][5] | [4][5] |
| Sewering Prohibition | Do not dispose of this compound or other hazardous pharmaceutical waste down the drain.[5][6] | [5][6] |
II. Step-by-Step Disposal Protocol
No specific experimental protocols for the disposal of this compound were identified. The following procedure is a synthesis of safety data sheet recommendations and general best practices for laboratory chemical waste management.
Step 1: Personal Protective Equipment (PPE)
-
Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, protective gloves, and a lab coat.[7]
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect unused or expired this compound tablets, as well as grossly contaminated materials (e.g., weighing papers, contaminated gloves), in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: For this compound solutions, use a dedicated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: Decontaminate empty stock bottles or vials. Once decontaminated, observe all label safeguards until the containers are destroyed.[1] They can then be disposed of in accordance with institutional guidelines for solid waste.[3]
-
Sharps: Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container suitable for hazardous chemical waste.
Step 3: Spill Management
-
Minor Spills (Dry):
-
Minor Spills (Wet):
Step 4: Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Keep waste containers securely sealed when not in use.[1]
-
Store the waste in a designated, secure area away from incompatible materials, pending pickup by a licensed waste management contractor.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's EHS department.
-
Disposal must be conducted by a licensed hazardous material disposal company.[2]
-
Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[2][3] The US Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[5]
III. This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory environment.
Caption: Workflow for this compound waste segregation and disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. assets.lgcstandards.com [assets.lgcstandards.com]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. michigan.gov [michigan.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling Deferiprone
For researchers, scientists, and drug development professionals, adherence to strict safety protocols when handling Deferiprone is paramount to ensure personal safety and maintain a secure laboratory environment. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal methods.
This compound is classified as a hazardous substance and can be harmful if ingested, and may cause irritation to the skin, eyes, and respiratory system.[1][2] It is crucial to avoid all personal contact, including the inhalation of any dust or aerosols.[1][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. One source designates this compound as a high-risk compound requiring extensive protective measures.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses/Goggles | Should be equipped with side-shields to provide comprehensive protection.[3] Contact lenses should not be worn as they can absorb and concentrate irritants.[1] |
| Hand Protection | Gloves | Protective, chemical-resistant gloves are mandatory.[3] For high-risk scenarios, double gloving is recommended.[4] |
| Body Protection | Protective Clothing/Gown | Impervious clothing or a lab gown should be worn to prevent skin contact.[3] |
| Respiratory Protection | Respirator | In situations where dust or aerosols may be generated, a suitable respirator should be used.[3] |
Procedural Guidance for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the necessary steps from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
